Technical Documentation Center

1h-Pyrazolo[4,3-d]thiazole-5-carbaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1h-Pyrazolo[4,3-d]thiazole-5-carbaldehyde
  • CAS: 933716-59-7

Core Science & Biosynthesis

Foundational

Technical Guide: Spectroscopic Characterization of 1H-pyrazolo[4,3-d]thiazole-5-carbaldehyde

Topic: Spectroscopic Analysis of 1H-pyrazolo[4,3-d]thiazole-5-carbaldehyde Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Analytical Scientists[1] [1] Executive Summary & Struct...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic Analysis of 1H-pyrazolo[4,3-d]thiazole-5-carbaldehyde Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Analytical Scientists[1]

[1]

Executive Summary & Structural Significance

The 1H-pyrazolo[4,3-d]thiazole scaffold represents a privileged bicyclic heterocycle in medicinal chemistry, often serving as a bioisostere for purines in kinase inhibitor design and antimicrobial research.[1] The specific derivative, 1H-pyrazolo[4,3-d]thiazole-5-carbaldehyde , acts as a critical electrophilic intermediate.[1] Its C5-formyl group allows for rapid diversification via reductive amination, Knoevenagel condensation, or Schiff base formation to generate libraries of bioactive compounds.[1]

This guide provides a rigorous analytical framework for verifying the identity and purity of this compound, addressing the specific challenges of tautomerism and regioisomerism inherent in fused pyrazole-thiazole systems.

Structural Logic & Numbering

Before interpreting spectra, one must establish the connectivity.[1] The [4,3-d] fusion implies the pyrazole C4 and C3 carbons are fused to the thiazole ring.[1]

  • Molecular Formula:

    
    [1]
    
  • Exact Mass: ~153.00 Da

  • Key Functional Groups:

    • Aldehyde (C5): Highly deshielded proton and carbon.[1]

    • Secondary Amine (N1): Subject to solvent-dependent tautomerism (1H vs 2H).[1]

    • Thiazole Ring: Electron-deficient, affecting chemical shifts of attached groups.

Regioisomerism Warning

Researchers must distinguish the [4,3-d] isomer from the more common [3,4-d] isomer. The differentiation is best achieved via HMBC (Heteronuclear Multiple Bond Correlation) NMR, specifically looking for correlations between the pyrazole protons and the bridgehead carbons.

Synthetic Context & Sample Preparation

Understanding the synthesis aids in identifying impurities (e.g., unreacted Vilsmeier reagents or non-cyclized hydrazones).[1]

Common Synthetic Route (Vilsmeier-Haack)

The aldehyde is typically introduced via Vilsmeier-Haack formylation of the fused scaffold or cyclization of a 4-formyl-pyrazole precursor.[2]

Sample Preparation Protocol
  • Solvent Choice: DMSO-d6 is the mandatory solvent for NMR. The polar nature of the scaffold and the H-bonding capability of the N-H group often lead to poor solubility in CDCl3.

  • Concentration: 10–15 mg in 0.6 mL solvent for clear 13C acquisition.

  • Drying: Samples must be dried under high vacuum (<0.1 mbar) for 4 hours to remove water, which can broaden the crucial N-H signal.[1]

Spectroscopic Analysis: The Core Data

A. Infrared (IR) Spectroscopy

The IR spectrum provides the first "fingerprint" of the successful oxidation/formylation.

Functional GroupWavenumber (

)
Diagnostic Feature
N-H Stretch 3150 – 3350Broad band; indicates the pyrazole ring is unsubstituted at N1.
C=O[1] Stretch 1670 – 1695Strong, sharp peak.[1] Lower than typical aliphatic aldehydes due to conjugation with the thiazole ring.
C=N Stretch 1580 – 1610Characteristic of the thiazole/pyrazole ring systems.
C-H (Aldehyde) 2750 & 2850"Fermi doublet" often visible, confirming the aldehyde C-H.[1]
B. Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural confirmation.[1]

1H NMR (400 MHz, DMSO-d6)
  • 
     13.5 – 14.2 ppm (1H, br s): N1-H . This signal is highly variable depending on concentration and water content. Its presence confirms the free NH.
    
  • 
     9.85 – 10.10 ppm (1H, s): -CHO . The aldehyde proton.[3] A clean singlet indicates no coupling to adjacent protons (C5 is quaternary).[1]
    
  • 
     8.40 – 8.80 ppm (1H, s): C3-H . The pyrazole ring proton.[4][5][6] This is the diagnostic singlet for the [4,3-d] core.[1]
    
13C NMR (100 MHz, DMSO-d6)
  • 
     182 – 186 ppm: C=O . The carbonyl carbon is the most deshielded signal.
    
  • 
     155 – 165 ppm: C5 (Thiazole) .[1] Quaternary carbon bonded to the aldehyde.
    
  • 
     130 – 150 ppm: C3, C3a, C6a .[1] Aromatic ring carbons.[3][6][7][8][9][10][11][12]
    
C. Mass Spectrometry (MS)[1][4][6][7]
  • Ionization Mode: ESI+ (Electrospray Ionization) is preferred due to the basic nitrogen atoms.[1]

  • Molecular Ion:

    
    [1]
    
  • Fragmentation Pattern:

    • Loss of CO (

      
      ): Diagnostic of phenols/aldehydes.
      
    • Loss of HCN (

      
      ): Characteristic of pyrazole ring disintegration.
      

Analytical Workflow Visualization

The following diagram illustrates the logical flow for validating the synthesized compound, distinguishing it from common synthetic byproducts.

AnalysisWorkflow Sample Crude Product (1H-pyrazolo[4,3-d]thiazole-5-carbaldehyde) TLC TLC Screening (Mobile Phase: MeOH/DCM) Sample->TLC Purification Column Chromatography (Silica Gel) TLC->Purification Rf ~0.4 PureSample Purified Solid Purification->PureSample IR IR Spectroscopy Check: 1680 cm-1 (C=O) PureSample->IR NMR 1H NMR (DMSO-d6) Check: 10.0 ppm (CHO), 13.8 ppm (NH) PureSample->NMR MS ESI-MS Check: [M+H]+ = 154 PureSample->MS Decision Structure Validated? IR->Decision NMR->Decision MS->Decision NextSteps Proceed to Derivatization (Schiff Base/Reductive Amination) Decision->NextSteps Yes

Figure 1: Step-by-step analytical workflow for structural validation.

Mechanistic Insight: Fragmentation Pathways

Understanding how the molecule breaks down in Mass Spectrometry aids in confirming the core structure.

Fragmentation Parent Parent Ion [M+H]+ m/z 154 Frag1 Fragment A [M - CO]+ m/z 126 (Loss of Carbonyl) Parent->Frag1 - CO (28 Da) Frag2 Fragment B [M - CO - HCN]+ m/z 99 (Ring Opening) Frag1->Frag2 - HCN (27 Da)

Figure 2: Proposed ESI-MS fragmentation pathway for the aldehyde derivative.[1]

Experimental Protocol: Characterization of the Aldehyde

Objective: Isolate and characterize the 5-formyl derivative from a Vilsmeier-Haack reaction mixture.

  • Workup: Quench the Vilsmeier complex (POCl3/DMF) with ice-cold saturated sodium acetate (NaOAc) solution.[1] Note: Use NaOAc instead of NaOH to prevent the Cannizzaro reaction or ring opening of the sensitive aldehyde.

  • Extraction: Extract into Ethyl Acetate (3x). Wash organic layer with brine.

  • Purification: Flash chromatography using a gradient of 0-5% Methanol in Dichloromethane. The aldehyde typically elutes before the starting material due to loss of H-bond donation capacity (if N-H is substituted) or specific polarity changes.

  • NMR Sample: Dissolve 10 mg of the yellow solid in 0.6 mL DMSO-d6.

  • Acquisition:

    • Run 1H NMR (16 scans).[1]

    • Check for the aldehyde singlet at ~10.0 ppm.

    • If the peak is split or broad, the sample may be wet (aldehyde hydrate formation).[1] Dry the sample and re-run.

References

  • BenchChem. (2025).[1][4] 1H-Pyrazolo[4,3-d]thiazole: A Core Scaffold in Drug Discovery - A Technical Guide. Retrieved from

  • Abdel-Wahab, B. F., et al. (2012).[1] Synthesis and reactions of some new pyrazolothiazoles. European Journal of Chemistry. Retrieved from

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for Pyrazolo[4,3-d]thiazole derivatives. Retrieved from

  • RSC Advances. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Royal Society of Chemistry. Retrieved from

Sources

Exploratory

The Pyrazolo[4,3-d]thiazole Scaffold: A Technical Guide to Biological Activities, Synthesis, and Target Modulation

Executive Summary & Pharmacophore Rationale The fusion of pyrazole and thiazole rings yields the pyrazolothiazole heterocyclic system, a privileged scaffold in modern medicinal chemistry. Among its constitutional isomers...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The fusion of pyrazole and thiazole rings yields the pyrazolothiazole heterocyclic system, a privileged scaffold in modern medicinal chemistry. Among its constitutional isomers, 1H-pyrazolo[4,3-d]thiazole has emerged as a highly versatile core, exhibiting a distinct biological profile compared to its [3,4-d] counterpart[1]. As a Senior Application Scientist, I approach this scaffold not just as a chemical structure, but as a rigid, planar pharmacophore capable of precise spatial orientation within enzymatic active sites.

The inherent bioactivity of 1H-pyrazolo[4,3-d]thiazole stems from its unique electronic distribution. The pyrazole moiety acts as a versatile hydrogen bond donor/acceptor, while the thiazole ring provides lipophilicity and sulfur-mediated polarizability[2]. When derivatized—particularly at the 5-position with α-aminophosphonate groups or hybridized with antipyrine—this scaffold effectively mimics biological transition states, making it a potent inhibitor of critical bacterial enzymes (MurA, DNA Gyrase) and a modulator of neurological G-protein coupled receptors (GPCRs)[3][4][5].

Antimicrobial Mechanisms: MurA and DNA Gyrase Inhibition

The most significant recent advancements for pyrazolo[4,3-d]thiazole derivatives lie in their application against multidrug-resistant (MDR) pathogens.

MurA Enzyme Inhibition

Derivatives featuring an α-aminophosphonate moiety exhibit profound inhibitory activity against MurA (UDP-N-acetylglucosamine enolpyruvyl transferase)[3]. MurA catalyzes the first committed step in bacterial peptidoglycan biosynthesis: the transfer of enolpyruvate from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine (UDP-GlcNAc). The phosphonate group of the derivative acts as a transition-state analog, mimicking the tetrahedral intermediate of PEP, while the rigid pyrazolo[4,3-d]thiazole core anchors the molecule via hydrogen bonding to the enzyme's active site residues[5].

MurA_Pathway UDP_GlcNAc UDP-GlcNAc (Substrate) MurA MurA Enzyme (Active) UDP_GlcNAc->MurA Binds PEP Phosphoenolpyruvate (PEP) PEP->MurA Binds EP_UDP_GlcNAc EP-UDP-GlcNAc (Intermediate) MurA->EP_UDP_GlcNAc Catalyzes MurA_Inhibited MurA-Inhibitor Complex (Inactive) MurA->MurA_Inhibited Conformational Lock CellWall Bacterial Cell Wall Synthesis EP_UDP_GlcNAc->CellWall Peptidoglycan formation Inhibitor Pyrazolo[4,3-d]thiazole Derivative Inhibitor->MurA Competitive Inhibition MurA_Inhibited->EP_UDP_GlcNAc Blocks Catalysis

Fig 1: Mechanism of MurA enzyme inhibition by pyrazolo[4,3-d]thiazole derivatives.

DNA Gyrase Inhibition

Hybridizing the pyrazolo[4,3-d]thiazole core with an antipyrine moiety shifts the biological target toward DNA topology regulation. Specific derivatives (e.g., compound 7c) have demonstrated superior inhibitory activity against S. aureus DNA gyrase compared to standard fluoroquinolones like ciprofloxacin[4]. This inhibition prevents the relaxation of supercoiled DNA, leading to double-stranded DNA breaks and rapid bacterial cell death.

Quantitative Bioactivity Data

The following table synthesizes the in vitro efficacy of leading pyrazolo[4,3-d]thiazole derivatives against their respective targets.

Compound / Derivative TypeBiological TargetBioactivity (MIC / IC₅₀)Reference StandardStandard Bioactivity
α-aminophosphonate (5a) MDR E. coli / S. aureusMIC: 0.06 – 0.25 µg/mLFosfomycinMIC: > 64 µg/mL
α-aminophosphonate (5a) MurA EnzymeIC₅₀: 3.8 ± 0.39 µMFosfomycinIC₅₀: 12.7 ± 0.27 µM
α-aminophosphonate (5b) MurA EnzymeIC₅₀: 4.5 ± 0.23 µMFosfomycinIC₅₀: 12.7 ± 0.27 µM
Antipyrine Hybrid (7c) S. aureus DNA GyraseIC₅₀: 0.255 ± 0.10 µMCiprofloxacinIC₅₀: 0.331 ± 0.20 µM

Data aggregated from recent structure-activity relationship (SAR) studies[3][4][6].

Neurological Modulation: mGluR4 Allosteric Regulation

Beyond antimicrobial applications, the 1H-pyrazolo[4,3-d]thiazole scaffold is highly valued in neuropharmacology as a Positive Allosteric Modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4)[1][7]. Unlike orthosteric agonists that bind to the highly conserved glutamate binding site (often leading to off-target side effects), PAMs bind to a distinct allosteric site. This binding induces a conformational change that enhances the receptor's affinity and efficacy for endogenous glutamate.

mGluR4_Pathway Glutamate Glutamate (Orthosteric Agonist) mGluR4 mGluR4 Receptor (GPCR) Glutamate->mGluR4 Binds Active Site PAM Pyrazolo[4,3-d]thiazole (PAM) PAM->mGluR4 Binds Allosteric Site (Enhances Affinity) Gi_Protein Gi/o Protein Complex mGluR4->Gi_Protein Activates AdenylateCyclase Adenylate Cyclase (Effector) Gi_Protein->AdenylateCyclase Inhibits cAMP cAMP Levels (Decreased) AdenylateCyclase->cAMP Reduces Production

Fig 2: Positive allosteric modulation of the mGluR4 GPCR signaling pathway.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and biological evaluation of these derivatives. Every protocol is designed as a self-validating system, incorporating necessary controls and mechanistic rationale.

Synthesis: One-Pot Kabachnik-Fields Reaction

The synthesis of α-aminophosphonate derivatives of 5-amino-1H-pyrazolo[4,3-d]thiazole utilizes a multi-component Kabachnik-Fields reaction[5].

Causality & Rationale: The 5-amino group on the pyrazolo[4,3-d]thiazole core is relatively electron-deficient due to the electron-withdrawing nature of the fused rings. To facilitate the nucleophilic attack, Lithium Perchlorate (LiClO₄) is employed. LiClO₄ acts as a mild Lewis acid, coordinating with the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and driving the formation of the imine intermediate.

SynthesisWorkflow Step1 5-amino-1H-pyrazole + Br2 + KSCN Step2 5-amino-1H-pyrazolo[4,3-d]thiazole (Intermediate 2) Step1->Step2 Cyclization Step3 Kabachnik-Fields Reaction: Intermediate 2 + Trialkyl Phosphite + Aldehyde Step2->Step3 One-Pot Multicomponent Step4 Catalyst: LiClO4 in CH2Cl2 Stir 48h at RT Step3->Step4 Lewis Acid Activation Step5 α-aminophosphonate pyrazolo[4,3-d]thiazole (Final Product) Step4->Step5 TLC Monitored Purification

Fig 3: Synthetic workflow for α-aminophosphonate pyrazolo[4,3-d]thiazole derivatives.

Step-by-Step Methodology:

  • Precursor Synthesis: React 5-amino-1H-pyrazole with bromine and potassium thiocyanate to yield the 5-amino-1H-pyrazolo[4,3-d]thiazole intermediate[5].

  • Reaction Setup: In a dry flask, combine a 1:1:1 molar ratio of the intermediate, a trialkyl phosphite (e.g., diethyl phosphite), and an appropriate aromatic aldehyde in anhydrous dichloromethane (CH₂Cl₂).

  • Catalysis: Add 10 mol% anhydrous Lithium Perchlorate (LiClO₄).

  • Execution: Stir the mixture at room temperature for 48 hours. Monitor progression via Thin Layer Chromatography (TLC).

  • Validation & Purification: Wash the organic layer with water, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via column chromatography (silica gel). Confirm structure via ¹H/¹³C NMR and HRMS.

In Vitro MurA Enzyme Inhibition Assay

To validate the mechanism of action, a colorimetric assay measuring the release of orthophosphate (Pi) during the MurA-catalyzed reaction is utilized.

Causality & Rationale: MurA transfers enolpyruvate from PEP to UDP-GlcNAc, releasing inorganic phosphate. By using a Malachite Green reagent, which forms a green complex with free phosphate, we can directly quantify enzyme activity. A decrease in absorbance at 630 nm correlates directly with enzyme inhibition.

Step-by-Step Methodology:

  • Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5) and 2 mM DTT.

  • Incubation: Pre-incubate purified E. coli MurA enzyme (final concentration 10 nM) with varying concentrations of the synthesized pyrazolo[4,3-d]thiazole derivative (0.1 µM to 50 µM) for 15 minutes at 37°C.

  • Initiation: Add substrates UDP-GlcNAc (1 mM) and PEP (1 mM) to initiate the reaction.

  • Termination & Detection: After 30 minutes, terminate the reaction by adding the Malachite Green working reagent.

  • Validation: Include Fosfomycin as a positive inhibition control and a vehicle (DMSO) as a negative control.

  • Quantification: Measure absorbance at 630 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Antimicrobial Checkerboard Assay (Synergy Testing)

To determine if the derivatives can rescue the efficacy of standard antibiotics against MDR strains, a checkerboard assay is employed[3].

Causality & Rationale: By crossing a concentration gradient of the derivative with a gradient of a standard antibiotic (e.g., Fosfomycin), we can calculate the Fractional Inhibitory Concentration Index (FICI). An FICI ≤ 0.5 mathematically validates a synergistic interaction, proving that the compound disrupts a resistance mechanism or weakens the cell wall sufficiently to allow the standard drug to penetrate.

Step-by-Step Methodology:

  • Plate Setup: In a 96-well microtiter plate, dispense serial two-fold dilutions of the pyrazolo[4,3-d]thiazole derivative along the x-axis and Fosfomycin along the y-axis.

  • Inoculation: Add 50 µL of bacterial suspension (adjusted to 5 × 10⁵ CFU/mL) to each well.

  • Incubation: Incubate at 37°C for 18-24 hours.

  • Validation: Calculate FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).

References

  • Ragab, A., Ibrahim, S. A., Aboul-Magd, D. S., & Baren, M. H. (2023). One-pot synthesis of pyrazolo[4,3-d]thiazole derivatives containing α-aminophosphonate as potential Mur A inhibitors against MDR pathogens with radiosterilization and molecular modeling simulation. RSC Advances, 13(49), 34756-34771.[Link]

  • Rizk, H. F., et al. (2020). Design, synthesis, biological evaluation and molecular docking study based on novel fused pyrazolothiazole scaffold. Journal of the Iranian Chemical Society, 17(9).[Link]

  • El Hassani, I. A., et al. (2023). Design, synthesis, and antimicrobial evaluation of new antipyrine derivatives bearing thiazolopyridazine and pyrazolothiazole scaffolds. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • Karrouchi, K., et al. (2022). In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens. ACS Omega, 7(6), 5123-5138.[Link]

Sources

Foundational

1H-Pyrazolo[4,3-d]thiazole: A Technical Guide to Medicinal Chemistry &amp; Synthesis

The following technical guide details the medicinal chemistry, synthesis, and therapeutic applications of the 1H-pyrazolo[4,3-d]thiazole core. Unlike its more common isomer (pyrazolo[3,4-d]thiazole), this scaffold repres...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry, synthesis, and therapeutic applications of the 1H-pyrazolo[4,3-d]thiazole core. Unlike its more common isomer (pyrazolo[3,4-d]thiazole), this scaffold represents an emerging, privileged structure with specific utility in antimicrobial (MurA inhibition) and neurological (mGluR4 modulation) drug discovery.[1]

[2]

Executive Summary & Core Architecture

The 1H-pyrazolo[4,3-d]thiazole core is a fused bicyclic heteroaromatic system comprising a pyrazole ring fused to a thiazole ring. It serves as a bioisostere for purines and other bicyclic scaffolds (e.g., benzothiazoles, indazoles), offering a rigid, planar geometry with distinct hydrogen bond donor/acceptor motifs.

While the [3,4-d] isomer has been extensively mined for kinase inhibition (mimicking the adenine hinge-binding region), the [4,3-d] isomer is distinct in its electronic distribution and vector orientation, making it highly effective for targeting bacterial enzymes (MurA) and G-protein coupled receptors (mGluR4).

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
  • Molecular Formula: C₄H₃N₃S[2]

  • Electronic Character: Electron-deficient π-system; the thiazole sulfur imparts lipophilicity, while the three nitrogen atoms provide handles for hydrogen bonding.

  • Key Functionalization Sites:

    • N1 (Pyrazole): Tolerates alkyl/aryl groups to tune solubility and steric fit.

    • C3 (Pyrazole): Critical for electronic tuning.

    • C5 (Thiazole): The primary vector for pharmacophore attachment (often an amine or amide linker).

Synthetic Strategy: The Oxidative Cyclization Protocol

The most robust method for constructing the 1H-pyrazolo[4,3-d]thiazole core is the oxidative cyclization of 4-substituted-5-aminopyrazoles . This approach allows for the "decoration" of the pyrazole ring prior to ring closure, ensuring high regioselectivity.

Core Synthesis Workflow

The synthesis typically proceeds via the reaction of a 5-aminopyrazole precursor with potassium thiocyanate (KSCN) and bromine (Br₂). This facilitates the formation of a thiocyanate intermediate which undergoes intramolecular cyclization to form the thiazole ring fused at the [4,3] position.

Diagram 1: Synthetic Pathway (DOT Visualization)

The following diagram outlines the retrosynthetic logic and forward synthesis of the 5-amino-1H-pyrazolo[4,3-d]thiazole scaffold.

Synthesispathway Start 4-Substituted-5-aminopyrazole Reagents KSCN / Br2 / AcOH Start->Reagents Activation Intermediate Thiocyanate Intermediate (In situ) Reagents->Intermediate Bromination/Thiocyanation Cyclization Intramolecular Cyclization Intermediate->Cyclization Ring Closure Product 5-Amino-1H-pyrazolo[4,3-d]thiazole (Core Scaffold) Cyclization->Product Formation Deriv Functionalization (e.g., Kabachnik-Fields) Product->Deriv Library Gen

Caption: Oxidative cyclization pathway converting 5-aminopyrazole to the pyrazolo[4,3-d]thiazole core.

Medicinal Chemistry & Biological Targets[1][2][3][4][5][7][8][9][10][11]

Antimicrobial Activity: MurA Inhibition

One of the most significant applications of this core is in the inhibition of UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) . MurA is a critical bacterial enzyme involved in the first step of peptidoglycan biosynthesis, making it an attractive target for multi-drug resistant (MDR) pathogens.

  • Mechanism: Derivatives of 5-amino-1H-pyrazolo[4,3-d]thiazole, particularly those functionalized with

    
    -aminophosphonates , act as competitive inhibitors or mimics of the transition state in the MurA catalytic cycle.
    
  • SAR Insight: The planar pyrazolo-thiazole core mimics the uridine moiety of the natural substrate (UDP-N-acetylglucosamine), while the phosphonate tail mimics the enolpyruvate phosphate group.

  • Key Reference: Studies have shown that these derivatives can achieve MIC values in the range of 0.06–0.25

    
    g/mL against resistant strains, outperforming standard antibiotics like fosfomycin in specific assays [1].[3]
    
Neurological Modulation: mGluR4 PAMs

The scaffold has also been identified as a Positive Allosteric Modulator (PAM) for the metabotropic glutamate receptor 4 (mGluR4) .

  • Therapeutic Relevance: mGluR4 activation reduces excessive excitatory transmission, offering therapeutic potential for Parkinson's disease.

  • Structural Logic: The rigid [4,3-d] core fits into the allosteric pocket of the transmembrane domain, distinct from the orthosteric glutamate binding site [2].

Diagram 2: MurA Inhibition Pathway (DOT Visualization)

This diagram illustrates the interference of the pyrazolo[4,3-d]thiazole inhibitor within the bacterial cell wall synthesis pathway.

MurA_Pathway Substrate1 UDP-N-acetylglucosamine (UNAG) Enzyme MurA Enzyme (Target) Substrate1->Enzyme Binding Substrate2 Phosphoenolpyruvate (PEP) Substrate2->Enzyme Binding Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex Blocked Product UDP-N-acetylmuramic acid Enzyme->Product Catalysis (Normal) Inhibitor Pyrazolo[4,3-d]thiazole Derivative Inhibitor->Enzyme Competitive Inhibition CellWall Peptidoglycan Biosynthesis Product->CellWall Downstream

Caption: Mechanism of action for MurA inhibition by pyrazolo[4,3-d]thiazole derivatives.

Detailed Experimental Protocol

Protocol: Synthesis of 5-Amino-1H-pyrazolo[4,3-d]thiazole Derivatives

Objective: To synthesize the core scaffold via oxidative cyclization.

Reagents:

  • 4-Substituted-5-aminopyrazole (1.0 equiv)

  • Potassium Thiocyanate (KSCN) (2.0 equiv)

  • Bromine (Br₂) (1.0 equiv)

  • Glacial Acetic Acid (Solvent)

  • Ammonium Hydroxide (for neutralization)

Step-by-Step Methodology:

  • Preparation: Dissolve the starting 4-substituted-5-aminopyrazole (e.g., 3-methyl-1-phenyl-1H-pyrazol-5-amine) in glacial acetic acid (10 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer.

  • Thiocyanate Addition: Add Potassium Thiocyanate (2.0 equiv) to the solution. Stir for 10 minutes at room temperature to ensure homogeneity.

  • Bromination (Critical Step):

    • Prepare a solution of Bromine (1.0 equiv) in glacial acetic acid (2 mL/mmol).

    • Add the bromine solution dropwise over 20–30 minutes while maintaining the reaction temperature below 20°C (use an ice bath if necessary). Causality: Rapid addition or high temperature can lead to over-bromination or decomposition of the thiocyanate.

  • Reaction: Allow the mixture to stir at room temperature for 2–4 hours. Monitor progress via TLC (System: Ethyl Acetate/Hexane 1:1).

  • Workup:

    • Pour the reaction mixture into crushed ice/water (approx. 5x reaction volume).

    • Neutralize the resulting suspension with Ammonium Hydroxide to pH 8–9. Causality: Basic pH is required to precipitate the free base form of the thiazole amine.

  • Isolation: Filter the resulting solid precipitate. Wash copiously with cold water to remove inorganic salts (KBr, excess KSCN).

  • Purification: Recrystallize from Ethanol/DMF or purify via silica gel column chromatography to yield the target 5-amino-1H-pyrazolo[4,3-d]thiazole.

Data Validation (Self-Check)
  • 1H NMR: Look for the disappearance of the C4-proton signal of the pyrazole ring (if unsubstituted) and the appearance of a broad singlet (NH₂) typically around 7.0–8.0 ppm.

  • Mass Spec: Molecular ion [M+H]⁺ should correspond to the starting material + 57 Da (addition of C-N-S ring atoms minus hydrogens lost).

Quantitative Activity Data (Representative)

The following table summarizes the biological activity of phosphonate-substituted derivatives against resistant bacterial strains, highlighting the potency of this core [1].

Compound IDR-Group (C3)R-Group (Phosphonate)MIC (E. coli MDR)MIC (S. aureus MDR)MurA IC50 (

M)
5a PhenylDiphenyl0.06

g/mL
0.12

g/mL
3.8

0.39
5b 4-Cl-PhenylDiphenyl0.12

g/mL
0.25

g/mL
4.5

0.23
Fosfomycin (Control)N/A4.0

g/mL
8.0

g/mL
12.7

0.27

Note: The pyrazolo[4,3-d]thiazole derivatives (5a, 5b) demonstrate superior potency compared to the standard antibiotic Fosfomycin.[3][4]

References

  • One-pot synthesis of pyrazolo[4,3-d]thiazole derivatives containing α-aminophosphonate as potential Mur A inhibitors against MDR pathogens . RSC Advances. Available at: [Link]

  • 1H-Pyrazolo[4,3-d]thiazole Structure & Properties . PubChem. Available at: [Link]

Sources

Exploratory

Technical Guide: Novel Pyrazolothiazole Derivatives Synthesis

Executive Summary: The Privileged Scaffold The pyrazolothiazole fused ring system—specifically the pyrazolo[3,4-d]thiazole isomer—has emerged as a "privileged scaffold" in modern medicinal chemistry. Unlike simple monocy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Scaffold

The pyrazolothiazole fused ring system—specifically the pyrazolo[3,4-d]thiazole isomer—has emerged as a "privileged scaffold" in modern medicinal chemistry. Unlike simple monocyclic heterocycles, this fused system offers a rigid geometric constraint that enhances binding affinity to kinase domains, particularly EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 , making it a high-value target for next-generation anticancer therapeutics.

This guide moves beyond generic textbook synthesis. It focuses on regioselective construction , green chemistry optimization , and molecular validation . We will dissect the causality behind synthetic choices, ensuring that every protocol provided is scalable and reproducible.

Key Performance Indicators (KPIs) for this Chemistry:
  • Regiocontrol: Exclusive formation of the [3,4-d] isomer over the thermodynamically competing [4,3-e] isomer.

  • Atom Economy: Utilization of One-Pot Multicomponent Reactions (MCRs) to reduce purification steps.

  • Bioactivity: Targeting IC

    
     values in the nanomolar range (<50 nM) against EGFR kinases.
    

Strategic Retrosynthesis & Disconnections

To synthesize pyrazolo[3,4-d]thiazoles efficiently, we must visualize the molecule not as a whole, but as a sum of accessible synthons.

Graphviz Diagram: Retrosynthetic Logic

The following diagram illustrates the two primary disconnection strategies:

  • Route A (The "Hantzsch" Approach): Building the thiazole ring onto a pre-formed pyrazole.

  • Route B (The "Hydrazonoyl" Approach): Building the pyrazole ring onto a pre-formed thiazole (or thiazolidinone).

Retrosynthesis Target Target: Pyrazolo[3,4-d]thiazole RouteA_Step1 Disconnection A (Thiazole Ring Closure) Target->RouteA_Step1 Retro-Hantzsch RouteB_Step1 Disconnection B (Pyrazole Ring Closure) Target->RouteB_Step1 Retro-Knoevenagel PrecursorA 5-Amino-3-methylpyrazole + α-Haloketone RouteA_Step1->PrecursorA PrecursorB 5-Arylidene-4-thiazolidinone + Hydrazine RouteB_Step1->PrecursorB

Caption: Strategic disconnection showing Route A (Thiazole closure) and Route B (Pyrazole closure).

Core Synthetic Methodologies

Method A: The Modified Hantzsch Condensation (Robust & Scalable)

This is the industry-standard route for generating libraries. It relies on the condensation of 5-amino-3-methylpyrazole with


-haloketones .

The Challenge: The amine on the pyrazole is a nucleophile, but the ring nitrogen (N1) is also nucleophilic. Without specific conditions, you risk N-alkylation rather than ring closure. The Solution: Use of polar protic solvents (Ethanol/DMF) and controlled temperature to favor the thermodynamic fused product.

Validated Protocol 1: Synthesis of 3,5-Disubstituted Pyrazolo[3,4-d]thiazoles
  • Reagents: 5-amino-3-methyl-1-phenylpyrazole (1.0 eq), phenacyl bromide derivative (1.1 eq), anhydrous Ethanol, Sodium Acetate (1.5 eq).

  • Conditions: Reflux, 4–6 hours.

Step-by-Step Workflow:

  • Dissolution: Dissolve 5-amino-3-methyl-1-phenylpyrazole (10 mmol) in 30 mL of absolute ethanol.

  • Addition: Add the substituted phenacyl bromide (11 mmol) slowly. Critical: Add fused sodium acetate (15 mmol) immediately to buffer the HBr generated. Free HBr can degrade the pyrazole ring or cause tarring.

  • Reflux: Heat to reflux (

    
    C). Monitor via TLC (Mobile Phase: EtOAc:Hexane 3:7).
    
  • Work-up: The product usually precipitates upon cooling. If not, reduce solvent volume by 50% under vacuum and pour into crushed ice.

  • Purification: Recrystallize from DMF/Ethanol (1:1). Do not use column chromatography unless necessary, as the silica acidity can sometimes cause ring opening or salt formation.

Yield Expectation: 75–85%.

Method B: Green One-Pot Multicomponent Reaction (Ionic Liquid Mediated)

For modern drug discovery, sustainability is key. This method utilizes Ionic Liquids (ILs) as both solvent and catalyst, eliminating volatile organic compounds (VOCs).

Mechanism: The IL (e.g., [Et


NH][HSO

]) activates the carbonyl group of the aldehyde and the active methylene of the thiazolidinone, facilitating a Knoevenagel condensation followed by cyclization.
Validated Protocol 2: Microwave-Assisted Synthesis in Ionic Liquid
  • Reagents: Hydrazonoyl chloride, Thioamide derivative, Aldehyde.

  • Catalyst/Solvent: [Et

    
    NH][HSO
    
    
    
    ] (Triethylammonium hydrogen sulfate) or [DABCO-EtOH][OAc].
  • Equipment: Microwave Reactor (e.g., CEM Discover or Monowave).

Step-by-Step Workflow:

  • Mix: In a microwave vial, combine equimolar amounts (1 mmol) of the aldehyde, thioamide, and active methylene compound.

  • Catalyst: Add 20 mol% of the Ionic Liquid.

  • Irradiation: Set MW reactor to

    
    C, 150W . Hold for 10–15 minutes .
    
  • Isolation: Pour the reaction mixture into water. The hydrophobic product precipitates; the hydrophilic IL remains in the water (and can be recycled by evaporating the water).

  • Purity Check: This method typically yields >90% purity, requiring only a simple ethanol wash.

Data Comparison: Conventional vs. Green Synthesis

ParameterConventional (Method A)Green MW/IL (Method B)
Time 4–8 Hours10–20 Minutes
Solvent Ethanol/DMFIonic Liquid (Recyclable)
Yield 70–80%88–95%
Work-up Extraction/RecrystallizationWater precipitation

Mechanistic Insight: Regioselectivity

Why does the reaction favor the [3,4-d] isomer? Density Functional Theory (DFT) calculations reveal that the C-4 position of the 5-aminopyrazole is significantly more nucleophilic than the N-1 position under neutral/basic conditions. However, the initial attack usually occurs via the exocyclic amine attacking the carbonyl carbon of the


-haloketone, followed by cyclization at the C-4 position.
Graphviz Diagram: Reaction Mechanism (Hantzsch Route)

This diagram details the electron flow ensuring the correct fusion.

Mechanism Start 5-Amino-Pyrazole (Nucleophile) Inter1 Intermediate A: N-Alkylation (Kinetic) Start->Inter1 + α-Haloketone Inter2 Intermediate B: Iminium Ion Formation Inter1->Inter2 - H2O Cyclization Cyclization at C-4 (Thermodynamic) Inter2->Cyclization Intramolecular Attack Product Pyrazolo[3,4-d]thiazole Cyclization->Product - HX

Caption: Stepwise mechanism showing the conversion of 5-aminopyrazole to the fused system.

Characterization & Troubleshooting

Trustworthiness in synthesis comes from rigorous verification.

NMR Signatures
  • 
    H NMR (DMSO-
    
    
    
    ):
    • Pyrazole-H: Look for a singlet around

      
       8.3–8.6 ppm (if C-3 is unsubstituted).
      
    • Thiazole-H: If the thiazole ring is not fully substituted, the proton typically appears downfield at

      
       7.0–7.5 ppm.
      
    • NH Signal: If forming a dihydro-intermediate, a broad singlet at

      
       10–12 ppm (D
      
      
      
      O exchangeable) will be present. Absence of this confirms full aromatization.
Common Failure Modes
  • Product is an Oil: This often indicates incomplete cyclization or trapped solvent.

    • Fix: Triturate with cold diethyl ether or sonicate in

      
      -hexane.
      
  • Regioisomer Mixture:

    • Cause: Reaction temperature too low (kinetic control).

    • Fix: Ensure vigorous reflux. If using microwave, increase temperature by

      
      C.
      

Biological Context: EGFR Inhibition

The pyrazolo[3,4-d]thiazole scaffold is structurally analogous to ATP, allowing it to fit into the ATP-binding pocket of kinases.

  • Target: EGFR (Epidermal Growth Factor Receptor).[1][2][3][4]

  • Potency: Recent derivatives (e.g., 4-fluorophenyl substituted) have shown IC

    
     values as low as 0.034 µM  against EGFR-TK.
    
  • SAR Insight: Electron-withdrawing groups (Cl, F, NO

    
    ) at the para-position of the phenyl ring attached to the thiazole moiety significantly enhance binding affinity due to halogen bonding within the hydrophobic pocket.
    

References

  • Regioselective Synthesis of Fused Thiazoles (DFT & Protocol) Source: National Institutes of Health (PMC) / ResearchGate URL:[Link] (Note: Representative link for regioselective synthesis logic)

  • Microwave-Assisted Green Synthesis of Pyrazoles Source: ChemistrySelect / Wiley URL:[5][Link]

  • Pyrazolo[3,4-d]pyrimidine and Thiazole Derivatives as EGFR Inhibitors Source: Dove Medical Press / R Discovery URL:[Link]

  • Ionic Liquid Catalyzed Synthesis of Pyrazolo-fused Heterocycles Source: Arabian Journal of Chemistry URL:[Link]

  • Anticancer Activity of Pyrazolo[3,4-d]thiazoles (MCF-7 & HepG2) Source: PubMed / National Institutes of Health URL:[Link]

Sources

Foundational

physical and chemical properties of 1h-pyrazolo[4,3-d]thiazole-5-carbaldehyde

The following technical guide details the physical and chemical properties, synthesis, and applications of 1H-pyrazolo[4,3-d]thiazole-5-carbaldehyde . This document is structured for researchers and drug discovery profes...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical and chemical properties, synthesis, and applications of 1H-pyrazolo[4,3-d]thiazole-5-carbaldehyde . This document is structured for researchers and drug discovery professionals, focusing on actionable protocols and mechanistic insights.

Core Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The 1H-pyrazolo[4,3-d]thiazole-5-carbaldehyde is a fused bicyclic heteroaromatic aldehyde. It serves as a critical pharmacophore in medicinal chemistry, particularly as a bioisostere for purines in kinase inhibitor design and as a scaffold for antimicrobial agents.

Nomenclature & Structure
  • IUPAC Name: 1H-pyrazolo[4,3-d][1,3]thiazole-5-carbaldehyde

  • CAS Number: (Derivative specific; core scaffold: 25649-12-1)

  • Molecular Formula: C₅H₃N₃OS

  • Molecular Weight: 153.16 g/mol

  • SMILES: O=CC1=NC2=C(S1)C=NN2 (Tautomer dependent)

Physicochemical Properties (Experimental & Predicted)
PropertyValue / DescriptionContext
Appearance Pale yellow to orange crystalline solidTypical of conjugated heterocyclic aldehydes.
Melting Point 185–192 °C (Decomposes)High lattice energy due to intermolecular H-bonding (NH···O=C).
Solubility DMSO, DMF, hot EthanolPoor water solubility; moderate solubility in chlorinated solvents.
pKa (Predicted) ~8.5 (NH acidic), ~2.1 (N-basic)The pyrazole NH is weakly acidic; thiazole N is weakly basic.
LogP 0.8 – 1.2Lipophilic enough for membrane permeability; favorable for drug-likeness.
H-Bond Donors 1 (Pyrazole NH)Critical for active site binding (e.g., ATP hinge region).
H-Bond Acceptors 3 (N, O, S)Aldehyde oxygen and thiazole nitrogen are key acceptors.

Structural Analysis & Electronic Properties

Aromaticity & Tautomerism

The scaffold consists of an electron-rich pyrazole ring fused to an electron-deficient thiazole ring.

  • Tautomerism: The compound exists primarily in the 1H-tautomer form in solution, stabilized by solvent interactions. However, the 2H-tautomer is accessible, particularly during binding events in protein pockets.

  • Electronic Distribution: The aldehyde group at position 5 (C2 of the original thiazole) is highly electrophilic due to the electron-withdrawing nature of the adjacent C=N bond and the sulfur atom. This makes the C5 position a "soft" electrophile, highly reactive toward nucleophiles.

Reactivity Hotspots
  • Formyl Group (C5-CHO): The primary site for chemical modification (condensation, oxidation, reduction).

  • Pyrazole NH (N1): Acidic proton; site for N-alkylation or N-acylation to modulate solubility or steric fit.

  • Thiazole Nitrogen (N4): Weakly basic; potential coordination site for metals or protonation in acidic media.

Synthesis & Experimental Protocols

The synthesis of 1H-pyrazolo[4,3-d]thiazole-5-carbaldehyde typically involves constructing the thiazole ring onto a pre-existing pyrazole scaffold or formylating the fused system.

Primary Synthetic Route: Vilsmeier-Haack Formylation

This method is preferred for its regioselectivity and high yield. It introduces the formyl group onto the C5 position of the 1H-pyrazolo[4,3-d]thiazole core.

Mechanism: The electron-rich nature of the fused system facilitates electrophilic aromatic substitution by the Vilsmeier reagent (chloroiminium ion).

Synthesis Start 1H-pyrazolo[4,3-d]thiazole (Core Scaffold) Inter Iminium Intermediate Start->Inter 0°C to 80°C, 4h Reagent POCl3 / DMF (Vilsmeier Reagent) Reagent->Inter Product 1H-pyrazolo[4,3-d]thiazole- 5-carbaldehyde Inter->Product pH 7-8 Hydrolysis NaOAc / H2O (Hydrolysis) Hydrolysis->Product

Figure 1: Vilsmeier-Haack formylation pathway for the synthesis of the target aldehyde.

Detailed Protocol: Vilsmeier-Haack Formylation

Reagents:

  • 1H-pyrazolo[4,3-d]thiazole (1.0 eq)[1]

  • Phosphorus oxychloride (

    
    , 3.0 eq)
    
  • N,N-Dimethylformamide (DMF, 5.0 eq)

  • Dichloromethane (DCM) or Chloroform (solvent)

  • Sodium acetate (sat. aq.)

Step-by-Step Procedure:

  • Preparation of Vilsmeier Reagent: In a flame-dried round-bottom flask, add anhydrous DMF (5.0 eq) and cool to 0°C under an argon atmosphere. Dropwise add

    
     (3.0 eq) over 15 minutes. Stir for 30 minutes at 0°C until a white/yellowish semi-solid (Vilsmeier salt) forms.
    
  • Addition of Substrate: Dissolve 1H-pyrazolo[4,3-d]thiazole (1.0 eq) in minimal dry DCM/DMF and add it dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 60–80°C for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM). The spot should shift to a lower

    
     (iminium salt) initially, then higher after hydrolysis.
    
  • Work-up: Cool the reaction mixture to room temperature. Pour slowly onto crushed ice (exothermic!).

  • Hydrolysis: Adjust the pH to ~7–8 using saturated sodium acetate solution or 2M NaOH. Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

  • Isolation: The solid product usually precipitates. Filter, wash with cold water, and dry. If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/DMF or purify via silica gel column chromatography (Hexane:EtOAc gradient).

Chemical Reactivity & Derivatives[1][3][4][6][7][10][11][12]

The 5-carbaldehyde group is a versatile handle for diversifying the scaffold.[2]

Key Transformations
Reaction TypeReagent / ConditionsProductApplication
Knoevenagel Condensation Malononitrile, Piperidine (cat.), EtOHBenzylidene nitriles Kinase inhibitors (Michael acceptors).
Schiff Base Formation Primary Amines (

), AcOH (cat.)
Imines / Hydrazones Antimicrobial agents; tuning lipophilicity.
Reduction

, MeOH
Hydroxymethyl derivative Linker attachment; prodrug synthesis.
Oxidation

or Pinnick conditions
Carboxylic Acid Peptide coupling; solubility enhancement.
Reactivity Network Diagram

Reactivity Center 5-Carbaldehyde (Core) Prod1 Schiff Base (Imine) Center->Prod1 R-NH2 / H+ Prod2 Vinyl Nitrile (Michael Acceptor) Center->Prod2 Malononitrile / Base Prod3 Alcohol (Reduction) Center->Prod3 NaBH4 / MeOH Prod4 Carboxylic Acid (Oxidation) Center->Prod4 KMnO4 or NaClO2

Figure 2: Divergent synthesis from the aldehyde core.

Biological Applications

Kinase Inhibition (Oncology)

The 1H-pyrazolo[4,3-d]thiazole scaffold mimics the purine core of ATP.

  • Mechanism: The N1 (pyrazole) and N4 (thiazole) atoms form a bidentate hydrogen-bonding motif with the "hinge region" of kinases (e.g., CDKs, VEGFR).

  • Role of Aldehyde: The aldehyde is often converted into a hydrophobic tail (e.g., via reductive amination) to occupy the hydrophobic back-pocket of the enzyme, enhancing selectivity.

Antimicrobial Activity (MurA Inhibition)

Derivatives of this aldehyde, particularly


-aminophosphonates synthesized via the Kabachnik-Fields reaction (using the aldehyde, an amine, and a phosphite), have shown potent inhibition of MurA  (UDP-N-acetylglucosamine enolpyruvyl transferase).
  • Significance: MurA is essential for bacterial cell wall biosynthesis and is a target for overcoming multi-drug resistance (MDR) in pathogens like E. coli and S. aureus.

References

  • BenchChem. 1H-Pyrazolo[4,3-d]thiazole: A Core Scaffold in Drug Discovery - A Technical Guide. (2025).[3][4][1][5][6] Link

  • PubChem. Compound Summary: 1H-Pyrazolo[4,3-d]thiazole.[3][1] National Library of Medicine. Link

  • RSC Advances. One-pot synthesis of pyrazolo[4,3-d]thiazole derivatives containing α-aminophosphonate as potential MurA inhibitors. (2023).[6] Link

  • Journal of Chemical Research. Vilsmeier–Haack Reaction on Hydrazones: A Convenient Synthesis of 4-formylpyrazoles. (2005).[4][1] Link

  • MDPI Molecules. Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines. (2021).[7] Link

Sources

Exploratory

Technical Guide: Bioactivity Profiling of 1H-Pyrazolo[4,3-d]thiazole-5-carbaldehyde

Part 1: Executive Summary & Chemical Context[1] The Scaffold: A Privileged Structure The 1H-pyrazolo[4,3-d]thiazole core is a fused bicyclic heterocycle that serves as a bioisostere of purine (adenine). This structural m...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Context[1]

The Scaffold: A Privileged Structure

The 1H-pyrazolo[4,3-d]thiazole core is a fused bicyclic heterocycle that serves as a bioisostere of purine (adenine). This structural mimicry allows it to interact promiscuously yet potently with ATP-binding pockets in kinases and nucleotide-binding sites in bacterial enzymes.

The specific derivative, 1H-pyrazolo[4,3-d]thiazole-5-carbaldehyde , introduces a reactive formyl group (-CHO) at the C5 position. In drug discovery, this moiety plays a dual role:

  • Pharmacophore: It can act as an electrophilic "warhead" for covalent targeting of cysteine/lysine residues in enzymes (e.g., Covalent Kinase Inhibitors).

  • Synthetic Pivot: It is the primary intermediate for generating hydrazone, Schiff base, and aminophosphonate libraries.

Therapeutic Potential[2][3][4][5][6]
  • Antimicrobial: Modulation of MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) and inhibition of bacterial kinases.

  • Oncology: Inhibition of Cyclin-Dependent Kinases (CDKs) and VEGFR-2, disrupting angiogenesis and cell cycle progression.

  • Neurology: Potential allosteric modulation of mGluR4 receptors (based on scaffold class behavior).

Part 2: Pre-Screening Validation (The "Go/No-Go" Phase)

Before biological assays, the physicochemical integrity of the aldehyde must be validated. Aldehydes are prone to oxidation (to carboxylic acids) and polymerization.

Protocol 1: Stability & Solubility Profiling

Objective: Ensure the bioactivity observed is due to the aldehyde, not its degradation products.

  • Solvent Selection: Dissolve 10 mM stock in anhydrous DMSO (Dimethyl Sulfoxide). Avoid protic solvents (MeOH/EtOH) initially to prevent hemiacetal formation.

  • Purity Check (qNMR):

    • Run ^1H NMR immediately upon dissolution.

    • Diagnostic Signal: Monitor the aldehyde proton singlet (

      
       9.5 – 10.5 ppm).
      
    • Pass Criteria: Integral ratio of Aldehyde-H to Aromatic-H must be >0.95. If <0.90, repurify via flash chromatography (Silica, Hexane:EtOAc).

  • Media Stability:

    • Dilute stock 1:100 into PBS (pH 7.4).

    • Monitor UV-Vis absorbance at 0h, 4h, and 24h.

    • Risk: A shift in

      
       >10 nm indicates Schiff base formation with buffer amines or hydration.
      

Part 3: In Vitro Screening Workflows

Workflow A: Antimicrobial Screening (MurA Target Focus)

The pyrazolo-thiazole scaffold is a known inhibitor of MurA, a critical enzyme in bacterial cell wall synthesis.

Experimental Logic: We utilize a kinetic enzyme assay coupled with a standard MIC (Minimum Inhibitory Concentration) broth microdilution. The aldehyde may act as a covalent reversible inhibitor.

Step-by-Step Protocol:
  • Bacterial Panel: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • MurA Enzyme Assay:

    • Reagents: Purified MurA (1-5 nM), UDP-N-acetylglucosamine (UNAG), PEP (Phosphoenolpyruvate).

    • Detection: Phosphate release (Malachite Green assay) or consumption of NADPH (coupled assay).

    • Procedure:

      • Incubate MurA with the compound (0.1 - 100

        
        M) for 30 mins prior to substrate addition (tests for slow-binding/covalent inhibition).
        
      • Add substrates (UNAG + PEP).

      • Measure absorbance at 650 nm (Malachite Green) or 340 nm (NADPH).

  • Data Output: Calculate

    
    . If pre-incubation shifts 
    
    
    
    significantly lower (>5-fold), the mechanism is likely covalent.
Workflow B: Anticancer Kinase Profiling

The structural homology to adenine makes this compound a candidate for ATP-competitive inhibition.

Target Selection:

  • CDK2/CyclinE: Cell cycle regulation (G1/S transition).

  • VEGFR-2: Angiogenesis.

Visualization: Kinase Inhibition Pathway

The following diagram illustrates the signaling cascade blocked by pyrazolo[4,3-d]thiazole derivatives.

KinasePathway Compound Pyrazolo[4,3-d]thiazole-5-CHO ATP_Site ATP Binding Pocket (Cys Residue Interaction) Compound->ATP_Site Competitive/Covalent Binding VEGFR2 VEGFR-2 Receptor Compound->VEGFR2 Inhibits CDK2 CDK2 / Cyclin E Compound->CDK2 Inhibits ATP_Site->VEGFR2 ATP_Site->CDK2 RAS RAS-RAF-MEK VEGFR2->RAS Activates Rb Retinoblastoma Protein (Rb) CDK2->Rb Phosphorylates ERK ERK Phosphorylation RAS->ERK Angiogenesis Angiogenesis (Tumor Growth) ERK->Angiogenesis Promotes CellCycle Cell Cycle Progression (G1 -> S Phase) Rb->CellCycle Releases E2F

Figure 1: Mechanism of Action. The aldehyde derivative targets the ATP-binding pocket of kinases, preventing downstream signaling in angiogenic and cell-cycle pathways.

Part 4: Data Analysis & Interpretation

When screening this specific aldehyde, results often fall into distinct "bins" based on the reactivity of the 5-CHO group.

Quantitative Reference Table (Hypothetical/Class-Based)

Note: Values represent typical ranges for bioactive pyrazolo-thiazole derivatives found in literature.

Assay TypeMetricActive Range (Hit)Moderate RangeInactiveInterpretation
Antimicrobial (MIC)

g/mL
< 44 - 32> 64Low MIC suggests effective cell wall penetration.
MurA Inhibition

(

M)
< 1.01.0 - 10> 50Potent enzyme affinity; likely mimics UNAG transition state.
Cytotoxicity (HepG2)

(

M)
< 5.05.0 - 20> 50High potency often correlates with CDK inhibition.
Selectivity Index Ratio> 102 - 10< 2Ratio of

(Normal Cells) /

(Cancer Cells).
Troubleshooting: The "False Positive" Trap

Aldehydes are notorious PAINS (Pan-Assay Interference Compounds) candidates in certain contexts due to non-specific protein cross-linking.

  • Validation Step: If a hit is observed, perform a "Washout Assay."

    • Incubate cells/enzyme with compound.

    • Wash extensively (3x PBS).

    • Re-measure activity.

    • Result: Sustained inhibition after washout confirms covalent binding. Rapid recovery indicates reversible binding.

Part 5: Screening Decision Tree

Use this logic flow to guide your experimental progression.

ScreeningWorkflow Start Start: 1H-pyrazolo[4,3-d]thiazole-5-CHO Solubility Solubility Test (DMSO/PBS) Start->Solubility Stability Stability Check (UV/NMR) Is Aldehyde Intact? Solubility->Stability Fail_Stab Discard/Derivatize (Unstable) Stability->Fail_Stab No Primary_Screen Primary Screen: 1. MIC (Bacteria) 2. MTT (Cancer Lines) Stability->Primary_Screen Yes Hit_Check Is IC50 < 10 µM? Primary_Screen->Hit_Check Target_ID Target Validation: Kinase Panel / MurA Assay Hit_Check->Target_ID Yes Stop Stop: Inactive Hit_Check->Stop No Counter_Screen Counter Screen: Normal Fibroblasts (Toxicity) Target_ID->Counter_Screen Lead_Opt Lead Optimization: Convert CHO to Hydrazone/Oxime Counter_Screen->Lead_Opt Selectivity > 5x

Figure 2: Experimental decision matrix for initial screening.

References

  • BenchChem. (2025).[1][2] A Comparative Analysis of the Bioactivity of 1H-Pyrazolo[4,3-d]thiazole and 1H-Pyrazolo[3,4-d]thiazole. Retrieved from

  • National Institutes of Health (NIH). (2020). Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors. Retrieved from

  • Abdel Reheim, M. A., & Baker, S. M. (2017).[3] Synthesis, characterization and in vitro antimicrobial activity of novel fused pyrazolo[3,4-c]pyridazine...[3]. Chemistry Central Journal.[3] Retrieved from

  • MDPI. (2021). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines. Retrieved from

  • Bentham Science. (2012). Synthesis and Antimicrobial Evaluation of Pyrazo-thiazoles. Letters in Drug Design & Discovery. Retrieved from

Sources

Foundational

Technical Guide: Synthesis of Pyrazolo[4,3-d]thiazole-5-carbaldehyde Analogs

Executive Summary This technical guide details the synthetic pathways for pyrazolo[4,3-d]thiazole-5-carbaldehyde analogs, a scaffold distinct from the more common [3,4-d] isomer.[1] These fused bicyclic systems act as bi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthetic pathways for pyrazolo[4,3-d]thiazole-5-carbaldehyde analogs, a scaffold distinct from the more common [3,4-d] isomer.[1] These fused bicyclic systems act as bioisosteres of purines and have demonstrated significant potential as kinase inhibitors, antimicrobial agents, and adenosine receptor antagonists.[1]

The synthesis of the [4,3-d] isomer presents a specific regiochemical challenge: ensuring the thiazole ring fuses across the 4,5-positions of the pyrazole core rather than the 3,4-positions.[1] This guide prioritizes the Herz cyclization (aminopyrazole + thiocyanate) and C-metallation/formylation strategies to guarantee structural integrity and regioselectivity.[1]

Part 1: Strategic Retrosynthesis & Logic

The construction of the pyrazolo[4,3-d]thiazole-5-carbaldehyde scaffold requires a "bottom-up" approach to the heterocycle fusion followed by late-stage functionalization.[1]

Structural Disconnection Analysis[1]
  • The Fusion (C3a-C6a bond): The most robust method to establish the [4,3-d] fusion is to build the thiazole ring onto a pre-functionalized pyrazole.[1] The precursor must possess a 5-amino group and a 4-position leaving group (or susceptibility to electrophilic attack).[1]

  • The Aldehyde (C-5 Functionalization): Direct formylation of the fused thiazole ring (at the position between Sulfur and Nitrogen) is best achieved via Lithium-Halogen Exchange followed by DMF quenching, or Vilsmeier-Haack formylation if the ring is sufficiently electron-rich.[1]

Retrosynthetic Pathway (DOT Diagram)[1]

Retrosynthesis Target Pyrazolo[4,3-d]thiazole-5-carbaldehyde Intermediate1 5-Bromo-pyrazolo[4,3-d]thiazole Target->Intermediate1 Formylation (n-BuLi / DMF) Intermediate2 5-Amino-pyrazolo[4,3-d]thiazole Intermediate1->Intermediate2 Sandmeyer (t-BuONO / CuBr2) Precursor 1,3-Substituted-5-aminopyrazole Intermediate2->Precursor Cyclization (KSCN / Br2) Reagents Reagents: KSCN, Br2 (Herz Reaction)

Caption: Retrosynthetic logic prioritizing the regioselective Herz reaction to establish the [4,3-d] fusion, followed by functional group interconversion to the aldehyde.

Part 2: Core Methodology & Protocols

Phase 1: Synthesis of the Pyrazolo[4,3-d]thiazole Core

The most authoritative route to this specific isomer involves the reaction of 1-substituted-3-methyl-5-aminopyrazoles with potassium thiocyanate and bromine.[1] This in situ generates a thiocyanogen-like species that attacks the C-4 position, followed by intramolecular cyclization.[1]

Reagents & Materials
  • Substrate: 1-Phenyl-3-methyl-5-aminopyrazole (10 mmol)

  • Reagent A: Potassium Thiocyanate (KSCN) (20 mmol)[1]

  • Reagent B: Bromine (Br2) (10 mmol) or Pyridinium Tribromide[1]

  • Solvent: Glacial Acetic Acid (AcOH)[1]

Step-by-Step Protocol
  • Preparation: Dissolve 10 mmol of the 5-aminopyrazole and 20 mmol of KSCN in 30 mL of glacial acetic acid. Cool the mixture to 0–5 °C in an ice bath.

  • Bromination/Cyclization: Add a solution of bromine (10 mmol) in acetic acid dropwise over 30 minutes. Maintain temperature below 10 °C to prevent over-bromination.

  • Reaction: Stir the mixture at 0–10 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours. The formation of a heavy precipitate (hydrobromide salt) is expected.

  • Workup: Pour the reaction mixture into 200 mL of ice-water. Neutralize with saturated NaHCO3 or NH4OH to pH 8.

  • Isolation: Filter the resulting solid. Recrystallize from ethanol/DMF.

  • Yield Check: Expect 70–85% yield of 5-amino-3-methyl-1-phenyl-1H-pyrazolo[4,3-d]thiazole .

Phase 2: Conversion to the 5-Carbaldehyde

The amine group at C-5 (thiazole numbering) is a handle.[1] To install the aldehyde, we first convert the amine to a bromide (Sandmeyer), then use lithiation-formylation.[1]

Step-by-Step Protocol
  • Sandmeyer Reaction (Amine

    
     Bromide): 
    
    • Suspend the 5-amino intermediate (5 mmol) in acetonitrile.

    • Add Copper(II) Bromide (CuBr2) (6 mmol) and tert-Butyl Nitrite (t-BuONO) (7.5 mmol) slowly at 0 °C.

    • Heat to 60 °C for 2 hours until gas evolution ceases.

    • Purification: Quench with HCl, extract with EtOAc, and purify via column chromatography. This yields 5-bromo-pyrazolo[4,3-d]thiazole .[1]

  • Formylation (Bromide

    
     Aldehyde): 
    
    • Inert Atmosphere: Flame-dry a flask and purge with Argon.[1] Dissolve the 5-bromo intermediate (2 mmol) in anhydrous THF (10 mL).

    • Lithiation: Cool to -78 °C . Add n-Butyllithium (n-BuLi) (2.2 mmol, 1.6M in hexanes) dropwise.[1] Stir for 15 minutes. Critical: Do not allow temperature to rise, or the pyrazole ring may metallate elsewhere.[1]

    • Quench: Add anhydrous DMF (5 mmol) dropwise. Stir at -78 °C for 30 minutes, then warm to 0 °C.

    • Hydrolysis: Quench with saturated NH4Cl solution.

    • Isolation: Extract with EtOAc. The organic layer will contain the target Pyrazolo[4,3-d]thiazole-5-carbaldehyde .[1]

Alternative Phase 2: Vilsmeier-Haack (Direct)

Note: This method is viable only if the C-5 position is unsubstituted (requires deamination of the Phase 1 product) and the ring is electron-rich.[1]

If you possess the unsubstituted core (obtained by deamination of the 5-amino derivative using t-BuONO/THF), you can attempt direct Vilsmeier-Haack formylation.[1]

  • Reagents: POCl3 (3 eq), DMF (10 eq).

  • Conditions: 80–90 °C for 4 hours.

  • Mechanism: Electrophilic aromatic substitution at the most electron-rich position (C-5 of the thiazole ring).[1]

Part 3: Mechanism of Action (Chemical)[1]

The regioselectivity of the [4,3-d] fusion is dictated by the nucleophilicity of the exocyclic amine and the electrophilicity of the thiocyanogen intermediate.

Mechanism Step1 5-Aminopyrazole (Nucleophile) Step2 Thiocyanation (Formation of N-SCN or C4-SCN) Step1->Step2 Br2 / KSCN Step3 Cyclization (S attacks C4 / N attacks S) Step2->Step3 Intramolecular Rearrangement Step4 Pyrazolo[4,3-d]thiazole Core Step3->Step4 -HBr

Caption: Mechanistic flow of the Herz reaction. The thiocyanate group initially attacks the activated C-4 position or the amine, followed by rapid cyclization to the fused system.

Part 4: Data & Validation

Key Characterization Signals

To validate your synthesis, look for these diagnostic NMR signals.

PositionNucleusChemical Shift (δ ppm)MultiplicityDiagnostic Note
Aldehyde (CHO) ^1H9.80 – 10.05 SingletDistinctive downfield shift.[1]
Thiazole C-5 ^13C160.0 – 165.0 QuaternaryCarbon attached to CHO.
Pyrazole Me (C3) ^1H2.30 – 2.50SingletConfirms the methyl group remains intact.[1]
Aldehyde C=O ^13C180.0 – 185.0 QuaternaryCarbonyl carbon signal.
Troubleshooting Guide
ProblemProbable CauseSolution
Regioisomer [3,4-d] formed Wrong precursor used (e.g., starting with 4-chloro-5-formylpyrazole).[1]Ensure starting material is 5-aminopyrazole .[1] The [3,4-d] isomer forms if you condense a thioamide with a 4-formyl-5-chloropyrazole.[1]
Low Yield in Sandmeyer Incomplete diazotization or side reactions.Use anhydrous acetonitrile and t-BuONO instead of aqueous NaNO2/HCl.
No Formylation (Lithiation) Proton source present or temperature too high.[1]Dry THF over Na/Benzophenone. Keep reaction at -78 °C strictly.

References

  • Abdel-Megid, M. et al. (2023).[1] "One-pot synthesis of pyrazolo[4,3-d]thiazole derivatives containing α-aminophosphonate as potential Mur A inhibitors." RSC Advances. Available at: [Link]

  • Bondock, S. et al. (2010). "Synthesis and antimicrobial activity of some new pyrazolo[3,4-d]thiazole and pyrazolo[4,3-d]thiazole derivatives." European Journal of Medicinal Chemistry. (Contextual grounding for the Herz reaction protocol).
  • Metwally, M. A. et al. (2013).[1] "Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7...".[1] Growing Science. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

One-Pot Synthesis of Pyrazolo[4,3-d]thiazole Derivatives: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals The pyrazolo[4,3-d]thiazole scaffold is a privileged heterocyclic framework of significant interest in medicinal chemistry and drug discovery. Its rigid, bi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[4,3-d]thiazole scaffold is a privileged heterocyclic framework of significant interest in medicinal chemistry and drug discovery. Its rigid, bicyclic structure and diverse substitution possibilities have led to the development of potent biological agents, including inhibitors of MurA for combating multidrug-resistant pathogens, as well as compounds with potential anticancer and anti-inflammatory properties.[1][2][3] This guide provides an in-depth exploration of efficient one-pot synthetic strategies for accessing this valuable heterocyclic system and its derivatives, focusing on the underlying chemical principles and providing detailed, field-proven protocols.

Introduction to the Pyrazolo[4,3-d]thiazole Core

The fusion of pyrazole and thiazole rings creates a unique pharmacophore with a distinct electronic and steric profile. This structural motif has been identified as a key component in a variety of biologically active molecules. The development of efficient, one-pot synthetic methodologies is crucial for the rapid generation of diverse libraries of pyrazolo[4,3-d]thiazole derivatives for high-throughput screening and lead optimization in drug discovery programs.

One-Pot Synthesis Methodologies

This guide details two distinct and complementary one-pot approaches for the synthesis of pyrazolo[4,3-d]thiazole derivatives. The first is a multicomponent reaction for the direct functionalization of a pre-synthesized pyrazolo[4,3-d]thiazole core, and the second illustrates a one-pot synthesis of the core scaffold itself from a functionalized pyrazole precursor.

Methodology 1: One-Pot, Three-Component Synthesis of α-Aminophosphonate Derivatives of Pyrazolo[4,3-d]thiazole

This powerful one-pot, three-component reaction, based on the Kabachnik-Fields reaction, allows for the direct installation of an α-aminophosphonate moiety onto the pyrazolo[4,3-d]thiazole scaffold.[1][3] This functional group is of particular interest in medicinal chemistry due to its ability to mimic the tetrahedral transition state of various enzymatic reactions. The reaction proceeds with good yields and a simple workup.[1]

Causality Behind Experimental Choices:

  • Catalyst: Anhydrous lithium perchlorate (LiClO₄) is employed as a mild Lewis acid catalyst. It activates the carbonyl group of the aldehyde, facilitating nucleophilic attack by the amino group of the pyrazolo[4,3-d]thiazole. This activation is crucial for the formation of the initial imine intermediate.[1]

  • Solvent: Dichloromethane (CH₂Cl₂) is an excellent solvent for this reaction as it is relatively non-polar, aprotic, and effectively solubilizes the reactants without interfering with the catalytic cycle.

  • Reaction Conditions: The reaction is conveniently performed at room temperature, making it operationally simple and energy-efficient. The extended reaction time of 48 hours allows for the complete conversion of the starting materials.[1]

Experimental Workflow Diagram:

cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification 5-amino-1H-pyrazolo[4,3-d]thiazole 5-amino-1H-pyrazolo[4,3-d]thiazole Reaction_Vessel Reaction Vessel (DCM, LiClO₄, RT, 48h) 5-amino-1H-pyrazolo[4,3-d]thiazole->Reaction_Vessel Aldehyde Aldehyde Aldehyde->Reaction_Vessel Trialkyl phosphite Trialkyl phosphite Trialkyl phosphite->Reaction_Vessel Monitoring TLC Monitoring Reaction_Vessel->Monitoring Reaction Progress Isolation Isolation Monitoring->Isolation Upon Completion Purification Column Chromatography Isolation->Purification Product α-Aminophosphonate Derivative Purification->Product

Caption: Workflow for the one-pot synthesis of α-aminophosphonate derivatives.

Detailed Protocol:

Step 1: Synthesis of the Starting Material - 5-amino-1H-pyrazolo[4,3-d]thiazole derivative (2)

This initial step involves the synthesis of the core heterocyclic system from a readily available 5-aminopyrazole derivative.

  • To a solution of the 5-aminopyrazole derivative (1) in an appropriate solvent, add bromine and potassium thiocyanate.

  • Stir the reaction mixture at the appropriate temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, perform a standard aqueous work-up, extract the product with a suitable organic solvent, and purify by recrystallization or column chromatography to yield the 5-amino-1H-pyrazolo[4,3-d]thiazole derivative (2).[1]

Step 2: One-Pot Synthesis of α-Aminophosphonate Derivatives (3, 4, 5a, 5b, 6a, and 6b)

  • In a clean, dry round-bottom flask, dissolve the 5-amino-1H-pyrazolo[4,3-d]thiazole derivative (2) (1.0 mmol) in dichloromethane (CH₂Cl₂).

  • To this solution, add the appropriate aldehyde (1.0 mmol) and trialkyl phosphite (1.0 mmol) in a 1:1:1 molar ratio.

  • Add a catalytic amount of anhydrous lithium perchlorate (LiClO₄).

  • Stir the reaction mixture at room temperature for 48 hours.

  • Monitor the progress of the reaction by TLC until the starting materials are consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired α-aminophosphonate derivative.[1]

  • Characterize the final product using spectroscopic techniques such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

Data Presentation:

EntryAldehydeTrialkyl PhosphiteProductYield (%)
1BenzaldehydeTriethyl phosphite3 Good
24-ChlorobenzaldehydeTriethyl phosphite4 Good
34-NitrobenzaldehydeDiphenyl phosphite5a Good
44-MethoxybenzaldehydeDiphenyl phosphite5b Good
5Thiophene-2-carboxaldehydeDiphenyl phosphite6a Good
6Pyrrole-2-carboxaldehydeDiphenyl phosphite6b Good
Note: "Good" yields are reported in the source literature; specific percentages may vary.[1]

Mechanistic Insights:

The reaction is proposed to proceed through the following steps:

  • The Lewis acid catalyst, LiClO₄, activates the aldehyde, making it more electrophilic.

  • The amino group of the pyrazolo[4,3-d]thiazole derivative attacks the activated carbonyl carbon to form a hemiaminal intermediate.

  • The hemiaminal intermediate dehydrates to form a Schiff base (imine).

  • The trialkyl phosphite then attacks the imine carbon, followed by a proton transfer, to yield the final α-aminophosphonate product.

Methodology 2: One-Pot, Microwave-Assisted Synthesis of the Pyrazolo[4,3-d]thiazole Core

This method provides a direct, albeit lower-yielding, one-pot synthesis of the pyrazolo[4,3-d]thiazole core from a 5-amino-4-thiocyanato-pyrazole precursor using a Vilsmeier reagent under microwave irradiation. While this reaction primarily yields the isomeric pyrazolo[3,4-d]pyrimidines, the desired pyrazolo[4,3-d]thiazoles are obtained as isolable minor products.[4]

Causality Behind Experimental Choices:

  • Starting Material: 5-amino-4-thiocyanato-pyrazoles are key precursors, possessing the necessary functionalities for the intramolecular cyclization to form the thiazole ring.

  • Reagent: The Vilsmeier reagent (generated from PBr₃ and formamide) acts as an electrophile and facilitates the cyclization process.

  • Microwave Irradiation: The use of microwave heating significantly accelerates the reaction rate, allowing for a rapid one-pot synthesis.

Experimental Workflow Diagram:

cluster_start Starting Materials cluster_reaction One-Pot Microwave Synthesis cluster_workup Work-up & Purification 5-amino-4-thiocyanato-pyrazole 5-amino-4-thiocyanato-pyrazole MW_Reactor Microwave Reactor 5-amino-4-thiocyanato-pyrazole->MW_Reactor Vilsmeier Reagent Vilsmeier Reagent Vilsmeier Reagent->MW_Reactor Isolation Product Mixture Isolation MW_Reactor->Isolation Purification Chromatographic Separation Isolation->Purification Major_Product Pyrazolo[3,4-d]pyrimidine Purification->Major_Product Major Minor_Product Pyrazolo[4,3-d]thiazole Purification->Minor_Product Minor

Caption: Workflow for the one-pot synthesis of the pyrazolo[4,3-d]thiazole core.

Detailed Protocol:

  • In a microwave reaction vessel, combine the 5-amino-4-thiocyanato-pyrazole (1.0 mmol) and the Vilsmeier reagent (PBr₃/formamide).

  • Seal the vessel and subject the reaction mixture to microwave irradiation at a specified temperature and time.

  • After the reaction is complete, cool the vessel to room temperature.

  • Perform an appropriate work-up, which may include quenching the reaction with water or a basic solution, followed by extraction with an organic solvent.

  • Concentrate the organic extracts under reduced pressure.

  • Separate the major (pyrazolo[3,4-d]pyrimidine) and minor (pyrazolo[4,3-d]thiazole) products by column chromatography on silica gel.[4]

  • Characterize the isolated pyrazolo[4,3-d]thiazole product using spectroscopic methods.

Data Presentation:

Starting PyrazoleMajor Product (Yield %)Minor Product (Yield %)
Various substituted 5-amino-4-thiocyanato-pyrazolesPyrazolo[3,4-d]pyrimidines (61-85%)Pyrazolo[4,3-d]thiazoles (11-23%)
Yields are reported as a range from the source literature.[4]

Mechanistic Insights:

The formation of the pyrazolo[4,3-d]thiazole is proposed to occur via a nucleophilic heterocyclization reaction. The sulfur atom of the thiocyanate group acts as a nucleophile, attacking an electrophilic center generated by the Vilsmeier reagent, leading to intramolecular cyclization and the formation of the thiazole ring, with the departure of a cyanamide species.[4]

Conclusion

The one-pot synthetic strategies presented in this guide offer efficient and versatile routes to the medicinally important pyrazolo[4,3-d]thiazole scaffold and its derivatives. The three-component Kabachnik-Fields reaction provides a high-yielding pathway for the synthesis of α-aminophosphonate derivatives, which are promising candidates for further biological evaluation. The microwave-assisted one-pot synthesis of the core scaffold, while lower-yielding, demonstrates the feasibility of constructing the bicyclic system from simple pyrazole precursors in a single step. These methodologies provide a solid foundation for researchers in the field of medicinal chemistry to explore the chemical space around the pyrazolo[4,3-d]thiazole core and to develop novel therapeutic agents.

References

  • Ragab, A., Ibrahim, S. A., Aboul-Magd, D. S., Baren, M. H., El-Sayed, M., Abdel-Rahman, H. M., & Soliman, M. M. (2023). One-pot synthesis of pyrazolo[4,3-d]thiazole derivatives containing α-aminophosphonate as potential Mur A inhibitors against MDR pathogens with radiosterilization and molecular modeling simulation. RSC Advances, 13(49), 34756-34771. [Link][1][2][3]

  • Ragab, A., Ibrahim, S. A., Aboul-Magd, D. S., Baren, M. H., El-Sayed, M., Abdel-Rahman, H. M., & Soliman, M. M. (2023). One-pot synthesis of pyrazolo[4,3-d]thiazole derivatives containing α-aminophosphonate as potential Mur A inhibitors against MDR pathogens with radiosterilization and molecular modeling simulation. ResearchGate. [Link]

  • Ragab, A., Ibrahim, S. A., Aboul-Magd, D. S., Baren, M. H., El-Sayed, M., Abdel-Rahman, H. M., & Soliman, M. M. (2023). One-pot synthesis of pyrazolo[4,3-d]thiazole derivatives containing α-aminophosphonate as potential Mur A inhibitors against MDR pathogens with radiosterilization and molecular modeling simulation. PMC. [Link]

  • Zeng, W.-Z., et al. (2024). One‐pot Microwave‐assisted Synthesis of Pyrazolopyrimidines from 5‐Amino‐4‐thiocyanato‐pyrazoles with Vilsmeier Reagent. ChemistrySelect, 9(10), e202304319. [Link][4]

Sources

Application

using 1h-pyrazolo[4,3-d]thiazole-5-carbaldehyde in kinase inhibitor design

Application Note: Utilizing 1H-Pyrazolo[4,3-d]thiazole-5-carbaldehyde as a Privileged Scaffold in Targeted Kinase Inhibitor Design Executive Rationale: The Pyrazolo[4,3-d]thiazole Pharmacophore In the landscape of target...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 1H-Pyrazolo[4,3-d]thiazole-5-carbaldehyde as a Privileged Scaffold in Targeted Kinase Inhibitor Design

Executive Rationale: The Pyrazolo[4,3-d]thiazole Pharmacophore

In the landscape of targeted oncology and drug development, achieving kinase selectivity remains a formidable challenge due to the highly conserved nature of the ATP-binding cleft across the kinome. The 1H-pyrazolo[4,3-d]thiazole scaffold has emerged as a privileged, rigid bicyclic framework that effectively mimics the purine ring of adenosine triphosphate (ATP)[1].

Specifically, 1H-pyrazolo[4,3-d]thiazole-5-carbaldehyde serves as a highly versatile synthetic node. While the core heterocycle anchors the molecule into the kinase hinge region, the 5-carbaldehyde moiety acts as a reactive electrophilic center. This allows medicinal chemists to perform late-stage functionalization (e.g., via reductive amination or Knoevenagel condensation) to rapidly generate diverse inhibitor libraries. These modifications project into the solvent-exposed channel or the ribose-binding pocket, tuning both pharmacokinetic properties and target selectivity against critical oncogenic kinases such as VEGFR-2, Aurora, and Tie2[2][3].

Mechanistic Insights: Scaffold-Kinase Interactions

To design effective inhibitors, one must understand the causality of the molecular interactions within the kinase domain. The basicity and unique electronic distribution of the 1H-pyrazolo[4,3-d]thiazole core (PubChem CID 66667912) dictate its binding affinity[4].

When entering the ATP-binding pocket, the scaffold forms a critical bidentate hydrogen-bonding network with the backbone amides of the kinase hinge region. The pyrazole NH functions as a potent hydrogen bond donor, while the thiazole nitrogen acts as a hydrogen bond acceptor[1]. By utilizing the 5-carbaldehyde intermediate to attach bulky or basic side chains, researchers can exploit steric clashes in off-target kinases while forming favorable electrostatic interactions in the solvent-exposed region of target kinases like VEGFR-2, thereby halting downstream angiogenic signaling cascades[2].

G VEGF VEGF Ligand VEGFR2 VEGFR-2 (Kinase) VEGF->VEGFR2 Binds PLC PLC-γ Activation VEGFR2->PLC Phosphorylates Inhibitor Pyrazolo[4,3-d]thiazole Inhibitor Inhibitor->VEGFR2 ATP-Competitive Inhibition MAPK MAPK/ERK Pathway PLC->MAPK Cascades Angiogenesis Tumor Angiogenesis & Proliferation MAPK->Angiogenesis Induces

Fig 1. VEGFR-2 signaling cascade and targeted inhibition by pyrazolo[4,3-d]thiazole derivatives.

Experimental Protocols

Protocol A: Library Generation via Reductive Amination

This protocol details the conversion of 1H-pyrazolo[4,3-d]thiazole-5-carbaldehyde into a library of functionalized secondary/tertiary amines.

  • Step 1: Imine Formation. Dissolve 1.0 eq of 1H-pyrazolo[4,3-d]thiazole-5-carbaldehyde and 1.2 eq of the desired primary/secondary amine in anhydrous 1,2-dichloroethane (DCE). Add 1.5 eq of glacial acetic acid.

    • Causality: Anhydrous conditions are critical because water is a byproduct of imine formation; its presence would drive the thermodynamic equilibrium backward. Acetic acid is added to mildly protonate the carbonyl oxygen, increasing its electrophilicity and accelerating nucleophilic attack.

  • Step 2: Selective Reduction. Stir for 2 hours at room temperature, then add 1.5 eq of sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise.

    • Causality: NaBH(OAc)₃ is explicitly chosen over harsher reducing agents like NaBH₄. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it mild enough to selectively reduce the intermediate iminium ion without prematurely reducing the unreacted 5-carbaldehyde directly into a non-reactive alcohol.

  • Step 3: Self-Validation & Isolation. Monitor the reaction via LC-MS. The system self-validates when the aldehyde mass peak (M+H) disappears and the target amine mass appears. Quench with saturated NaHCO₃ to neutralize the acid, extract with dichloromethane, and purify via flash chromatography.

Workflow Aldehyde 1H-pyrazolo[4,3-d]thiazole -5-carbaldehyde Reaction Reductive Amination (Diversification) Aldehyde->Reaction + Amines Library Inhibitor Library (Targeted Scaffold) Reaction->Library NaBH(OAc)3 Assay In Vitro Kinase Assay (Validation) Library->Assay Screening

Fig 2. Workflow for generating and validating kinase inhibitors from the 5-carbaldehyde scaffold.

Protocol B: Self-Validating In Vitro Kinase Assay

To evaluate the synthesized derivatives, a FRET-based or radiometric kinase assay is employed[5].

  • Step 1: Reagent Preparation. Prepare the target kinase (e.g., VEGFR-2 or Aurora A) and a fluorescently labeled peptide substrate in a standard kinase buffer containing 10 mM MgCl₂.

    • Causality: Mg²⁺ is a mandatory cofactor. It chelates the phosphate groups of ATP, neutralizing their negative charge and facilitating the proper orientation of ATP within the kinase catalytic cleft.

  • Step 2: Inhibitor Pre-Incubation. Dispense the pyrazolo[4,3-d]thiazole derivatives into a 384-well plate at varying concentrations (e.g., 1 nM to 10 µM). Add the kinase/substrate mixture and incubate for 30 minutes at room temperature.

    • Causality: Pre-incubating the inhibitor before introducing ATP allows the compound to access and equilibrate within the hinge region without immediate competition, ensuring accurate measurement of binding kinetics.

  • Step 3: ATP Initiation. Initiate the reaction by adding ATP at a concentration exactly equal to its apparent Michaelis constant (

    
    ) for the specific kinase.
    
    • Causality: Running the assay at the ATP

      
       is a critical industry standard. It ensures the assay is highly sensitive to ATP-competitive inhibitors (detecting true potency) while maintaining a robust signal-to-noise ratio.
      
  • Step 4: Self-Validation Controls. The assay is self-validating through mandatory internal controls: a positive control (1 µM Staurosporine) to define 100% inhibition, and a vehicle control (1% DMSO) to define 0% inhibition[5]. If the Z'-factor of these controls falls below 0.5, the assay plate is automatically invalidated due to unacceptable background noise.

Quantitative Bioactivity Data

The structural rigidity and optimal hydrogen-bonding vectors of the 1H-pyrazolo[4,3-d]thiazole scaffold translate into potent biological activity. The table below summarizes the inhibitory profiles of various derivatives synthesized from this core against key therapeutic targets.

Table 1: Representative Inhibitory Activity of 1H-Pyrazolo[4,3-d]thiazole Derivatives

Scaffold / Derivative TypeTarget Kinase / EnzymeIC₅₀ Range (nM)Primary Therapeutic IndicationSource
Pyrazolo[4,3-d]thiazole (Core)VEGFR-245 - 120Oncology / Anti-angiogenesis[2]
Pyrazolo[4,3-d]thiazole (Substituted)Aurora Kinase15 - 80Oncology (Cell Cycle Arrest)[3]
Pyrazolo[4,3-d]thiazole (Substituted)Tie2 Kinase30 - 95Oncology / Vascular Targeting[3]
Pyrazolo[4,3-d]thiazole (Hybrid)S. aureus DNA Gyrase~ 255Antimicrobial Therapeutics[6]
Pyrazolo[4,3-d]thiazole (Phosphonates)MurAMIC: 0.06 - 0.25 µg/mLMDR Pathogen Infection[7]

Note: Data aggregated from distinct in vitro studies. Variations in IC₅₀ are dependent on the specific functional groups appended to the 5-carbaldehyde node.

References

  • Ragab, A., et al. (2023). One-pot synthesis of pyrazolo[4,3-d]thiazole derivatives containing α-aminophosphonate as potential Mur A inhibitors against MDR pathogens. RSC Advances, 13, 34756. Available at:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 66667912, 1H-Pyrazolo[4,3-d]thiazole. PubChem. Available at:[Link]

  • BioWorld (2008). Recent patents impart new oncolytic agents (Aurora and Tie2 kinases). BioWorld. Available at:[Link]

  • Taylor & Francis (2023). Design, synthesis, and antimicrobial evaluation of new antipyrine derivatives bearing thiazolopyridazine and pyrazolothiazole scaffolds. Available at: [Link]

Sources

Method

Application Note: Antimicrobial Screening of Pyrazolo[4,3-d]thiazole Compounds

[1][2] Executive Summary This application note details the comprehensive screening workflow for pyrazolo[4,3-d]thiazole derivatives, a privileged scaffold in medicinal chemistry. Due to their structural similarity to pur...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

This application note details the comprehensive screening workflow for pyrazolo[4,3-d]thiazole derivatives, a privileged scaffold in medicinal chemistry. Due to their structural similarity to purine bases (adenine/guanine), these fused heterocyclic systems act as potent bioisosteres, capable of inhibiting DNA gyrase and Topoisomerase IV in bacteria. This guide provides a standardized, self-validating protocol for evaluating their antimicrobial efficacy (MIC/MBC), kinetic behavior (Time-Kill), and safety profile (Cytotoxicity), moving beyond simple qualitative screening to actionable drug discovery data.[1]

Chemical Context & Mechanism of Action

The pyrazolo[4,3-d]thiazole scaffold is a rigid, bicyclic system that positions hydrogen bond donors and acceptors in a specific geometry favorable for binding to the ATP-binding pocket of bacterial kinases and DNA gyrase B (GyrB).

Structure-Activity Relationship (SAR) Hypothesis[2][3]
  • C3 Position: Introduction of aryl groups with electron-withdrawing substituents (e.g., -Cl, -NO2) typically enhances lipophilicity and membrane penetration.[1]

  • N1 Position: Alkyl or aryl linkers often dictate selectivity between bacterial and mammalian kinases.[1]

  • Thiazole Ring: Acts as the primary anchor for hydrophobic interactions within the target active site.[1]

Screening Workflow

The following diagram outlines the critical path from library synthesis to lead validation.

G cluster_0 Phase I: Primary Screen cluster_1 Phase II: Quantitative Potency cluster_2 Phase III: Profiling Start Compound Library (Pyrazolo[4,3-d]thiazoles) Screen Agar Well Diffusion (Qualitative Zone of Inhibition) Start->Screen 100 µg/mL MIC Broth Microdilution (MIC) CLSI M07 Standard Screen->MIC Active Hits MBC Min. Bactericidal Conc. (MBC) MIC->MBC Kill Time-Kill Kinetics MIC->Kill Select Potent Hits Tox Cytotoxicity (MTT Assay) Selectivity Index (SI) MIC->Tox Parallel Safety Check Lead Validated Lead (SI > 10, MIC < 10 µg/mL) Kill->Lead Bactericidal Profile Tox->Lead High Selectivity

Figure 1: Hierarchical screening workflow ensuring only potent and safe compounds progress to late-stage characterization.

Experimental Protocols

Protocol A: Quantitative Broth Microdilution (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) using the CLSI M07 standard, enhanced with Resazurin for visual precision. Standard: CLSI M07-A11 / ISO 20776-1 [1].

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1][2]

  • Indicator: Resazurin sodium salt (0.015% w/v in sterile PBS).[1]

  • Controls: Ciprofloxacin (Positive), DMSO (Solvent Control), Sterile Broth (Negative).[1]

  • Organisms: S. aureus (ATCC 25923), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).[1]

Step-by-Step Methodology
  • Inoculum Preparation:

    • Prepare a direct colony suspension in saline equivalent to a 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute this suspension 1:100 in CAMHB to achieve a final testing concentration of

      
       CFU/mL.
      
  • Compound Dilution:

    • Dissolve pyrazolo[4,3-d]thiazole derivatives in 100% DMSO to 10 mg/mL stock.

    • Perform 2-fold serial dilutions in a 96-well plate. Final test range: 0.125 – 128 µg/mL.[1]

    • Critical: Ensure final DMSO concentration in wells is < 1% to prevent solvent toxicity.[1][3]

  • Incubation:

    • Add 100 µL of diluted inoculum to each well containing 100 µL of compound solution.

    • Incubate at 37°C for 18–24 hours (aerobic).

  • Readout (Resazurin Modification):

    • Add 30 µL of Resazurin solution to each well.[1]

    • Incubate for 2–4 hours.

    • Interpretation:

      • Blue/Purple: No growth (Inhibition).[1]

      • Pink/Colorless: Growth (Metabolic reduction of dye).[1]

    • MIC Definition: The lowest concentration remaining blue.[1]

Protocol B: Time-Kill Kinetics

Objective: Distinguish between bacteriostatic (growth inhibiting) and bactericidal (killing) activity.[1]

  • Setup: Prepare 10 mL CAMHB flasks containing the compound at 1× MIC and 4× MIC .

  • Inoculation: Inoculate with

    
     CFU/mL.
    
  • Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

  • Quantification: Perform serial 10-fold dilutions and plate on Mueller-Hinton Agar. Count colonies after 24h.

  • Analysis:

    • Bactericidal:

      
       reduction in CFU/mL (99.9% kill).[1]
      
    • Bacteriostatic:

      
       reduction.[1]
      

Safety Profiling: Cytotoxicity & Selectivity

Objective: Ensure antimicrobial activity is not due to general protoplasmic poisoning.[1] Method: MTT Assay on HepG2 (Liver) or HEK293 (Kidney) cells [2].[1]

Workflow
  • Seeding: Seed cells at

    
     cells/well in 96-well plates; incubate 24h.
    
  • Treatment: Treat with serial dilutions of the compound (same range as MIC).

  • Development: Add MTT reagent; incubate 4h. Solubilize formazan crystals with DMSO.

  • Calculation: Measure Absorbance at 570 nm. Calculate

    
     (Cytotoxic Concentration 50%).
    
Data Analysis: The Selectivity Index (SI)

The SI is the primary metric for "druggability."


[1]
SI ValueInterpretationAction
< 1 ToxicDiscard
1 – 10 Moderate SafetyOptimize Structure
> 10 High SelectivityLead Candidate

Mechanistic Insight: DNA Gyrase Targeting

Pyrazolo-thiazole hybrids are designed to compete with ATP.[1] The diagram below illustrates the theoretical interaction network driving the design.

SAR Scaffold Pyrazolo[4,3-d]thiazole Core Sub1 N1-Aryl Group Scaffold->Sub1 Sub2 C3-Substituent (Electron Withdrawing) Scaffold->Sub2 Effect2 H-Bonding (Asp73/Glu50) Scaffold->Effect2 Target DNA Gyrase B (ATP Binding Pocket) Effect1 Hydrophobic Interaction Sub1->Effect1 Sub2->Target Permeability Effect1->Target Effect2->Target

Figure 2: Pharmacophore mapping of the scaffold against the bacterial DNA Gyrase B target.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11).[1] Wayne, PA.

  • BenchChem. (2025).[1] Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds.[1]

  • Khobragade, C. N., et al. (2010).[1] Synthesis and antimicrobial activity of novel pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives. European Journal of Medicinal Chemistry, 45(4), 1635-1638.[1]

  • Patil, S. V., et al. (2022).[1][4][5] Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffold. Chemistry Proceedings, 2021,[6] 3.

  • Sharshira, E. M., & Hamada, N. M. (2012).[5] Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(3), 69-73.[1][5]

Sources

Application

Application Note: Anticancer Activity Evaluation of Pyrazolo[4,3-d]thiazole Derivatives

[1][2][3][4][5][6] Executive Summary & Rationale The pyrazolo[4,3-d]thiazole scaffold represents a privileged structure in medicinal chemistry, offering a rigid bicyclic framework that mimics the purine core of ATP. Whil...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4][5][6]

Executive Summary & Rationale

The pyrazolo[4,3-d]thiazole scaffold represents a privileged structure in medicinal chemistry, offering a rigid bicyclic framework that mimics the purine core of ATP. While its isomer, pyrazolo[3,4-d]thiazole, has been extensively documented as a VEGFR-2 and EGFR inhibitor, the [4,3-d] isomer remains an under-explored yet highly potent chemotype.

This guide provides a rigorous, standardized workflow for evaluating the anticancer potential of novel pyrazolo[4,3-d]thiazole derivatives. Unlike generic screening protocols, this workflow is tailored to the specific solubility, stability, and kinase-binding propensity of this fused heterocyclic system.

Key Causality in Experimental Design:

  • Scaffold Rigidity: The planar nature of the [4,3-d] system facilitates intercalation or ATP-pocket binding; therefore, kinase inhibition assays are prioritized over general DNA damage assays.

  • Solubility Profile: Thiazole-fused systems often suffer from poor aqueous solubility. The protocols below incorporate specific DMSO/cosolvent handling steps to prevent precipitation-induced false negatives.

Experimental Workflow Overview

The evaluation pipeline moves from phenotypic screening (cell death) to target validation (kinase inhibition) and mechanistic confirmation (apoptosis/cell cycle).

Workflow cluster_Mech Mechanistic Profiling Start Compound Library (Pyrazolo[4,3-d]thiazoles) Solubility Solubility Check (DMSO Tolerance) Start->Solubility PrimaryScreen Primary Cytotoxicity Screen (MTT Assay @ 10 µM) Solubility->PrimaryScreen HitSelection Hit Selection (>50% Inhibition) PrimaryScreen->HitSelection IC50 Dose-Response (IC50) (0.1 - 100 µM) HitSelection->IC50 Pass Discard Archive/Redesign HitSelection->Discard Fail Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle Kinase Kinase Profiling (EGFR/VEGFR/CDK) IC50->Kinase Docking In Silico Validation (Molecular Docking) Kinase->Docking Target Confirmation

Caption: Integrated workflow for the biological evaluation of pyrazolo[4,3-d]thiazole derivatives, prioritizing solubility checks before phenotypic screening.

Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)

Objective: Determine the metabolic inhibition potential of derivatives against a panel of human cancer cell lines (e.g., MCF-7, HepG2, A549).

Reagents & Preparation[2][7][8][9][10][11]
  • Stock Solution: Dissolve derivatives in 100% DMSO to a concentration of 10 mM . Vortex for 1 minute.

    • Critical Check: If turbidity persists, sonicate at 37°C for 5 minutes. Pyrazolo-thiazoles can form micro-aggregates that skew absorbance readings.

  • MTT Reagent: 5 mg/mL in PBS, sterile-filtered. Store in dark at 4°C.

  • Cell Lines: Adherent cancer cells in log-phase growth (70-80% confluence).

Step-by-Step Methodology
  • Seeding: Plate cells in 96-well plates at 5,000 cells/well in 100 µL complete media. Incubate for 24h to allow attachment.

  • Treatment:

    • Prepare serial dilutions (0.1, 1, 5, 10, 25, 50, 100 µM) in culture media.

    • Final DMSO concentration must be < 0.5% to avoid solvent toxicity.[1]

    • Include Positive Control (e.g., Doxorubicin) and Vehicle Control (0.5% DMSO).

    • Add 100 µL of treatment media to wells (Total volume = 200 µL).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL MTT stock to each well. Incubate for 3-4 hours .

    • Observation: Look for purple formazan crystals. If crystals are sparse in control wells, cell health is compromised.

  • Solubilization: Carefully aspirate media. Add 150 µL DMSO to dissolve crystals. Shake plate for 10 mins.

  • Readout: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis

Calculate % Cell Viability using the formula:



  • IC50 Determination: Use non-linear regression (Sigmoidal dose-response, variable slope) in GraphPad Prism or Origin.

Protocol 2: Mechanistic Profiling (Apoptosis & Cell Cycle)

Rationale: Pyrazolo[4,3-d]thiazoles often act as ATP-competitive inhibitors. This mechanism typically arrests cells at the G2/M phase (tubulin/CDK interference) or G1/S phase (EGFR/VEGFR inhibition) and triggers apoptosis.

Annexin V-FITC/PI Dual Staining (Apoptosis)
  • Treatment: Treat cells (6-well plate,

    
     cells/well) with the compound at its IC50 concentration  for 24h.
    
  • Harvesting: Trypsinize cells (include floating dead cells). Centrifuge at 1000 rpm for 5 min.

  • Staining:

    • Resuspend pellet in 100 µL 1X Binding Buffer .

    • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .

    • Incubate 15 min in the dark at Room Temp.

  • Flow Cytometry: Analyze within 1 hour.

    • Q1 (Annexin-/PI+): Necrotic.

    • Q2 (Annexin+/PI+): Late Apoptotic.

    • Q3 (Annexin-/PI-): Viable.

    • Q4 (Annexin+/PI-): Early Apoptotic.

Cell Cycle Analysis
  • Fixation: Harvest treated cells. Wash with cold PBS. Fix in 70% ice-cold ethanol overnight at -20°C.

    • Note: Add ethanol dropwise while vortexing to prevent clumping.

  • Staining: Wash ethanol.[2] Resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL) . Incubate 30 min at 37°C.

  • Analysis: Measure DNA content via Flow Cytometry (FL2 channel). Look for accumulation in G0/G1, S, or G2/M phases.

Protocol 3: Kinase Inhibition Assay (EGFR/VEGFR)

Context: The pyrazolo[4,3-d]thiazole core is a bioisostere of the adenine ring in ATP. Validation against receptor tyrosine kinases (RTKs) is essential.

Assay Setup (ADP-Glo or FRET-based)
  • Enzyme Mix: Prepare recombinant EGFR or VEGFR-2 kinase in reaction buffer (HEPES, MnCl2, Brij-35).

  • Compound Addition: Add 5 µL of compound (4x concentration). Incubate 10 min at RT.

  • ATP/Substrate Start: Add ATP (at

    
    ) and Poly(Glu,Tyr) substrate.
    
  • Reaction: Incubate 60 min at RT.

  • Detection: Add ADP-Glo reagent (terminates reaction, depletes remaining ATP). Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

  • Read: Measure Luminescence.

Hypothetical Data Presentation (Table 1): Comparison of IC50 values (µM) for a representative Pyrazolo[4,3-d]thiazole derivative (Compound 4a) vs. Standard.

CompoundMCF-7 (Breast)HepG2 (Liver)EGFR (Kinase)VEGFR-2 (Kinase)
Compound 4a




Erlotinib



N.T.
Sorafenib


N.T.

Protocol 4: In Silico Molecular Docking

Objective: Predict the binding mode within the ATP-binding pocket of the target kinase (e.g., EGFR, PDB ID: 1M17).

  • Ligand Prep: Draw structure in ChemDraw. Minimize energy (MM2 force field). Convert to PDBQT format.

  • Protein Prep:

    • Download PDB structure (e.g., EGFR).

    • Remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and Kollman charges using AutoDock Tools .

  • Grid Generation: Center grid box on the co-crystallized ligand (e.g., Erlotinib binding site).

  • Docking: Run AutoDock Vina .

  • Analysis: Look for H-bonds with the "hinge region" (e.g., Met793 in EGFR). The pyrazole nitrogen or thiazole sulfur often acts as the H-bond acceptor.

Signaling Pathway Visualization

The following diagram illustrates the proposed mechanism of action where the derivative inhibits RTKs, leading to downstream apoptosis.

Signaling EGFR EGFR / VEGFR-2 (Membrane) PI3K PI3K EGFR->PI3K Activates Compound Pyrazolo[4,3-d]thiazole Derivative Compound->EGFR Inhibits AKT AKT (Phosphorylated) Compound->AKT Reduces p-AKT PI3K->AKT Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Promotes Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mito Mitochondrial Depolarization Bax->Mito Pore Formation CytoC Cytochrome C Release Mito->CytoC Caspase9 Caspase-9 CytoC->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis (DNA Fragmentation) Caspase3->Apoptosis

Caption: Proposed signaling cascade.[3] Inhibition of EGFR/VEGFR by the derivative suppresses the PI3K/AKT survival pathway, tipping the Bcl-2/Bax balance toward mitochondrial apoptosis.

References

  • Abdelgawad, M. A., et al. (2016).[4] Design, synthesis and antitumor activity of novel pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Bioorganic Chemistry. Retrieved from [Link][4]

  • Hassan, A. S., et al. (2021). Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFRT790M dual inhibitors: design, docking, ADMET, synthesis and anticancer evaluations. RSC Advances. Retrieved from [Link]

  • Gomha, S. M., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. Retrieved from [Link]

  • Ostache, N. C., et al. (2022).[5] Cytotoxic Evaluation of Original Pyrazolo[3,4-d]thiazoles and Pyrazolo[3,4-c]pyrazoles. Farmacia Journal. Retrieved from [Link]

Sources

Method

protocol for synthesizing 1h-pyrazolo[4,3-d]thiazole-5-carbaldehyde

Application Note & Protocol: Synthesis of 1H-Pyrazolo[4,3-d]thiazole-5-carbaldehyde Executive Summary & Scientific Context The 1H-pyrazolo[4,3-d]thiazole scaffold is a privileged, rigid bicyclic heterocycle that has gain...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Synthesis of 1H-Pyrazolo[4,3-d]thiazole-5-carbaldehyde

Executive Summary & Scientific Context

The 1H-pyrazolo[4,3-d]thiazole scaffold is a privileged, rigid bicyclic heterocycle that has gained significant traction in medicinal chemistry and rational drug design[1]. Characterized by its unique electronic distribution and hydrogen-bonding capacity, this fused system serves as a potent pharmacophore, particularly in the development of ATP-competitive kinase inhibitors for oncology and MurA inhibitors for combating multidrug-resistant (MDR) pathogens[2][3].

Functionalization of this core at the 5-position to yield 1H-pyrazolo[4,3-d]thiazole-5-carbaldehyde provides an exceptionally versatile synthon. The introduced formyl group acts as a primary chemical handle for downstream diversification—such as Schiff base condensation, reductive amination, and olefination—enabling comprehensive structure-activity relationship (SAR) explorations[4][5].

Mechanistic Rationale and Biological Pathway Context

The therapeutic utility of pyrazolo[4,3-d]thiazole derivatives frequently stems from their structural mimicry of the adenine ring of ATP. This allows for deep insertion into the highly conserved hinge region of receptor tyrosine kinases (RTKs), such as EGFR and VEGFR-2, effectively halting oncogenic signaling cascades[3][6].

BioPathway Ligand Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Activates Downstream MAPK / PI3K Signaling Receptor->Downstream Phosphorylation Inhibitor Pyrazolo[4,3-d]thiazole Derivative Inhibitor->Receptor Inhibits (ATP-competitive) CellGrowth Tumor Cell Proliferation Downstream->CellGrowth Promotes

Inhibition of RTK signaling pathways by 1H-pyrazolo[4,3-d]thiazole derivatives.

To synthesize the 5-carbaldehyde derivative, the Vilsmeier-Haack formylation is the most robust and regioselective methodology[4]. The reaction capitalizes on the electron-rich nature of the fused thiazole ring. Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to generate the highly electrophilic chloromethyleneiminium ion (the Vilsmeier reagent)[7]. The pyrazolo[4,3-d]thiazole core undergoes electrophilic aromatic substitution at its most nucleophilic carbon (the 5-position), forming an iminium intermediate that is subsequently hydrolyzed to the target carbaldehyde upon basic aqueous workup[4][7].

SyntheticWorkflow Start 1H-Pyrazolo[4,3-d]thiazole (Starting Material) Reagent Vilsmeier Reagent (POCl3 + DMF, 0-5°C) Start->Reagent Addition Intermediate Iminium Salt Intermediate (Electrophilic Substitution, 60-70°C) Reagent->Intermediate Heating Hydrolysis Basic Hydrolysis (Ice + NaOH/NaOAc, pH 7-8) Intermediate->Hydrolysis Quenching Product 1H-Pyrazolo[4,3-d]thiazole- 5-carbaldehyde Hydrolysis->Product Isolation

Logical workflow for the synthesis of 1H-pyrazolo[4,3-d]thiazole-5-carbaldehyde.

Detailed Experimental Protocol

Self-Validating System: This protocol is engineered with built-in quality control checkpoints. Visual color changes and TLC monitoring ensure complete consumption of the starting material, while strict temperature control during reagent formation prevents the generation of hazardous byproducts.

Materials and Reagents
  • 1H-pyrazolo[4,3-d]thiazole (Starting Material, >98% purity)

  • Phosphorus oxychloride (POCl₃, freshly distilled)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • 1,4-Dioxane or Dichloromethane (DCM, anhydrous)

  • Sodium hydroxide (NaOH, 10% aqueous solution) or Sodium acetate (NaOAc, saturated)

  • Crushed ice / Deionized water

  • Brine (Saturated NaCl)

Step-by-Step Methodology: Vilsmeier-Haack Formylation

Step 1: Preparation of the Vilsmeier Reagent

  • Equip a thoroughly dried, two-neck round-bottom flask with a magnetic stirrer, a pressure-equalizing dropping funnel, and an argon/nitrogen inlet.

  • Add anhydrous DMF (3.0 equivalents) to the flask and cool the system to 0–5 °C using an ice-water bath.

    • Causality: Low temperature is critical to control the highly exothermic reaction between DMF and POCl₃, preventing the thermal decomposition of the sensitive Vilsmeier reagent[7].

  • Add POCl₃ (3.0 equivalents) dropwise over 15–20 minutes. Stir the mixture at 0–5 °C for an additional 30 minutes to ensure complete formation of the chloromethyleneiminium salt. The solution will transition to a pale yellow color[7].

Step 2: Electrophilic Aromatic Substitution 4. Dissolve 1H-pyrazolo[4,3-d]thiazole (1.0 equivalent) in a minimal volume of anhydrous 1,4-dioxane (or DCM) to ensure a homogeneous reaction mixture[7]. 5. Add the substrate solution dropwise to the active Vilsmeier reagent while strictly maintaining the internal temperature below 5 °C. 6. Once the addition is complete, remove the ice bath and gradually heat the reaction mixture to 60–70 °C for 6–8 hours.

  • Causality: Heating provides the necessary activation energy to overcome the aromaticity of the fused bicyclic system during the substitution step, driving the formation of the iminium intermediate[5][7].

  • Validation Check: Monitor the reaction progress via Thin-Layer Chromatography (TLC) using an eluent of Ethyl Acetate/Petroleum Ether (1:2). The disappearance of the starting material spot and the appearance of a baseline/lower-Rf spot (representing the highly polar iminium intermediate) indicates reaction completion[7].

Step 3: Hydrolysis and Workup 8. Cool the reaction mixture to room temperature and carefully pour it over crushed ice (approximately 100 g per 10 mmol scale) under vigorous magnetic stirring[7]. 9. Slowly neutralize the highly acidic mixture by dropwise addition of a 10% aqueous NaOH solution or saturated NaOAc until the pH reaches 7–8.

  • Causality: The basic medium is strictly required to hydrolyze the stable iminium intermediate into the final target carbaldehyde, while simultaneously neutralizing excess phosphoric and hydrochloric acids[7].

  • Extract the aqueous mixture with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography (Silica gel, EtOAc/Hexane gradient) or recrystallization from ethanol to afford pure 1H-pyrazolo[4,3-d]thiazole-5-carbaldehyde[4][5].

Data Presentation and Analytical Validation

To confirm the structural integrity and purity of the synthesized 1H-pyrazolo[4,3-d]thiazole-5-carbaldehyde, comprehensive spectroscopic analysis is mandatory. The expected analytical profile and optimization parameters are summarized in the tables below.

Table 1: Expected Analytical Characterization Data

Analytical Technique Target Signal / Parameter Structural Correlation & Validation
¹H NMR (DMSO-d₆) Singlet at δ 9.80 – 10.20 ppm Diagnostic resonance of the newly introduced aldehydic proton (-CHO)[7].
¹H NMR (DMSO-d₆) Broad singlet at δ 13.00 – 13.50 ppm Pyrazole N-H proton (highly deshielded due to hydrogen bonding and ring current).
¹³C NMR (DMSO-d₆) Peak at δ 182.0 – 186.0 ppm Carbonyl carbon of the formyl group.
FT-IR (ATR) Strong band at 1660 – 1690 cm⁻¹ C=O stretching vibration of the conjugated aldehyde[7].
FT-IR (ATR) Broad band at 3100 – 3250 cm⁻¹ N-H stretching vibration of the pyrazole ring.

| HRMS (ESI) | [M+H]⁺ at m/z 154.0070 | Confirms the exact molecular formula (C₅H₃N₃OS) of the target compound. |

Table 2: Reaction Optimization Parameters

Parameter Suboptimal Condition Optimal Condition Causality for Optimization
Reagent Ratio 1:1 (Substrate:Vilsmeier) 1:3 (Substrate:Vilsmeier) Excess reagent drives the equilibrium forward and compensates for moisture-induced degradation of the Vilsmeier salt.
Solvent None (Neat) 1,4-Dioxane or DMF Solubilizes the rigid bicyclic core, ensuring a homogeneous reaction mixture and preventing localized overheating[7].

| Hydrolysis pH | pH < 5 | pH 7–8 | Acidic conditions leave the iminium salt unhydrolyzed, drastically reducing the yield of the isolated aldehyde[7]. |

References

1.[1] "1H-Pyrazolo[4,3-d]thiazole: A Core Scaffold in Drug Discovery - A Technical Guide", Benchchem. 1 2.[2] "One-pot synthesis of pyrazolo[4,3-d]thiazole derivatives containing α-aminophosphonate as potential Mur A inhibitors against MDR pathogens with radiosterilization and molecular modeling simulation", PMC - NIH.2 3.[3] "A Comparative Analysis of the Bioactivity of 1H- Pyrazolo[4,3-d]thiazole and 1H-Pyrazolo[3,4-d]thiazole", Benchchem. 3 4.[4] "Vilsmeier-Haack Formylation of 6-arylimidazo[2,1-b]thiazoles: Application Notes and Protocols for Researchers", Benchchem. 4 5.[5] "Vilsmeier-Haack formylation of 3,6-diphenylimidazo[2,1-b]thiazole", Heterocyclic Letters Vol. 7. 5 6.[7] "Design, Synthesis of Imidazolone and Oxazepine Derivatives Bearing Imidazo (2, 1-b) Thiazole along with its Antimicrobial Activity", Chemical Methodologies. 7 7.[6] "Advancing EGFR-targeted anticancer strategies: the potential of thiazole, pyrazole, and thiazole–pyrazole hybrids", ResearchGate. 6

Sources

Application

methodology for assessing cytotoxicity of pyrazolo[4,3-d]thiazole compounds

Application Note: Methodological Framework for Cytotoxicity Assessment of Pyrazolo[4,3-d]thiazole Scaffolds Executive Summary The pyrazolo[4,3-d]thiazole fused ring system represents a privileged scaffold in medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Methodological Framework for Cytotoxicity Assessment of Pyrazolo[4,3-d]thiazole Scaffolds

Executive Summary

The pyrazolo[4,3-d]thiazole fused ring system represents a privileged scaffold in medicinal chemistry, exhibiting bioisosterism with purines and significant potential as a kinase inhibitor (e.g., CDKs, VEGFR-2) and apoptosis inducer. However, the planar, lipophilic nature of these heterocycles presents specific challenges in biological evaluation, including solubility-driven precipitation and potential interference with colorimetric readouts.

This guide provides a rigorous, standardized protocol for assessing the cytotoxic profile of pyrazolo[4,3-d]thiazole derivatives. It moves beyond generic screening methods to address scaffold-specific nuances, ensuring data reproducibility and high-fidelity hit selection.

Experimental Strategy & Pre-Analytical Considerations

Compound Management & Solubility

Pyrazolo[4,3-d]thiazoles often exhibit poor aqueous solubility due to strong


-

stacking. Improper solubilization is the primary cause of "false negatives" in cytotoxicity screens.
  • Stock Preparation: Dissolve compounds in 100% molecular biology grade DMSO to a concentration of 10–20 mM. Sonicate at 37°C for 5–10 minutes if turbidity persists.

  • Storage: Aliquot into single-use amber vials to prevent freeze-thaw cycles, which induce micro-precipitation. Store at -20°C.

  • Working Solutions: Serial dilutions must be performed in culture medium immediately prior to addition. Ensure the final DMSO concentration never exceeds 0.5% (v/v) to avoid vehicle toxicity.

Cell Line Selection

Based on the scaffold's reported activity against specific carcinomas, the following panel is recommended for initial profiling:

  • MCF-7 (Breast Adenocarcinoma): High sensitivity to CDK inhibitors.[1][2]

  • HepG2 (Hepatocellular Carcinoma): Standard for metabolic competence.

  • HCT-116 (Colorectal Carcinoma): Useful for p53-dependent apoptotic studies.

  • WI-38 or HFB4 (Normal Fibroblasts): Critical counter-screen to determine the Selectivity Index (SI).

Protocol 1: Quantitative Cytotoxicity Screening (MTT Assay)

Objective: Determine the half-maximal inhibitory concentration (


) with high precision.

Mechanistic Insight: While MTT measures metabolic activity (NAD(P)H-dependent cellular oxidoreductase enzymes), pyrazolo-thiazoles are generally stable and do not spontaneously reduce tetrazolium salts. However, cell-free controls are mandatory to rule out chemical interference.

Workflow Diagram

CytotoxicityWorkflow Stock Stock Prep (20mM in DMSO) Treatment Compound Treatment (Serial Dilution) Stock->Treatment Seeding Cell Seeding (5x10^3 cells/well) Seeding->Treatment Incubation Incubation (48-72h @ 37°C) Treatment->Incubation MTT_Add MTT Addition (4h Incubation) Incubation->MTT_Add Solubilization Formazan Solubilization (DMSO) MTT_Add->Solubilization Readout Absorbance (570 nm) Solubilization->Readout

Caption: Optimized workflow for high-throughput cytotoxicity screening of fused heterocyclic compounds.

Step-by-Step Methodology
  • Seeding:

    • Seed cells (e.g., MCF-7) at

      
       cells/well in 96-well plates.
      
    • Incubate for 24 hours to allow attachment.

  • Treatment:

    • Prepare 5-point serial dilutions (e.g., 100, 50, 25, 12.5, 6.25 µM).

    • Controls:

      • Negative: 0.5% DMSO in medium.

      • Positive: Doxorubicin or Cisplatin (standard reference).

      • Blank: Medium only (no cells).

      • Compound Interference Control: Medium + Compound (highest conc.) + MTT (no cells).

  • Incubation:

    • Incubate plates for 48 or 72 hours at 37°C, 5%

      
      .
      
  • Development:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3–4 hours until purple formazan crystals form.

    • Carefully aspirate supernatant (critical step: do not dislodge crystals).

    • Dissolve crystals in 100 µL DMSO.

  • Quantification:

    • Measure absorbance at 570 nm (reference 630 nm).

    • Calculate % Viability:

      
      
      

Protocol 2: Mechanistic Validation (Flow Cytometry)

Objective: Distinguish between cytostatic effects (cell cycle arrest) and cytotoxic effects (apoptosis/necrosis). Pyrazolo[4,3-d]thiazoles frequently induce G2/M arrest or apoptosis via the mitochondrial pathway.

Pathway Logic Diagram

ApoptosisPathway Compound Pyrazolo[4,3-d]thiazole Target Target Inhibition (e.g. CDK/VEGFR) Compound->Target Bcl2 Bcl-2 (Downregulation) Target->Bcl2 Inhibits Bax Bax (Upregulation) Target->Bax Promotes Mito Mitochondrial Potential Loss Bcl2->Mito Bax->Mito Caspase Caspase-3/9 Activation Mito->Caspase Apoptosis Apoptosis (Annexin V+) Caspase->Apoptosis

Caption: Proposed mechanism of action involving mitochondrial instability and caspase activation.

Methodology: Annexin V-FITC / PI Double Staining
  • Treatment: Treat cells (in 6-well plates) with the compound at its

    
     and 
    
    
    
    for 24 hours.
  • Harvesting: Trypsinize cells (gentle action to prevent artificial membrane damage). Collect supernatant (floating dead cells) and combine with harvested cells.

  • Staining:

    • Wash with cold PBS.

    • Resuspend in

      
       Binding Buffer.
      
    • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

    • Incubate 15 min at RT in the dark.

  • Analysis: Acquire events on a Flow Cytometer (e.g., BD FACSCalibur) within 1 hour.

    • Q1 (Annexin- / PI+): Necrosis.[3]

    • Q2 (Annexin+ / PI+): Late Apoptosis.

    • Q3 (Annexin- / PI-): Viable.[4]

    • Q4 (Annexin+ / PI-): Early Apoptosis.[3]

Data Presentation & Analysis

Quantitative Reporting Standards

Report cytotoxicity data in a structured format comparing potency against standard drugs.

Table 1: Representative Cytotoxicity Profile (


 in µM) 
Compound IDR-Group SubstitutionMCF-7 (

)
HepG2 (

)
HFB4 (Normal)Selectivity Index (SI)
PT-01 Phenyl



> 6.4
PT-02 4-NO2-Phenyl



20.7
Doxorubicin -



8.4

Note: An SI > 3 is generally considered favorable for early-stage hits.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Wells Compound insolubility in aqueous medium.Inspect wells under microscope before MTT addition. If crystals exist, lower concentration or switch to ATP-based luminescence assays.
High Background Absorbance Compound absorbs at 570 nm.Use "Compound Interference Control" wells (no cells) and subtract this value from treatment wells.
Inconsistent

Evaporation in outer wells (Edge Effect).Fill peripheral wells with sterile PBS and use only inner 60 wells for the assay.

References

  • National Institutes of Health (PMC). (2025). One-pot synthesis of pyrazolo[4,3-d]thiazole derivatives containing α-aminophosphonate as potential Mur A inhibitors. Retrieved from [Link]

  • MDPI. (2023). Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as Novel Potential Anticancer Agents: Apoptosis, Oxidative Stress, and Cell Cycle Analysis. Retrieved from [Link]

  • ResearchGate. (2025). Cytotoxic evaluation of original pyrazolo[3,4-d]thiazoles and pyrazolo[3,4-c]pyrazoles. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives. Retrieved from [Link]

Sources

Method

Application Note: 1H-Pyrazolo[4,3-d]thiazole-5-carbaldehyde as a Privileged Building Block in Organic Synthesis

Executive Summary The 1H-pyrazolo[4,3-d]thiazole scaffold is a privileged, rigid bicyclic heterocycle that has garnered significant attention in medicinal chemistry due to its structural mimicry of purines and its abilit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-pyrazolo[4,3-d]thiazole scaffold is a privileged, rigid bicyclic heterocycle that has garnered significant attention in medicinal chemistry due to its structural mimicry of purines and its ability to modulate diverse biological targets[1]. While the core itself is highly valuable, the introduction of a formyl group at the 5-position—yielding 1H-pyrazolo[4,3-d]thiazole-5-carbaldehyde —transforms this framework into a highly versatile electrophilic building block.

This technical guide details the mechanistic rationale, synthetic workflows, and self-validating protocols for utilizing this carbaldehyde in late-stage functionalization (LSF). By leveraging this building block, drug development professionals can rapidly generate libraries of kinase inhibitors[2] and potent antimicrobial α-aminophosphonates[3].

Mechanistic Rationale: Reactivity of the 5-Carbaldehyde Motif

The unique electronic properties of the 1H-pyrazolo[4,3-d]thiazole framework dictate its reactivity[1]. The fused system contains three nitrogen atoms and one sulfur atom, creating a highly electron-deficient aromatic core.

Causality in Experimental Design: Because the thiazole ring is electron-withdrawing (an effect exacerbated by the adjacent pyrazole ring), the C5 position is highly activated. Consequently, the attached aldehyde carbonyl carbon is exceptionally electrophilic.

  • Advantage: This strong electrophilicity allows nucleophilic addition and condensation reactions (such as Knoevenagel and Kabachnik-Fields reactions) to proceed under milder conditions than those required for standard aromatic aldehydes.

  • Constraint: The heightened reactivity makes the aldehyde susceptible to hydrate formation or oxidation. Therefore, anhydrous solvents and inert atmospheres are critical during storage and early-stage reaction setup to prevent degradation.

Key Synthetic Applications & Workflows

Multicomponent Synthesis of α-Aminophosphonates (MurA Inhibitors)

α-Aminophosphonates are transition-state analogs of amino acids. By coupling the pyrazolo-thiazole core with a phosphonate group via a one-pot Kabachnik-Fields reaction, researchers have developed potent inhibitors of MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), a critical enzyme in bacterial cell wall synthesis[3][4].

Catalyst Selection & Causality: The reaction utilizes Lithium perchlorate (LiClO₄) as a catalyst[3]. LiClO₄ acts as a mild, highly oxophilic Lewis acid. It coordinates to the transient imine intermediate formed between the aldehyde and the primary amine, increasing the imine's electrophilicity. This is crucial because trialkyl phosphites are relatively weak nucleophiles. Unlike Brønsted acids, LiClO₄ activates the imine without protonating the basic nitrogen atoms of the pyrazolo-thiazole core, which would otherwise precipitate the starting material and halt the reaction[1].

Knoevenagel Condensation for Kinase Inhibitor Scaffolds

The planar pyrazolo[4,3-d]thiazole core functions as an excellent ATP-competitive kinase inhibitor[2]. Extending the scaffold via the 5-position with rigid olefinic linkers allows the molecule to probe the ribose-binding pocket of kinases. The condensation of heterocyclic carbaldehydes with active methylene compounds is efficiently catalyzed by piperidine in ethanol[5]. Piperidine serves a dual mechanistic role: it acts as a base to generate the enolate of the active methylene, and it transiently condenses with the highly reactive 5-carbaldehyde to form an iminium ion, significantly lowering the activation energy for C-C bond formation.

Synthetic_Workflow Core 1H-Pyrazolo[4,3-d]thiazole- 5-carbaldehyde KF Kabachnik-Fields MCR Core->KF Amine, P(OR)3 LiClO4, CH2Cl2 Knoev Knoevenagel Condensation Core->Knoev Active Methylene Piperidine, EtOH RedAm Reductive Amination Core->RedAm 1° Amine, NaBH(OAc)3 DCE, AcOH AlphaAmino α-Aminophosphonates (MurA Inhibitors) KF->AlphaAmino Olefin Acrylonitrile Derivatives (Kinase Inhibitors) Knoev->Olefin Amine Secondary Amines (GPCR Ligands) RedAm->Amine

Fig 1: Divergent synthetic workflow utilizing 1H-pyrazolo[4,3-d]thiazole-5-carbaldehyde.

Self-Validating Experimental Protocols

Protocol A: One-Pot Kabachnik-Fields Synthesis of α-Aminophosphonates

Adapted from the optimized conditions for pyrazolo-thiazole MurA inhibitors[3][6].

Reagents:

  • 1H-pyrazolo[4,3-d]thiazole-5-carbaldehyde (1.0 mmol)

  • Primary Amine (e.g., aniline derivative) (1.0 mmol)

  • Trialkyl phosphite (e.g., diethyl phosphite) (1.0 mmol)

  • Anhydrous Lithium perchlorate (LiClO₄) (0.1 mmol, 10 mol%)

  • Anhydrous Dichloromethane (CH₂Cl₂) (10 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask under argon. Add 1H-pyrazolo[4,3-d]thiazole-5-carbaldehyde and the primary amine to the flask.

  • Imine Formation: Dissolve the mixture in 10 mL of anhydrous CH₂Cl₂. Stir at room temperature for 30 minutes to allow pre-formation of the imine.

  • Activation: Add anhydrous LiClO₄ (10 mol%) to the solution. Critical Step: LiClO₄ is highly hygroscopic; weigh it quickly or handle it in a glovebox to prevent moisture from hydrolyzing the imine.

  • Phosphite Addition: Dropwise add the trialkyl phosphite via syringe over 5 minutes.

  • Reaction: Stir the mixture at room temperature for 48 hours[3].

  • Workup: Quench the reaction with water (15 mL) and extract with CH₂Cl₂ (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient).

Self-Validation / Quality Control:

  • TLC: Complete consumption of the UV-active aldehyde spot (typically Rf ~0.6 in 1:1 EtOAc/Hex) and appearance of a highly polar product spot.

  • ¹H-NMR (400 MHz): Disappearance of the aldehyde proton (~9.8 ppm). Appearance of a characteristic doublet at δ 4.5–5.2 ppm with a large coupling constant (J ≈ 20–24 Hz), confirming the formation of the CH-P bond.

Protocol B: Piperidine-Catalyzed Knoevenagel Condensation

Adapted from standard heterocyclic condensation conditions[5].

Step-by-Step Methodology:

  • Mixing: In a 25 mL flask, suspend 1H-pyrazolo[4,3-d]thiazole-5-carbaldehyde (1.0 mmol) and malononitrile (1.1 mmol) in absolute ethanol (5 mL).

  • Catalysis: Add 2-3 drops of piperidine (approx. 10 mol%). The solution will typically undergo an immediate color change (yellow to deep orange/red), indicating the formation of the extended conjugated system.

  • Reflux: Heat the mixture to reflux for 2–4 hours. Monitor via TLC.

  • Isolation: Cool the reaction to 0 °C in an ice bath. The highly crystalline acrylonitrile derivative will precipitate. Filter the solid, wash with cold ethanol (2 × 2 mL), and dry under vacuum.

Self-Validation / Quality Control:

  • ¹H-NMR (400 MHz): The defining diagnostic feature is the appearance of a sharp singlet in the vinylic region (δ 7.8–8.4 ppm ), representing the newly formed exocyclic olefinic proton, and the complete absence of the aldehyde peak.

Quantitative Data Summaries

The following tables summarize the optimization parameters for the Kabachnik-Fields protocol and the resulting biological efficacy of the synthesized pyrazolo-thiazole α-aminophosphonates against multidrug-resistant (MDR) pathogens.

Table 1: Reaction Optimization for Kabachnik-Fields Condensation

Catalyst (10 mol%)SolventTime (h)Yield (%)Mechanistic Observation
NoneCH₂Cl₂72< 10Unreacted starting material; weak electrophilicity of unactivated imine.
Acetic AcidMeOH4845Significant side-product formation (acetalization of the 5-carbaldehyde).
LiClO₄ CH₂Cl₂ 48 88 Clean conversion; optimal Lewis acid activation without core protonation.

Table 2: Antimicrobial Activity of Pyrazolo[4,3-d]thiazole Derivatives[7]

CompoundPrimary TargetMIC (μg/mL) vs E. coliIC₅₀ (μM) vs MurA
Fosfomycin (Standard)MurA1.0012.7 ± 0.27
Derivative 5aMurA0.063.8 ± 0.39
Derivative 5bMurA0.124.5 ± 0.23

Note: Derivatives 5a and 5b represent optimized α-aminophosphonates utilizing the pyrazolo[4,3-d]thiazole core, demonstrating potent synergistic activity and complete microbial load eradication at 7.0 kGy radiation doses[7].

Biological Pathway Visualization

To understand the downstream impact of synthesizing these building blocks, the following diagram maps the mechanism by which pyrazolo[4,3-d]thiazole α-aminophosphonates disrupt bacterial cell wall synthesis by competitively inhibiting the MurA enzyme.

MurA_Inhibition UDP UDP-GlcNAc MurA MurA Enzyme (Active State) UDP->MurA PEP Phosphoenolpyruvate PEP->MurA Complex EP-UDP-GlcNAc Intermediate MurA->Complex Normal Catalysis Blocked Inhibited MurA Complex MurA->Blocked Inhibition Inhibitor α-Aminophosphonate Derivative Inhibitor->MurA Competitive Binding Lysis Bacterial Lysis (MDR Pathogens) Blocked->Lysis Peptidoglycan Arrest

Fig 2: Mechanism of MurA inhibition by pyrazolo[4,3-d]thiazole α-aminophosphonates.

References

1.[4][6][8] Title: One-pot synthesis of pyrazolo[4,3-d]thiazole derivatives containing α-aminophosphonate as potential Mur A inhibitors against MDR pathogens with radiosterilization and molecular modeling simulation. Source: RSC Advances (Royal Society of Chemistry), 2023, 13, 34756-34771. URL: [Link]

2.[5] Title: In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens. Source: ACS Omega, 2022. URL: [Link]

3.[2] Title: Copper‐Assisted Synthesis of Novel Pyrazolo[3,4‐d]thiazoles (Example of biologically active 1H‐pyrazolo[3,4‐d]thiazoles and 1H‐pyrazolo[4,3‐d]thiazoles). Source: ResearchGate / European Journal of Organic Chemistry. URL: [Link]

Sources

Application

Application Note: A Multi-faceted Approach to the Analytical Purity Assessment of 1H-pyrazolo[4,3-d]thiazole-5-carbaldehyde

Introduction: The Critical Role of Purity in Drug Development 1H-pyrazolo[4,3-d]thiazole-5-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Drug Development

1H-pyrazolo[4,3-d]thiazole-5-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] The fusion of the pyrazole and thiazole rings creates a scaffold with diverse pharmacological potential.[1][2][3] As with any component destined for pharmaceutical use, establishing its purity with a high degree of certainty is not merely a quality control checkpoint; it is a fundamental requirement for ensuring the safety and efficacy of the final drug product.

The International Council for Harmonisation (ICH) guidelines provide a clear framework for the control of impurities in new drug substances.[4][5] Impurities can arise from various sources, including the manufacturing process (starting materials, by-products, intermediates), degradation of the substance over time, or residual solvents.[6] Even at trace levels, these impurities can possess undesirable pharmacological or toxicological properties. This application note provides a comprehensive, multi-technique guide for researchers and drug development professionals to rigorously assess the purity of 1H-pyrazolo[4,3-d]thiazole-5-carbaldehyde, ensuring compliance with global regulatory standards.

Understanding the Analyte and Potential Impurities

A robust analytical strategy begins with a thorough understanding of the target molecule and its likely impurity profile.

Compound Details:

  • Compound Name: 1H-pyrazolo[4,3-d]thiazole-5-carbaldehyde

  • Molecular Formula: C₅H₃N₃OS

  • Molecular Weight: 153.17 g/mol

  • Structure:

    
    
    
Hypothetical Impurity Profile

The impurity profile is intrinsically linked to the synthetic pathway. A plausible synthesis could involve the reaction of a hydrazine derivative with a functionalized thiazole. Based on common synthetic routes for related pyrazole derivatives, potential impurities can be classified according to ICH Q3A guidelines.[4][6]

  • Organic Impurities:

    • Starting Materials: Unreacted precursors used in the final synthetic step.

    • By-products: Resulting from side reactions, such as incomplete cyclization or alternative reaction pathways.

    • Intermediates: Precursors from earlier steps that were not fully removed during purification.[6]

    • Degradation Products: Formed during manufacturing or storage, potentially through oxidation of the aldehyde group to a carboxylic acid or hydrolysis.[5]

  • Inorganic Impurities:

    • Reagents, ligands, or catalysts used in the synthesis (e.g., residual palladium from a cross-coupling reaction).[4]

  • Residual Solvents:

    • Solvents used during the reaction or purification steps (e.g., ethanol, dimethylformamide, ethyl acetate). Control of these is governed by ICH Q3C.[7]

Integrated Analytical Strategy: A Workflow for Comprehensive Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. The following workflow illustrates how multiple orthogonal methods are integrated to build a comprehensive purity profile.

Purity_Assessment_Workflow cluster_0 Initial Characterization & Identification Start Bulk Material of 1H-pyrazolo[4,3-d]thiazole-5-carbaldehyde NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR Structural Confirmation MS High-Resolution MS (HRMS) Start->MS Accurate Mass Verification HPLC Primary Assay & Purity (RP-HPLC-UV) NMR->HPLC MS->HPLC GC_MS Residual Solvents & Volatile Impurities (GC-MS) HPLC->GC_MS KF Water Content (Karl Fischer Titration) HPLC->KF Elemental Elemental Analysis (CHNS) HPLC->Elemental Report Certificate of Analysis (CoA) (Purity Statement) GC_MS->Report KF->Report Elemental->Report

Caption: Integrated workflow for purity assessment.

Core Analytical Protocols

The following sections provide detailed protocols for the essential analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Assay and Organic Impurities

Principle: HPLC is the primary technique for separating, identifying, and quantifying non-volatile and semi-volatile organic impurities.[8][9] A reversed-phase method using a C18 column is highly effective for separating the polar parent compound from potentially less polar or more polar impurities.

Protocol:

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 1H-pyrazolo[4,3-d]thiazole-5-carbaldehyde into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water to create a stock solution of ~100 µg/mL.

    • Further dilute as needed for linearity and impurity analysis.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 3.5 µm particle sizeProvides excellent resolution and peak shape for a wide range of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape for nitrogen-containing heterocycles by suppressing silanol interactions.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good separation efficiency.
Gradient Program 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions over 1 minute, equilibrate for 4 minutes.A broad gradient ensures elution of impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nm or DAD for peak purity analysisThe fused aromatic system is expected to have strong UV absorbance. A DAD allows for spectral analysis to check for co-eluting peaks.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
  • Method Validation: The HPLC method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[8][10] For impurity quantification, the Limit of Detection (LOD) and Limit of Quantitation (LOQ) must also be established.[11]

  • Data Interpretation:

    • Assay: Calculate the content of the main peak against a qualified reference standard.

    • Purity: Use area percent normalization to estimate purity. The area of each impurity peak is expressed as a percentage of the total area of all peaks.

    • Reporting Thresholds: According to ICH Q3A, impurities present at levels ≥0.05% should be reported.[5] Impurities found at levels above the identification threshold (typically ≥0.10%) must be structurally characterized.[5][12]

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

Principle: GC-MS is ideal for separating and identifying volatile organic compounds, making it the standard method for analyzing residual solvents.[13] Headspace sampling is employed to introduce only the volatile components into the GC system, protecting it from non-volatile sample matrix.

Protocol:

  • Instrumentation: GC system with a headspace autosampler and a Mass Spectrometric detector.

  • Sample Preparation:

    • Accurately weigh ~100 mg of the sample into a 20 mL headspace vial.

    • Add 5 mL of a suitable solvent (e.g., DMSO, which has a high boiling point and is a good solvent for many organic compounds).

    • Seal the vial immediately.

  • GC-MS Conditions:

ParameterRecommended Setting
Column DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness
Carrier Gas Helium at 1.5 mL/min (constant flow)
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min
Injector Temp 250 °C
Headspace Temp 80 °C
MS Source Temp 230 °C
MS Quad Temp 150 °C
Scan Range 35-350 amu
  • Data Interpretation: Identify solvents by comparing their retention times and mass spectra to a library of known solvents (e.g., NIST). Quantify using an external standard calibration curve for each solvent identified. Compare results against ICH Q3C limits.[7]

NMR Spectroscopy for Structural Confirmation

Principle: NMR spectroscopy is an unparalleled tool for unambiguous structure elucidation.[14][15] ¹H NMR confirms the proton environment and can reveal impurities with different proton signals, while ¹³C NMR confirms the carbon skeleton. 2D NMR techniques (like COSY and HMBC) can be used to confirm connectivity.[16][17]

Protocol:

  • Instrumentation: NMR Spectrometer (400 MHz or higher recommended).

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard.[18]

  • Acquisition:

    • Acquire a standard ¹H spectrum. A broad signal between 10-14 ppm may be indicative of the N-H proton.[17]

    • Acquire a proton-decoupled ¹³C spectrum.

    • If structural ambiguities or significant impurities are present, run 2D experiments (COSY, HSQC, HMBC).

  • Data Interpretation: The obtained spectra should be consistent with the proposed structure of 1H-pyrazolo[4,3-d]thiazole-5-carbaldehyde. Integrate all signals in the ¹H NMR spectrum. Any signals not attributable to the main compound or the solvent represent impurities. The purity can be estimated if the structures of the impurities are known.

Elemental Analysis

Principle: Combustion analysis provides the mass percentages of carbon, hydrogen, nitrogen, and sulfur (CHNS).[19][20] This fundamental technique verifies the empirical formula of the compound, serving as a basic but powerful check on purity.

Protocol:

  • Instrumentation: CHNS Elemental Analyzer.

  • Sample Preparation: Accurately weigh ~2 mg of the dry sample into a tin capsule.

  • Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified.

  • Data Interpretation: The experimental percentages should match the theoretical values for C₅H₃N₃OS (C: 39.21%, H: 1.97%, N: 27.43%, S: 20.93%). A deviation of ≤0.4% is generally considered acceptable for a pure compound.[21][22][23]

Method Validation Workflow

Validating the primary analytical method (HPLC) is a regulatory requirement to ensure it is fit for its intended purpose.[10]

HPLC_Validation_Workflow Title HPLC Method Validation (ICH Q2/USP <1225>) Specificity Specificity (Discrimination from impurities, degradants, placebo) Title->Specificity Linearity Linearity & Range (5 concentration levels) Title->Linearity Accuracy Accuracy (% Recovery of spiked samples) Title->Accuracy Precision Precision (Repeatability & Intermediate Precision) Title->Precision LOD Limit of Detection (LOD) (S/N ratio ~3:1) Specificity->LOD Linearity->Accuracy Validated Validated Method Accuracy->Validated Robustness Robustness (Varying flow, temp, pH) Precision->Robustness LOQ Limit of Quantitation (LOQ) (S/N ratio ~10:1) LOD->LOQ LOQ->Validated Robustness->Validated

Caption: Workflow for HPLC method validation.

Conclusion

The purity assessment of 1H-pyrazolo[4,3-d]thiazole-5-carbaldehyde requires a scientifically sound, multi-faceted analytical strategy. By combining the high-resolution separation power of HPLC, the specificity of GC-MS for volatile impurities, the definitive structural information from NMR, and the fundamental confirmation from elemental analysis, a complete and reliable purity profile can be established. Each method provides a unique and complementary piece of data, and together they form a self-validating system that ensures the quality and safety of this critical pharmaceutical intermediate, in full compliance with global regulatory expectations like those set by the ICH.[12]

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • European Medicines Agency. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds.
  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances.
  • Veeprho. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • Wikipedia. (n.d.). Elemental analysis.
  • Webster, J. M., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science.
  • ICH. (2006, October 25). Impurities in new drug substances Q3A (R2).
  • Webster, J. M., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science.
  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • USP. (n.d.).
  • ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds.
  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • USP.org. (n.d.). Use of impurities in the development and validation of a LC-Method with CAD detection for Tobramycin impurity analysis.
  • USP.org. (n.d.). Pharmaceutical Analytical Impurities.
  • Cubic Analytical Solution. (n.d.).
  • MDPI. (2007, May 24). Structure Elucidation of a Pyrazolo[6][19]pyran Derivative by NMR Spectroscopy.

  • ResearchGate. (2025, October 16). Structure Elucidation of a Pyrazolo[6][19]pyran Derivative by NMR Spectroscopy.

  • PubMed. (2007, May 24). Structure elucidation of a pyrazolo[6][19]pyran derivative by NMR spectroscopy.

  • JEOL. (n.d.). Qualitative analysis of pyrazole pesticides in tea leaf by using FastGC-HRTOFMS.
  • BenchChem. (n.d.). A Comparative Analysis of the Bioactivity of 1H- Pyrazolo[4,3-d]thiazole and 1H-Pyrazolo[3,4 -.
  • ResearchGate. (2007, September 6).
  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
  • BenchChem. (n.d.).
  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity.
  • ResearchGate. (2025, October 15). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents.
  • MDPI. (2021, November 15).
  • Welch Materials, Inc. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples.
  • University of Pretoria. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
  • MDPI. (2018, January 12).
  • EPA. (1996, December).
  • PMC. (n.d.).
  • Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
  • BenchChem. (n.d.).
  • ChemicalBook. (n.d.). 1H-PYRAZOLO[3,4-B]PYRIDINE-5-CARBALDEHYDE suppliers.
  • Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • ACS Symposium Series. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • PMC. (2024, December 10). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. IN8qpabUQ31AYc400-nSwGP2ZvQ)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Optimization of 1H-pyrazolo[4,3-d]thiazole-5-carbaldehyde Synthesis

Ticket ID: #PYR-THZ-5CHO-OPT Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div. Subject: Improving Yield & Purity in Vilsmeier-Haack Formylation of Fused Azoles System Status & Co...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PYR-THZ-5CHO-OPT Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div. Subject: Improving Yield & Purity in Vilsmeier-Haack Formylation of Fused Azoles

System Status & Core Analysis

You are encountering low yields in the synthesis of 1H-pyrazolo[4,3-d]thiazole-5-carbaldehyde . This is a known bottleneck in fused azole chemistry. The electronic tug-of-war between the electron-rich pyrazole (acting as a donor) and the thiazole ring (often acting as a sink depending on substitution) creates a substrate that is temperamental toward electrophilic aromatic substitution (EAS).

The primary route to this scaffold typically involves the Vilsmeier-Haack (VH) reaction , either for direct formylation of the core or as a cyclization-formylation cascade of a hydrazone precursor.

The Failure Modes

Most yield losses in this synthesis stem from three specific failure points:

  • The "Tar" Effect: Overheating the Vilsmeier complex leads to polymerization of the electron-rich core.

  • Hydrolysis Shock: Improper pH control during the quenching of the chloromethyliminium intermediate results in ring opening or incomplete conversion to the aldehyde.

  • Reagent Deactivation: Atmospheric moisture destroying the active electrophile (

    
    ) before it attacks the substrate.
    

Troubleshooting Modules (The "Tickets")

Select the scenario below that best matches your experimental observation.

Ticket #001: "My reaction mixture turns black/tarry, and yield is <20%."

Diagnosis: Thermal Runaway & Polymerization. The pyrazolo[4,3-d]thiazole core is electron-rich.[1][2] If you mix


 and DMF at room temperature (or higher) and then add your substrate rapidly, the exotherm drives side reactions (polymerization).[3]

Corrective Protocol (The "Cold-Start" Method):

  • Pre-form the Reagent Cold: Cool anhydrous DMF (5 equiv) to 0°C in an ice/salt bath.

  • Slow Addition: Add

    
     (1.2–1.5 equiv) dropwise over 20 minutes. Ensure internal temp stays <5°C .
    
    • Why? This forms the Vilsmeier salt (white precipitate or slurry) without generating excessive heat that degrades the solvent.

  • Substrate Addition: Dissolve your pyrazolo-thiazole core in minimal DMF. Add this solution dropwise to the cold Vilsmeier reagent.

  • Stepwise Heating: Stir at 0°C for 30 mins, then allow to warm to RT. Only heat to 60–70°C if TLC shows no conversion after 2 hours.

    • Causality: This prevents the "shock" that leads to tars.

Ticket #002: "I see the intermediate on TLC, but it disappears during workup."

Diagnosis: Hydrolysis Failure (pH Shock). The intermediate is a chloromethyliminium salt .[2][4] If you quench directly into hot water or strong base, you risk hydrolyzing the ring or forming a stable hydrate that doesn't release the aldehyde.

Corrective Protocol (Buffered Quench):

  • The Ice Pour: Pour the reaction mixture onto crushed ice (approx. 5x reaction volume).

  • Neutralization: Slowly add Sodium Acetate (saturated aq.) or Sodium Carbonate to adjust pH to 7–8 .[3] Do not use NaOH (too harsh).

  • The "Cooking" Step: Stir the quenched mixture at room temperature (or slightly warm, ~40°C) for 1 hour.

    • Mechanism:[1][2][4][5][6] The conversion of the iminium salt (

      
      ) to the aldehyde (
      
      
      
      ) requires a nucleophilic attack by water followed by elimination of dimethylamine. This takes time. If you extract too early, you lose the product in the aqueous layer as the salt.
Ticket #003: "Reaction stalls. Adding more POCl3 doesn't help."

Diagnosis: Reagent Deactivation (Moisture).


 is notoriously hygroscopic. If your bottle is old, it contains phosphoric acid, which kills the reaction.

Validation Step:

  • Take 1 mL of your

    
     and add it to water. It should react violently. If it just "fizzes" gently, discard the bottle.
    
  • Dry Your DMF: DMF must be anhydrous. Store over 4Å molecular sieves for 24h before use.

Optimized Experimental Workflow

Below is the recommended "Gold Standard" protocol for the direct formylation of the pyrazolo[4,3-d]thiazole core.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
Substrate 1.0PrecursorMust be dry.

3.0Electrophile SourceFreshly distilled if possible.
DMF 10.0Solvent/ReagentAnhydrous (<0.05% water).
NaOAc ExcessBufferFor workup.
Step-by-Step Protocol
  • Setup: Flame-dry a 2-neck round bottom flask under Nitrogen/Argon.

  • Reagent Formation: Add DMF. Cool to 0°C. Add

    
     dropwise (syringe pump preferred: 1 mL/min). A white solid (Vilsmeier salt) should form.
    
  • Addition: Add the pyrazolo[4,3-d]thiazole substrate (dissolved in min. DMF) dropwise to the suspension at 0°C.

  • Reaction: Remove ice bath. Stir at RT for 30 min. Heat to 60°C for 3–5 hours.

    • Checkpoint: Monitor TLC.[7][8][9] Look for a less polar spot (Aldehyde) vs. the baseline salt.

  • Quench: Pour onto 200g crushed ice. Stir until ice melts.

  • Hydrolysis: Adjust pH to 7–8 with sat. NaOAc. Stir for 2 hours at RT. A precipitate should form.

  • Isolation: Filter the solid. Wash with water (

    
     mL) and cold Ethanol (
    
    
    
    mL). Recrystallize from Ethanol/DMF if necessary.

Visualizing the Pathway

The following diagram illustrates the decision logic and the mechanistic trap of the Vilsmeier-Haack reaction applied to this scaffold.

G Start Start: Pyrazolo-Thiazole Core Reagent 1. Form Vilsmeier Reagent (DMF + POCl3 @ 0°C) Start->Reagent Addition 2. Add Substrate (Slow addition, <5°C) Reagent->Addition Avoid Exotherm Heat 3. Heat to 60-80°C Addition->Heat Check TLC Check: New Spot? Heat->Check Quench 4. Hydrolysis (Critical) Pour on Ice + NaOAc Check->Quench Conversion Obs. Failure1 Failure: Black Tar (Thermal Runaway) Check->Failure1 Too Hot (>90°C) Failure2 Failure: Product loss in Aqueous (Incomplete Hydrolysis) Quench->Failure2 pH < 4 or Rapid Ext. Success Success: 5-Carbaldehyde Precipitate Quench->Success Stir 2h @ pH 7-8

Caption: Workflow logic for Vilsmeier-Haack formylation. Note the critical branching points at heating (tar formation) and quenching (hydrolysis efficiency).

References & Authority

The protocols and troubleshooting steps above are grounded in the mechanistic principles of electrophilic aromatic substitution on fused heterocycles.

  • Vilsmeier-Haack Mechanism & Hydrolysis:

    • Jones, G., & Stanforth, S. P. (2000).[1] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355-659.[1]

    • Context: Defines the stability of the chloromethyliminium salt and the necessity of the buffered hydrolysis step to avoid ring degradation.

  • Synthesis of Pyrazolo[4,3-d]thiazole Derivatives:

    • Bondock, S., et al. (2011). Synthesis and Antimicrobial Activity of Some New Heterocycles Incorporating Antipyrine Moiety. European Journal of Medicinal Chemistry, 46(6), 2555-2561.

    • Context: Describes the synthesis of the core scaffold and reactivity of 4-formylpyrazoles which are precursors to the fused system.

  • Optimization of Formylation on Thiazole Systems:

    • Mohamed, M. S., et al. (2012). Synthesis and Biological Evaluation of Some New Thiazole Derivatives. Scientia Pharmaceutica, 80(1), 1-15.

    • Context: Provides comparative yields for Vilsmeier-Haack vs. other formylation methods on thiazole rings, highlighting the temperature sensitivity.

  • Vilsmeier-Haack on Hydrazones (Alternative Route):

    • Prakash, O., et al. (2009). Vilsmeier-Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles.[5] Journal of Heterocyclic Chemistry.

    • Context: Validates the route of forming the pyrazole-aldehyde simultaneously with cyclization if the direct formylation of the fused ring fails.

Sources

Optimization

challenges in the synthesis of substituted pyrazolo[4,3-d]thiazoles

To: User (Researcher/Drug Development Professional) From: Dr. Aris Thorne, Senior Application Scientist, Heterocyclic Chemistry Division Subject: Technical Guide: Synthesis & Troubleshooting of Substituted Pyrazolo[4,3-d...

Author: BenchChem Technical Support Team. Date: March 2026

To: User (Researcher/Drug Development Professional) From: Dr. Aris Thorne, Senior Application Scientist, Heterocyclic Chemistry Division Subject: Technical Guide: Synthesis & Troubleshooting of Substituted Pyrazolo[4,3-d]thiazoles Ticket ID: #PYR-THZ-43D-SYN

Executive Summary & Core Challenges

The pyrazolo[4,3-d]thiazole scaffold is a privileged bicyclic system in medicinal chemistry, increasingly valued for its potential as a kinase inhibitor (e.g., CDK2, EGFR) and antimicrobial agent (MurA inhibitors).[1] Unlike its more common isomer, pyrazolo[3,4-d]thiazole, the [4,3-d] fusion presents unique synthetic challenges, primarily driven by the electron-rich nature of the pyrazole ring and the thermodynamic preference for alternative cyclization pathways.

Primary Synthetic Challenges:

  • Regiocontrol during Cyclization: Ensuring the thiazole ring fuses at the C3-C4 bond of the pyrazole (for [4,3-d]) rather than the C4-C5 bond (which yields [3,4-d]).

  • Precursor Stability: The handling of labile 4-substituted-3-formylpyrazoles or 3-substituted-4-thiocyanatopyrazoles.[1]

  • Solubility & Purification: The planar, rigid nature of the fused system often leads to poor solubility in standard organic solvents, complicating NMR characterization and chromatography.

Technical Support: Troubleshooting & FAQs

Issue #1: "I am consistently isolating the [3,4-d] isomer instead of the target [4,3-d] system."

Diagnosis: This is the most common failure mode. It typically occurs when using 5-aminopyrazoles as starting materials under standard Hantzsch-like conditions (Br₂/KSCN). The C4 position is highly nucleophilic, and the amino group at C5 directs cyclization across the C4-C5 bond, thermodynamically favoring the [3,4-d] isomer.

Corrective Protocol: To force the [4,3-d] fusion, you must block the C5 position or use a precursor that pre-defines the C3-C4 fusion geometry.[1]

  • Strategy A (Pre-functionalized Route): Use 4-chloro-3-formylpyrazole as the electrophile with thiourea.[1] The aldehyde at C3 and the leaving group (Cl) at C4 lock the cyclization to the [4,3-d] face.

  • Strategy B (Steric Control): If starting from a pyrazole, ensure N1 is substituted with a bulky group (e.g., Phenyl, t-Butyl) and C5 is substituted (e.g., Methyl). However, this often prevents thiazole formation altogether unless specific forcing conditions are used.

Issue #2: "The Vilsmeier-Haack formylation of my pyrazole is giving low yields or tarry byproducts."

Diagnosis: Electron-rich pyrazoles (especially aminopyrazoles) are prone to polymerization or multiple formylations under aggressive Vilsmeier conditions (POCl₃/DMF).[1]

Optimization Steps:

  • Temperature Control: Do not reflux immediately. Initiate the reaction at 0°C to form the Vilsmeier reagent, add the substrate, and stir at room temperature for 1-2 hours before gently heating to 60-70°C.

  • Solvent Switch: If DMF causes tarring, use N-methylformanilide as the formylating agent; it is milder and often cleaner.

  • Hydrolysis: The intermediate iminium salt can be stable. Ensure rigorous hydrolysis (Sodium Acetate/Water, pH 5-6) for at least 2 hours to release the aldehyde.

Issue #3: "My product precipitates during the reaction but is insoluble in everything during workup."

Diagnosis: Pyrazolo[4,3-d]thiazoles are flat, intercalating-like structures with high lattice energy.[1]

Solubility Solutions:

  • Reaction Solvent: Switch from Ethanol to n-Butanol or DMF for the cyclization step to keep intermediates in solution longer.

  • Purification: Avoid column chromatography if possible. These compounds often purify well via recrystallization from DMF/Ethanol (1:1) or washing with hot acetonitrile (removes impurities while leaving the product).[1]

  • Analysis: Use TFA-d or DMSO-d6 + trace DCl for NMR to break intermolecular H-bonding.[1]

Validated Experimental Protocols

Protocol A: The Regioselective "Aldehyde-Displacement" Route (Targeting [4,3-d])

Best for: Ensuring correct isomer regiochemistry.[1]

Prerequisites: 4-chloro-3-formyl-1-phenyl-1H-pyrazole (Precursor).[1]

  • Reactants: Dissolve 4-chloro-3-formylpyrazole (1.0 equiv) and Thiourea (1.1 equiv) in absolute Ethanol (10 mL/mmol).

  • Catalyst: Add a catalytic amount of p-toluenesulfonic acid (PTSA) (0.1 equiv) to accelerate imine formation.[1]

  • Cyclization: Reflux the mixture for 6–8 hours . Monitor by TLC (30% EtOAc/Hexane).

    • Observation: The starting aldehyde spot will disappear, and a highly fluorescent spot (the thiazole) will appear.[1]

  • Workup: Cool to room temperature. The hydrochloride salt of the product may precipitate.

  • Neutralization: Pour into ice-water and neutralize with 10% NaHCO₃ solution to pH 8.

  • Isolation: Filter the solid, wash with water and cold ethanol. Recrystallize from DMF/EtOH.

Protocol B: The "One-Pot" Kabachnik–Fields Modification

Best for: Rapid library generation of 5-amino-substituted derivatives. (Ref: Adapted from recent MurA inhibitor synthesis, e.g., Abdel-Hameed et al., 2023)[1]

  • Activation: To a solution of 5-amino-1H-pyrazolo[4,3-d]thiazole (synthesized via Br₂/KSCN from 3-aminopyrazole, verify isomer) in CH₂Cl₂.

  • Coupling: Add aldehyde (1.0 equiv) and trialkyl phosphite (1.0 equiv).

  • Catalyst: Add Lithium Perchlorate (LiClO₄) (10 mol%).

  • Conditions: Stir at room temperature for 24–48 hours.

  • Outcome: Yields α-aminophosphonate derivatives directly.

Comparative Data: Solvent Effects on Cyclization

SolventTemperature (°C)Yield (%)Reaction TimeNotes
Ethanol 78 (Reflux)65-72%6-8 hStandard.[1] Product precipitates early, trapping impurities.
n-Butanol 117 (Reflux)80-85%3-4 hHigher temp drives completion; better solubility improves purity.
DMF 10055-60%2 hFast, but workup (aqueous crash-out) can be messy; difficult to remove solvent traces.[1]
PEG-400 8075%4 hGreen alternative; easy workup with water.

Visualizing the Synthetic Logic

The following diagram illustrates the critical decision pathways for synthesizing the [4,3-d] isomer versus the [3,4-d] isomer.

PyrazoloThiazoleSynthesis Start Starting Material Selection PathA 5-Amino-1-R-Pyrazole Start->PathA Standard Route PathB 4-Chloro-3-Formyl-Pyrazole Start->PathB Regioselective Route ReagentA Br2 / KSCN PathA->ReagentA ReagentB Thiourea / Reflux PathB->ReagentB IntermedA Thiocyanato Intermediate (Substitution at C4) ReagentA->IntermedA IntermedB Imine Intermediate (Condensation at C3) ReagentB->IntermedB CyclizationA Cyclization (Amino N attacks C4-SCN) IntermedA->CyclizationA CyclizationB Cyclization (Thiourea S attacks C4-Cl) IntermedB->CyclizationB ProductA Pyrazolo[3,4-d]thiazole (Common Isomer) CyclizationA->ProductA Thermodynamic Preference ProductB Pyrazolo[4,3-d]thiazole (Target Isomer) CyclizationB->ProductB Geometry Locked

Caption: Decision tree highlighting the divergence in regioselectivity based on starting material selection. Path B is recommended for high-fidelity [4,3-d] synthesis.

References

  • Abdel-Hameed, et al. (2023).[1] "One-pot synthesis of pyrazolo[4,3-d]thiazole derivatives containing α-aminophosphonate as potential MurA inhibitors." RSC Advances.

  • BenchChem Technical Reports. (2025). "1H-Pyrazolo[4,3-d]thiazole: A Core Scaffold in Drug Discovery."

  • Deng, X.[2] & Mani, N. S. (2008).[1][2] "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." Organic Syntheses, 85, 179.[2] [1]

  • Bondock, S. et al. (2010). "Synthesis and antimicrobial activity of some new heterocycles incorporating antipyrine moiety." European Journal of Medicinal Chemistry. (Contextual grounding for Vilsmeier-Haack conditions).
  • Maddila, S. et al. (2016).[1] "Synthesis and biological evaluation of new pyrazolo[3,4-d]thiazole derivatives." Journal of Saudi Chemical Society. (For comparative isomer analysis).

Sources

Troubleshooting

Technical Support Center: Pyrazolo[4,3-d]thiazole Synthesis &amp; Optimization

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with discovery chemists troubleshooting the synthesis of the pyrazolo[4,3-d]thiazole scaffold.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with discovery chemists troubleshooting the synthesis of the pyrazolo[4,3-d]thiazole scaffold. This fused bicyclic system is highly prized in drug development—particularly for its role as a cyclin-dependent kinase inhibitor and mGluR4 receptor modulator.

However, its formation is thermodynamically demanding. The fusion of the electron-rich pyrazole and thiazole rings often requires harsh conditions that promote side reactions, degradation, and regioselectivity issues. This guide bypasses generic advice. Instead, we dissect the causality behind the two most robust synthetic pathways—Thionation-Cyclization and Spiro-Annulation —providing you with mechanistic troubleshooting, quantitative parameters, and self-validating protocols to ensure reproducible yields.

Synthetic Workflows & Mechanistic Pathways

G cluster_0 Route A: Thionation-Cyclization cluster_1 Route B: Hydrazine Condensation A1 4-Acylamino-5-pyrazolones A2 P4S10 / Heat (175-180°C) A1->A2 A3 Thioamide Intermediate (In situ) A2->A3 Target Pyrazolo[4,3-d]thiazole Core A3->Target Cyclodehydration B1 5-Arylidene-thiazolidinones B2 Hydrazine Hydrate Dioxane (Reflux, 10h) B1->B2 B3 Hydrazone Intermediate (In situ) B2->B3 B3->Target Intramolecular Cyclization

Fig 1: Mechanistic workflows for pyrazolo[4,3-d]thiazole synthesis via Routes A and B.

Troubleshooting FAQs: Mechanistic Insights
Route A: Thionation-Cyclization (The P₄S₁₀ Route)

Q: Why am I getting extensive charring and low yields during the thionation-cyclization of 4-acetamido-5-pyrazolones with P₄S₁₀? Causality: The classical protocol requires heating the neat mixture at 175–180°C to drive the formation of 2,4-dimethyl-6-phenylpyrazolo[4,3-d]thiazole . At this extreme temperature, P₄S₁₀ can cause oxidative degradation and polymerization of the pyrazolone core. The mechanism involves initial thionation of the amide carbonyl, followed by nucleophilic attack of the resulting thioamide sulfur onto the C5 position of the pyrazolone, eliminating water (cyclodehydration). Solution: Ensure strictly anhydrous conditions to prevent the premature hydrolysis of P₄S₁₀ into unreactive phosphoric acids. If charring persists, switch to Lawesson's Reagent in refluxing toluene or xylene (110–140°C). Lawesson's reagent provides a more controlled release of the reactive monomeric dithiophosphine ylide, significantly reducing tar formation while maintaining the thermodynamic driving force for cyclization.

Q: How do I separate the pyrazolo[4,3-d]thiazole product from the unreacted starting materials and phosphorus byproducts without forming emulsions? Causality: Phosphorus byproducts from P₄S₁₀ are highly polar, acidic, and act as surfactants, forming intractable emulsions during aqueous workup. Solution: Quench the reaction mixture with ice-cold saturated aqueous NaHCO₃ to fully neutralize acidic phosphorus species before adding your organic extraction solvent. For chromatography, avoid standard acidic silica gel; pre-treat your silica with 1% triethylamine to prevent the basic thiazole nitrogen from irreversibly binding to the column.

Route B: Spiro-Annulation via Hydrazine Condensation

Q: In the spiro-annulation route using hydrazine hydrate, my reaction stalls at the hydrazone intermediate. How do I force the cyclization? Causality: The synthesis of spiro[cyclohexane-1,5'-pyrazolo[4,3-d]thiazole] derivatives proceeds via an initial condensation of hydrazine with the exocyclic alkene/carbonyl, forming a hydrazone . The subsequent intramolecular cyclization requires overcoming the significant steric strain of forming the spiro center. In pure dioxane at reflux (101°C), the thermal energy is often insufficient for sterically hindered substrates. Solution: Extend the reflux time to a strict minimum of 10 hours. If the reaction remains incomplete, add a catalytic amount of glacial acetic acid (1-2 drops per 10 mL). The acid enhances the electrophilicity of the target carbon, facilitating the nucleophilic attack required for ring closure.

Quantitative Data & Reaction Parameters

Summarized below are the optimized parameters for both routes to ensure maximum conversion and minimize byproduct formation.

Synthetic RouteStarting MaterialReagents & SolventTemp (°C)TimeExpected YieldKey Mechanistic Step
Route A 4-Acetamido-5-pyrazolonesP₄S₁₀ (Neat)175–18010–15 min85–93%Thionation & Cyclodehydration
Route A (Alt) 4-Acetamido-5-pyrazolonesLawesson's, Toluene1102–4 hours75–85%Thionation & Cyclodehydration
Route B 5-Arylidene-thiazolidinonesHydrazine hydrate, Dioxane100–10510 hours60–70%Condensation & Intramolecular Cyclization
Validated Experimental Protocols

Every protocol provided here is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is confirmed.

Protocol A: Synthesis of 2,4-dimethyl-6-phenylpyrazolo[4,3-d]thiazole (Thionation-Cyclization)
  • Preparation: In an oven-dried, argon-purged 50 mL round-bottom flask, combine 4-acetamido-3-methyl-1-phenyl-5-pyrazolone (10 mmol, 1.0 equiv) and phosphorus pentasulfide (15 mmol, 1.5 equiv). Mix the solids thoroughly with a glass rod.

  • Thermal Activation: Heat the solid mixture gradually to 175–180°C using a calibrated metal heating block. Maintain this temperature for exactly 10–15 minutes.

    • Self-Validation Checkpoint: The mixture will melt and transition to a dark viscous liquid. Hold moistened lead(II) acetate paper over the flask mouth; it must turn black, confirming the evolution of H₂S gas (indicative of active thionation).

  • Quenching: Remove from heat and allow the melt to cool to 80°C. Carefully add 20 mL of ice-cold water dropwise, followed by saturated aqueous NaHCO₃ until the aqueous phase reaches pH 8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography (silica gel pre-treated with 1% Et₃N, eluent: Hexane/Ethyl Acetate 8:2) to afford the pure product.

Protocol B: Synthesis of Spiro[cyclohexane-1,5'-pyrazolo[4,3-d]thiazole] Derivatives (Hydrazine Condensation)
  • Preparation: Dissolve the 5-arylidene-thiazolidinone derivative (10 mmol) in 30 mL of anhydrous 1,4-dioxane in a 100 mL round-bottom flask.

  • Reagent Addition: Add hydrazine hydrate (20 mmol, 2.0 equiv) dropwise at room temperature while stirring vigorously.

  • Reflux & Cyclization: Equip the flask with a reflux condenser and heat the mixture to 100–105°C for 10 hours.

    • Self-Validation Checkpoint: Monitor the reaction via TLC (Eluent: DCM/MeOH 95:5). The starting material (typically a bright yellow spot due to the extended conjugation of the arylidene group) must completely disappear, replaced by a higher-Rf, UV-active spot that does not exhibit visible yellow coloration, confirming the disruption of conjugation upon spiro-cyclization.

  • Workup: Concentrate the reaction mixture under reduced pressure to approximately 10 mL.

  • Isolation: Pour the concentrated mixture into 50 g of crushed ice. Filter the resulting precipitate under vacuum, wash with cold distilled water (2 x 10 mL), dry, and recrystallize from hot dioxane to yield the pure spiro-product.

References
  • Abdel-Wahab, B. F., & Mohamed, H. A. (2013). Pyrazolothiazoles: Synthesis and Applications. Phosphorus, Sulfur, and Silicon and the Related Elements.[Link]

  • Awad, H. M., et al. (2015). Hyperglycedemia and hypertriglyceridemia activities of newly synthesized compounds derived from 3'-(4-halophenyl)-5'-arylidene s. Der Pharma Chemica. [Link]

Optimization

Technical Support Center: Overcoming Poor Solubility of Pyrazolo[4,3-d]thiazole Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the optimization of the 1H-pyrazolo[4,3-d]thiazole scaffold.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the optimization of the 1H-pyrazolo[4,3-d]thiazole scaffold. This privileged bicyclic framework is highly valued in medicinal chemistry for its rigidity and unique electronic properties, making it an excellent pharmacophore for targeting deep hydrophobic pockets in protein kinases and bacterial enzymes like MurA ()[1].

However, its planar, rigid nature inherently drives high crystal packing energy, frequently resulting in poor aqueous solubility. This guide provides field-proven, mechanistically grounded strategies to troubleshoot and resolve solubility bottlenecks across the drug development pipeline.

Diagnostic Workflow

SolubilityWorkflow Start Compound Precipitation Detected CheckStage Identify Stage of Development Start->CheckStage InVitro In Vitro / Biochemical Assay CheckStage->InVitro HitToLead Hit-to-Lead / Lead Optimization CheckStage->HitToLead InVivo In Vivo / Preclinical Dosing CheckStage->InVivo Sol1 Optimize Assay Buffer (DMSO, Surfactants, BSA) InVitro->Sol1 Sol2 Structural Modification (Disrupt Planarity, Appendages) HitToLead->Sol2 Sol3 Advanced Formulation (Solid Dispersions, Lipids) InVivo->Sol3

Strategic workflow for diagnosing and resolving pyrazolo[4,3-d]thiazole solubility bottlenecks.

Part 1: Troubleshooting In Vitro Assay Precipitation

Symptom: Erratic dose-response curves, flatlining IC50 values, or visible cloudiness in aqueous assay buffers.

Causality: When a highly lipophilic, planar compound is diluted from a DMSO stock into an aqueous buffer, it rapidly supersaturates. Instead of remaining in solution, the molecules self-associate via π-π stacking and hydrophobic interactions, forming colloidal aggregates. This artificially lowers the free drug concentration available to bind the target, leading to false negatives or artificially shifted IC50 values.

Self-Validating Protocol: Kinetic Solubility Assessment via Nephelometry

To establish a trustworthy baseline, you must measure the exact point of precipitation dynamically before running your primary assays. This protocol acts as a self-validating system by generating its own internal control curve.

  • Stock Preparation: Prepare a 10 mM stock solution of the pyrazolo[4,3-d]thiazole derivative in 100% LC-MS grade DMSO.

  • Serial Dilution: Create a 12-point, 2-fold serial dilution of the compound in pure DMSO.

  • Aqueous Transfer: Transfer 2 µL of each DMSO dilution into 198 µL of the target aqueous assay buffer (e.g., PBS, pH 7.4) in a 96-well UV-transparent microplate. Ensure the final DMSO concentration remains constant at 1%.

  • Equilibration: Seal the plate and incubate at 37°C for 2 hours with orbital shaking at 500 rpm to reach a metastable equilibrium.

  • Measurement: Read the plate using a nephelometer (measuring light scattering) or a standard microplate reader at an absorbance of 620 nm.

  • Validation & Analysis: Plot the compound concentration (x-axis) versus light scattering/absorbance (y-axis).

    • Self-Validation Check: The baseline should remain flat at low concentrations. A sharp, sudden inflection point indicates the exact concentration where aggregation begins. If this inflection point occurs below your highest required assay concentration, you must optimize the buffer (e.g., by adding 0.01% Tween-20 or 0.1% BSA to disrupt early aggregation).

Part 2: FAQs on Structural Modification (Hit-to-Lead)

Q: We are in Lead Optimization. How can we modify the pyrazolo[4,3-d]thiazole core to improve solubility without sacrificing target affinity? A: The most effective, target-agnostic approach is the disruption of molecular planarity . The general solubility equation dictates that solubility is governed by both lipophilicity (LogP) and crystal packing energy (Melting Point). Traditional medicinal chemistry often attempts to lower LogP by adding polar groups, which can disrupt critical hydrophobic interactions in the target binding pocket.

Instead, introducing steric bulk (e.g., an ortho-methyl group on a pendant phenyl ring) forces a twist in the dihedral angle between the bicyclic core and the substituent. This out-of-plane twist drastically reduces the crystal packing energy, lowering the melting point and exponentially increasing aqueous solubility without making the molecule more hydrophilic ()[2][3].

Q: What specific solubilizing appendages work best for this rigid scaffold? A: If modifying the dihedral angle is not feasible, append conformationally flexible, ionizable groups to solvent-exposed regions of the molecule. The introduction of saturated aliphatic heterocycles, such as morpholine, piperazine, or pyrrolidine, is highly effective ()[4]. These groups provide a dual mechanistic benefit:

  • They contain a basic nitrogen that protonates at physiological pH (pH 7.4), significantly increasing the hydration energy.

  • Their non-planar, sp3-hybridized character prevents tight molecular stacking in the crystalline state.

Quantitative Impact of Structural Modifications
Modification StrategyStructural ExampleImpact on LogPImpact on Melting PointFold Increase in Aqueous Solubility
Baseline Planar Pyrazolo[4,3-d]thiazole3.5>250°C1x (Reference)
Planarity Disruption Ortho-methyl phenyl addition3.8Significantly Decreased~10x to 50x
Solubilizing Appendage Morpholine substitution2.1Decreased~100x to 500x
Prodrug Formation Phosphate ester<1.0Variable>1000x
Part 3: Mechanism of Action & In Vivo Formulation

Pathway Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (RTK) Signal->Receptor Cascade Downstream Kinase Cascade (e.g., MAPK) Receptor->Cascade Target Cell Proliferation / Survival Cascade->Target Inhibitor Pyrazolo[4,3-d]thiazole Derivative Inhibitor->Cascade Inhibits ATP binding

Mechanism of action: Pyrazolo[4,3-d]thiazoles disrupting downstream kinase signaling pathways.

Q: Our lead pyrazolo[4,3-d]thiazole is highly potent in cellular assays but practically insoluble in water (<1 µg/mL). How do we formulate it for oral pharmacokinetic (PK) studies? A: For rigid, planar heterocycles, standard cosolvent mixtures (e.g., PEG400/Tween) often fail upon dilution in the gastrointestinal tract, leading to rapid in vivo precipitation. The most robust solution is the generation of an Amorphous Solid Dispersion (ASD) .

Causality: By co-precipitating the drug with a hydrophilic polymer (e.g., HPMCAS or PVP-VA) via spray drying or hot-melt extrusion, you trap the pyrazolo[4,3-d]thiazole in its high-energy amorphous state. This completely bypasses the high crystal lattice energy barrier. When the ASD enters the aqueous environment of the gut, the polymer maintains the drug in a supersaturated state long enough for intestinal absorption to occur, dramatically improving oral bioavailability.

References
  • Title: One-pot synthesis of pyrazolo[4,3-d]thiazole derivatives containing α-aminophosphonate as potential Mur A inhibitors against MDR pathogens with radiosterilization and molecular modeling simulation Source: RSC Advances URL: [Link]

  • Title: Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules Source: ACS Medicinal Chemistry Letters URL: [Link]

Sources

Troubleshooting

enhancing the stability of 1h-pyrazolo[4,3-d]thiazole-5-carbaldehyde

Technical Support Center: Stability Enhancement for 1H-pyrazolo[4,3-d]thiazole-5-carbaldehyde Status: Operational Ticket ID: PZT-ALD-005 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability Enhancement for 1H-pyrazolo[4,3-d]thiazole-5-carbaldehyde

Status: Operational Ticket ID: PZT-ALD-005 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The Stability Paradox

You are encountering instability with 1H-pyrazolo[4,3-d]thiazole-5-carbaldehyde because this molecule possesses an inherent "internal conflict." It contains both a nucleophilic domain (the pyrazole –NH) and an electrophilic domain (the aldehyde –CHO).

Without protection, this scaffold is prone to:

  • Auto-polymerization: Intermolecular attack of the pyrazole nitrogen onto the aldehyde of a neighboring molecule.

  • Oxidative Degradation: Electron-rich thiazole rings facilitate the oxidation of the aldehyde to a carboxylic acid.

  • Tautomeric Equilibrium Shifts: The migration of the proton on the pyrazole ring can complicate NMR interpretation and solubility.

This guide provides the protocols to arrest these pathways and stabilize your intermediate.

Module 1: Diagnostic Troubleshooting (FAQs)

Q1: My bright yellow solid turned brown/black overnight. Is it still usable?

  • Diagnosis: This is likely oxidative polymerization . The "browning" suggests the formation of extended conjugated systems (oligomers) or oxidation of the aldehyde to the carboxylic acid, followed by decomposition.

  • Action:

    • Check solubility in DMSO-d6. If you see broad humps in the proton NMR (6–8 ppm region) rather than sharp peaks, the sample is polymerized.

    • Salvage: If the degradation is <20%, attempt a rapid filtration through a short plug of neutral alumina (not silica) using EtOAc/Hexane. Acidic silica accelerates decomposition.

Q2: The aldehyde proton signal (approx. 9.8–10.0 ppm) is disappearing, but I don't see a carboxylic acid peak.

  • Diagnosis: You are likely forming a hemiaminal or hydrate . In the presence of trace moisture or alcohols (methanol/ethanol), the aldehyde reacts reversibly.

  • Action:

    • Ensure all solvents are anhydrous.

    • Avoid protic solvents (MeOH, EtOH) for storage.

    • Store under Argon. The hydrate form is often kinetically stable but synthetically dead until dehydrated.

Q3: The compound streaks badly on TLC and silica columns.

  • Diagnosis: The free –NH on the pyrazole is interacting with the silanols (Si-OH) on the silica gel, causing "tailing." This acidic environment also catalyzes aldol-type condensation.

  • Action:

    • Pre-treat Silica: Flush your column with 1% Triethylamine (TEA) in Hexane before loading.

    • Mobile Phase: Add 0.5% TEA or 1% Methanol to your eluent to deactivate silica sites.

Module 2: Chemical Stabilization Protocols

To achieve long-term stability, you must "mask" one of the reactive groups.

Strategy A: N-Protection (Recommended)

Blocking the pyrazole nitrogen is the most effective way to prevent intermolecular polymerization and improve solubility.

  • Protocol: Install a THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) group.

  • Why: These groups remove the H-bond donor capability and sterically hinder the nitrogen, preventing it from attacking the aldehyde of another molecule.

  • Reference: RSC Adv., 2015 (Green protection of pyrazole) [1].[1]

Strategy B: In-Situ Acetalization

If the aldehyde is the source of instability (oxidation), convert it to a dimethyl acetal.

  • Protocol: Reflux with Trimethyl Orthoformate (TMOF) and catalytic p-TsOH in dry MeOH.

  • Recovery: The acetal is stable to base and oxidation. Hydrolyze back to the aldehyde using dilute HCl/THF only when ready for the next step.

Module 3: Degradation & Stabilization Logic

The following diagrams visualize the failure modes and the stabilization workflow.

Figure 1: Degradation Pathways of Pyrazolo-Thiazole Aldehydes

DegradationPathways Start 1H-pyrazolo[4,3-d] thiazole-5-carbaldehyde Oxidation Oxidation (Air) Start->Oxidation O2 / Light Polymerization Self-Condensation (Intermolecular) Start->Polymerization Free NH + CHO Hydration Hydration (Trace H2O) Start->Hydration H2O Acid Carboxylic Acid (Dead End) Oxidation->Acid Oligomer Insoluble Oligomers (Brown Tar) Polymerization->Oligomer GemDiol Gem-Diol (Reversible) Hydration->GemDiol

Caption: Primary degradation routes. The red path (Oxidation) is irreversible. The yellow path (Polymerization) is concentration-dependent.

Figure 2: Stabilization Decision Tree

Stabilization Problem Instability Issue? Type Identify Root Cause Problem->Type Solubility Poor Solubility / Tailing Type->Solubility Oxidation Yellowing / Oxidation Type->Oxidation Action1 N-Protection Strategy Solubility->Action1 Action2 Aldehyde Protection Oxidation->Action2 Sol1 Install THP or SEM Group (Removes H-bond donor) Action1->Sol1 Sol2 Form Dimethyl Acetal (Masks Electrophile) Action2->Sol2

Caption: Decision matrix for selecting the correct chemical protection strategy based on observed symptoms.

Module 4: Storage & Handling Data

Follow these specifications strictly to maximize shelf-life without chemical derivatization.

ParameterSpecificationReason
Temperature -20°C to -80°C Arrhenius equation: reducing T slows oxidation kinetics significantly.
Atmosphere Argon (Ar) Nitrogen is acceptable, but Argon is heavier than air and provides a better "blanket" in vials.
Solvent (Solution) DMSO or DMF (Anhydrous) Avoid chlorinated solvents (DCM/CHCl3) for long storage; they can become acidic over time (HCl formation).
Container Amber Glass Heterocycles are often photosensitive. UV light can trigger radical oxidation mechanisms.
Additives BHT (0.1%) Butylated hydroxytoluene acts as a radical scavenger to prevent autoxidation of the aldehyde.

References

  • Green protection of pyrazole... and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Source: RSC Advances, 2015. Relevance: Establishes protocols for THP protection of pyrazoles to prevent instability. URL:[Link]

  • One-pot synthesis of pyrazolo[4,3-d]thiazole derivatives... Source: RSC Advances, 2023. Relevance: Details the synthesis and handling of the specific 1H-pyrazolo[4,3-d]thiazole core. URL:[Link]

  • Oxidation of Heterocyclic Compounds. Source: Advances in Heterocyclic Chemistry (via Scribd/Elsevier). Relevance: General mechanisms for the oxidation of heterocyclic aldehydes and methyl groups. URL:[Link]

  • Protecting Group Strategies for Complex Molecule Synthesis. Source: Journal of Chemical and Pharmaceutical Research, 2024.[2] Relevance: Strategic overview of protecting groups (SEM, Boc) for nitrogen heterocycles. URL:[Link]

Sources

Optimization

Technical Support Center: Assay Optimization for Pyrazolo[4,3-d]thiazole Scaffolds

Senior Application Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist: Dr. A. Vance Subject: Troubleshooting & Optimization Guide for Pyrazolo[4,3-d]thiazole Libraries Last Updated: March 2026

Introduction: The "Scaffold Personality"

Welcome to the technical support hub. If you are working with pyrazolo[4,3-d]thiazole derivatives, you are likely exploring their potential as kinase inhibitors (e.g., CDK2, EGFR) or antimicrobial agents .

While this scaffold offers a potent bioisostere to purines (mimicking the ATP-binding motif), it presents a distinct "personality" in biological assays:

  • High Lipophilicity: The fused heterocyclic core often leads to high LogP values (>3.5), causing precipitation in aqueous buffers.

  • Planar Stacking: These molecules are prone to colloidal aggregation , a leading cause of false positives in enzymatic screens.

  • Intrinsic Fluorescence: Depending on the R-group substitutions, this core can emit fluorescence that interferes with standard readout channels.

This guide moves beyond generic advice to address these specific liabilities.

Module 1: Compound Management & Solubility

The Issue: "My IC50 curves have steep Hill slopes (>2.0), or I see variability between replicates."

Root Cause: The pyrazolo[4,3-d]thiazole core is hydrophobic.[1] When you dilute from 100% DMSO directly into a low-protein buffer, the compound likely "crashes out" (precipitates) or forms micro-aggregates before it even hits the target protein.

Protocol: The "Intermediate Dilution" Method

Do not dilute directly from a 10 mM DMSO stock into the assay buffer. This creates a local region of high water concentration that shocks the compound out of solution.

Step-by-Step Optimization:

  • Stock Prep: Maintain stocks at 10 mM in anhydrous DMSO. Store at -20°C. Avoid freeze-thaw cycles >5 times.

  • Intermediate Step: Create a 100x concentration in 100% DMSO first.

  • The Shift: Dilute the 100x DMSO solution into the assay buffer to reach 1x final concentration. Ensure the buffer contains a surfactant (see Module 2) before adding the compound.

Visualization: Solubility Workflow

SolubilityWorkflow stock 10mM Stock (100% DMSO) inter Intermediate Plate (Serial Dilution in 100% DMSO) stock->inter Dilute precip Precipitation Risk (AVOID) stock->precip Direct into Buffer final Final Assay Well (1% DMSO Final) inter->final Transfer (1:100) buffer Assay Buffer (+0.01% Triton X-100) buffer->final Pre-fill precip->final Inconsistent Data

Caption: Figure 1. Correct dilution strategy to mitigate "crash-out" of lipophilic pyrazolo-thiazoles. Direct dilution often fails.

Module 2: Enzymatic Assay Optimization (Kinase Focus)

The Issue: "I have many hits, but they disappear when I add albumin or change the protein concentration."

Root Cause: Colloidal Aggregation. Pyrazolo[4,3-d]thiazoles are planar. In aqueous solution, they stack like coins, forming colloids (100–1000 nm). These colloids nonspecifically sequester the enzyme, inhibiting it without binding the active site. This is the hallmark of a Promiscuous Inhibitor or PAINS (Pan-Assay Interference Compounds).

The "Detergent Sensitivity" Validation

To confirm if your hit is a true inhibitor or an aggregator, run this validation:

ConditionDescriptionExpected Result (True Binder)Expected Result (Aggregator)
Standard Buffer Standard kinase bufferActive (Low IC50)Active (Low IC50)
+ 0.01% Triton X-100 Non-ionic detergent addedActive (Unchanged) Inactive (IC50 shifts >10x)
High Enzyme Conc. Increase enzyme 10xActive (Linear shift) Inactive (Saturation effect)

Technical Insight: Detergents like Triton X-100 or Tween-20 disrupt the colloidal aggregates (raising the Critical Aggregation Concentration) but usually do not affect specific 1:1 ligand-protein binding.

Protocol: Fluorescence Interference Check

Some pyrazolo-thiazole derivatives fluoresce in the blue/green region (350–450 nm excitation). If you use an IMAP or FP assay:

  • Scan the Compound: Run an absorbance/emission scan of the compound alone in buffer.

  • Inner Filter Effect: If your compound absorbs light at the assay's excitation or emission wavelength, it will look like an inhibitor (signal decrease).

  • Solution: Switch to Red-Shifted Assays (e.g., TR-FRET using Europium/Allophycocyanin) where the excitation is >600nm, avoiding the compound's interference window.

Visualization: Interference Decision Tree

InterferenceTree Start Hit Identified (IC50 < 1uM) Detergent Add 0.01% Triton X-100 Start->Detergent Shift Does IC50 Shift > 10-fold? Detergent->Shift Aggregator Artifact: Colloidal Aggregator (Discard) Shift->Aggregator Yes CheckFluor Check Intrinsic Fluorescence (Scan 300-600nm) Shift->CheckFluor No Fluor Fluorescence Detected? CheckFluor->Fluor Interfere Artifact: Optical Interference (Switch to TR-FRET) Fluor->Interfere Yes TrueHit Validated Hit (Proceed to Cell Assay) Fluor->TrueHit No

Caption: Figure 2. Logic flow for distinguishing true kinase inhibitors from aggregators and optical artifacts.

Module 3: Cell-Based Assay Troubleshooting

The Issue: "Potent enzymatic activity (nM) but no cellular activity (uM), or toxicity appears before efficacy."

Root Cause:

  • Permeability: The polar thiazole nitrogen and potential H-bond donors can limit passive diffusion.

  • Serum Binding: Pyrazolo-thiazoles bind heavily to Albumin (BSA/FBS) in media, reducing the "free fraction" available to enter cells.

FAQ: Cellular Assay Optimization

Q: My compound precipitates in the cell media (DMEM/RPMI). What do I do? A: This is common. The "crash" happens because media has high salt and proteins.

  • Fix: Predilute the compound in culture media without cells first. Spin it down (centrifuge at 3000xg for 5 min). Use the supernatant for the assay. If you lose activity, your compound is insoluble at that concentration.

Q: The IC50 in cells is 100x higher than the kinase IC50. Is this a failure? A: Not necessarily. It suggests high Protein Binding.

  • Experiment: Run the cellular assay in Reduced Serum Media (e.g., Opti-MEM or 1% FBS instead of 10%). If potency improves significantly, your compound is getting trapped by serum proteins. You will need medicinal chemistry optimization to lower lipophilicity (LogP).

Q: How do I distinguish specific killing from general toxicity? A: Use a counter-screen cell line.

  • Target: Cancer line (e.g., MCF-7, overexpression of CDK2).

  • Control: Normal fibroblast line (e.g., HFF-1 or MCF-10A).

  • Success Metric: You want a Selectivity Index (SI) > 10 . If toxicity is equal in both, the compound is likely acting via a general toxic mechanism (e.g., membrane disruption) rather than specific kinase inhibition.

Summary of Key Recommendations

ParameterRecommendation for Pyrazolo[4,3-d]thiazoles
DMSO Limit Keep < 1.0% final. Use intermediate dilution steps.
Detergent Mandatory: 0.01% Triton X-100 or Tween-20 in enzymatic buffers.
Readout Avoid UV/Blue fluorescence intensity. Prefer TR-FRET or Luminescence (Glo-assays).
Controls Include a "No-Enzyme" control to check for compound-induced signal generation.
Storage Store dry powder at -20°C. DMSO stocks degrade if exposed to humidity (hygroscopic).

References

  • Kirchmair, J., et al. (2024).[2] Tackling assay interference associated with small molecules.[3][4][5][6][7] Nature Reviews Chemistry.[3] Link

    • Context: Authoritative review on mechanisms of assay interference including aggregation and fluorescence.[8]

  • Sassano, M. F., et al. (2013). Colloidal aggregation causes inhibition of G protein-coupled receptors.[7] Journal of Medicinal Chemistry.[6][7] Link

    • Context: Establishes the detergent protocols (Triton X-100)
  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry.[6][7] Link

    • Context: The foundational text on PAINS, relevant for the planar pyrazolo-thiazole structure.
  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[6][7] Link

    • Context: Discusses the solubility and specificity issues associated with planar arom
  • Dawood, D. H., et al. (2020). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors.[9] RSC Advances. Link

    • Context: Specific application of pyrazolo-fused scaffolds in kinase (CDK2)

Sources

Troubleshooting

Technical Support Center: Refining Spectroscopic Analysis of Complex Pyrazolo[4,3-d]thiazoles

Welcome to the technical support center for the spectroscopic analysis of pyrazolo[4,3-d]thiazoles. This guide is designed for researchers, scientists, and drug development professionals who are working with this importa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the spectroscopic analysis of pyrazolo[4,3-d]thiazoles. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of heterocyclic compounds. The unique fused-ring structure of pyrazolo[4,3-d]thiazoles presents specific challenges in spectral interpretation. This resource provides in-depth, troubleshooting-focused guidance in a question-and-answer format to address common and complex issues encountered during experimental analysis.

The methodologies and explanations provided herein are grounded in established spectroscopic principles and field-proven insights to ensure scientific integrity and experimental success.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including pyrazolo[4,3-d]thiazole derivatives.[1][2] However, the nitrogen-rich environment and potential for tautomerism can lead to ambiguous spectra.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I am observing broad or disappearing NH proton signals in my ¹H NMR spectrum. What is the likely cause and how can I resolve this?

Answer:

This is a common issue when analyzing nitrogen-containing heterocycles like pyrazolo[4,3-d]thiazoles and is often attributable to two main factors: proton exchange and quadrupolar broadening.

  • Causality: The pyrazole and thiazole rings contain nitrogen atoms that can participate in rapid proton exchange with residual water or other labile protons in the NMR solvent. This exchange process can be on a timescale that is intermediate with respect to the NMR experiment, leading to signal broadening. Additionally, nitrogen nuclei (¹⁴N) have a nuclear spin of I=1, making them quadrupolar. This can lead to efficient relaxation of adjacent protons, causing their signals to broaden.

  • Troubleshooting Protocol:

    • Solvent Purity: Ensure the use of high-purity, anhydrous NMR solvents (e.g., DMSO-d₆, CDCl₃). Even trace amounts of water can exacerbate proton exchange.

    • Deuterium Exchange: To confirm the presence of an exchangeable NH proton, add a drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the spectrum. The NH proton signal should disappear or significantly decrease in intensity.[1]

    • Low-Temperature NMR: Cooling the sample can slow down the rate of proton exchange, resulting in sharper NH signals. Experiment with a range of lower temperatures to find the optimal condition.

    • Solvent Choice: If possible, acquire spectra in a less polar, aprotic solvent to minimize hydrogen bonding and exchange.

Question 2: The chemical shifts of my aromatic protons are not what I predicted. How can I confidently assign them?

Answer:

The fused aromatic system of pyrazolo[4,3-d]thiazole results in a complex electronic environment, making simple prediction of chemical shifts challenging. Unambiguous assignment requires a combination of 1D and 2D NMR techniques.

  • Expert Insight: The electron-withdrawing and electron-donating characteristics of the fused rings, along with the influence of substituents, can cause significant upfield or downfield shifts compared to simple pyrazole or thiazole systems.

  • Recommended Workflow for Structural Elucidation:

    G A Acquire ¹H NMR C Acquire COSY A->C Identify spin systems (J-coupled protons) D Acquire HSQC/HMQC A->D Correlate protons to directly attached carbons B Acquire ¹³C NMR B->D E Acquire HMBC C->E Identify long-range (2-3 bond) H-C correlations D->E F Propose Structure E->F Assemble fragments based on correlations G Confirm with NOESY/ROESY F->G Confirm through-space proton proximities H Final Structure G->H

  • Step-by-Step Protocol:

    • ¹H and ¹³C NMR: Acquire standard 1D spectra to identify the number and types of protons and carbons.

    • COSY (Correlation Spectroscopy): This experiment reveals which protons are J-coupled (typically through 2-3 bonds), allowing you to identify connected proton spin systems.

    • HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This correlates each proton signal with the signal of the carbon to which it is directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for connecting the fragments. It shows correlations between protons and carbons that are 2-3 bonds away, allowing you to piece together the molecular skeleton.

    • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, which is invaluable for determining the relative stereochemistry and confirming assignments.

Typical Chemical Shift Ranges for Pyrazolo[4,3-d]thiazole Derivatives:

Proton/Carbon Typical Chemical Shift (ppm) Notes
NH Proton9.0 - 10.0Can be broader and is solvent-dependent. [3]
P-CH Proton6.0 - 7.6Observed as a singlet in some derivatives. [3]
Aromatic Protons7.0 - 8.5Highly dependent on substituents and their positions.
Pyrazole C110 - 150Affected by the electronic nature of substituents. [4]
Thiazole C145 - 175Chemical shifts can vary significantly based on substitution. [5]

Note: These are general ranges and can vary significantly with substitution.

Section 2: Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and elemental composition of pyrazolo[4,3-d]thiazole derivatives. [1]High-resolution mass spectrometry (HRMS) is particularly powerful for confirming molecular formulas. [6][7]Understanding the fragmentation patterns is key to structural confirmation.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My observed molecular ion (M⁺) peak is weak or absent in the electron ionization (EI) mass spectrum. What should I do?

Answer:

The fused aromatic system of pyrazolo[4,3-d]thiazoles is generally stable, but extensive fragmentation under high-energy EI conditions can sometimes lead to a weak or absent molecular ion peak.

  • Causality: EI is a "hard" ionization technique that imparts a significant amount of energy into the molecule, which can cause it to fragment extensively before it is detected.

  • Troubleshooting Protocol:

    • Use a "Soft" Ionization Technique: Switch to a soft ionization method like Electrospray Ionization (ESI) or Chemical Ionization (CI). These techniques impart less energy, leading to a much more prominent protonated molecule [M+H]⁺ or other adduct ions, and less fragmentation. ESI is particularly well-suited for nitrogen-containing heterocycles due to their basicity.

    • Check for Thermal Degradation: If using a direct insertion probe, ensure the temperature is not set too high, as this can cause the compound to decompose before ionization.

    • Confirm with the Nitrogen Rule: For a compound containing an odd number of nitrogen atoms, the molecular ion peak should have an odd nominal mass-to-charge ratio (m/z). Pyrazolo[4,3-d]thiazole itself has three nitrogen atoms, so its molecular ion should be at an odd m/z. This can help in identifying the molecular ion peak, even if it is of low intensity. [8] Question 2: I am having trouble interpreting the fragmentation pattern of my pyrazolo[4,3-d]thiazole derivative. Are there any common fragmentation pathways?

Answer:

While fragmentation is highly dependent on the specific substituents, some general patterns can be observed for the pyrazolo[4,3-d]thiazole core.

  • Expert Insight: The fragmentation of fused heterocyclic systems often involves the sequential loss of small, stable molecules or radicals. The initial fragmentation is often dictated by the weakest bonds or the most stable leaving groups.

  • Common Fragmentation Pathways:

    • Loss of Substituents: The most straightforward fragmentation is the loss of substituents from the core structure.

    • Ring Cleavage: Cleavage of the thiazole or pyrazole ring can occur, often initiated by the loss of a substituent. Common losses include HCN, and fragments from the thiazole ring.

    • Rearrangements: Complex rearrangements can occur, making interpretation challenging without isotopic labeling or tandem MS (MS/MS) experiments.

  • Workflow for Fragmentation Analysis:

    G A Acquire High-Resolution MS B Determine Elemental Composition of Molecular Ion A->B C Acquire MS/MS Spectrum of Molecular Ion B->C D Propose Fragmentation Pathways for Major Fragments C->D E Calculate Elemental Compositions of Fragment Ions D->E Match observed m/z with calculated masses F Confirm Proposed Pathways E->F

    Caption: A systematic approach to analyzing MS fragmentation patterns.

Section 3: X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions. [9][10]However, obtaining high-quality crystals can be a significant bottleneck.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I am struggling to grow single crystals of my pyrazolo[4,3-d]thiazole derivative suitable for X-ray analysis. What techniques can I try?

Answer:

Crystal growth is often a trial-and-error process, but a systematic approach can increase the chances of success. The planar nature of the pyrazolo[4,3-d]thiazole core can promote π-stacking, which can sometimes hinder the formation of well-ordered single crystals.

  • Expert Insight: The choice of solvent is critical. A solvent system where the compound has moderate solubility is often ideal. Highly soluble compounds may precipitate too quickly, while poorly soluble ones may not crystallize at all.

  • Recommended Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a vial with a loose-fitting cap or a cap pierced with a needle. Allow the solvent to evaporate slowly over several days or weeks.

    • Vapor Diffusion (Liquid-Liquid or Solid-Liquid):

      • Liquid-Liquid: Dissolve your compound in a good solvent and place it in a small, open vial. Place this vial inside a larger, sealed container that contains a poor solvent (an "anti-solvent") in which your compound is insoluble but which is miscible with the good solvent. The anti-solvent will slowly diffuse into the good solvent, reducing the solubility of your compound and promoting crystallization.

      • Solid-Liquid: This is similar, but the anti-solvent is placed in the outer chamber and the solid compound is in the inner vial.

    • Solvent Layering: Carefully layer a less dense anti-solvent on top of a solution of your compound in a denser solvent. Crystals may form at the interface.

    • Temperature Gradient: Slowly cool a saturated solution of your compound. This can be done by placing the solution in a refrigerator or by using a programmable cooling device.

  • Troubleshooting Table for Crystallization:

Problem Potential Cause Suggested Solution
No crystals formCompound is too soluble or too insoluble.Try a different solvent or solvent mixture.
Oily precipitate formsSupersaturation is too high; precipitation is too rapid.Use a more dilute solution; slow down the crystallization process (e.g., slower evaporation or diffusion).
Small, needle-like crystalsRapid crystal growth.Slow down the crystallization rate; try a different solvent system.
Twinned or polycrystalline massesMultiple nucleation sites.Filter the solution to remove any dust or particulate matter; use a cleaner vial.

Question 2: My crystal structure refinement is problematic, showing high R-factors or disorder. What are the common causes for pyrazole-containing compounds?

Answer:

Disorder is a known issue in the crystallography of pyrazole-containing compounds due to the potential for tautomerism and the similar scattering factors of carbon and nitrogen. [11]

  • Causality: The proton on the pyrazole nitrogen can potentially be located on either nitrogen atom. If both tautomers are present in the crystal lattice, it can lead to positional disorder of the NH proton and the adjacent atoms.

  • Troubleshooting during Refinement:

    • Check for Twinning: Before extensive refinement, use software to check for crystal twinning, which can significantly complicate structure solution.

    • Model Disorder: If disorder is suspected, it may be necessary to model the disordered atoms in two or more positions with fractional occupancies that sum to one.

    • Lower Symmetry Space Group: If the initial structure solution is in a high-symmetry space group, try re-solving in a lower-symmetry space group, as this can sometimes resolve disorder issues. [11] 4. Consult a Crystallographer: Structure refinement, especially with issues like disorder or twinning, is a specialized skill. Collaborating with an experienced crystallographer is highly recommended.

References

  • One-pot synthesis of pyrazolo[4,3-d]thiazole derivatives containing α-aminophosphonate as potential Mur A inhibitors against MDR pathogens with radiosterilization and molecular modeling simulation - PMC - NIH. (n.d.). Retrieved from [Link]

  • Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC - NIH. (n.d.). Retrieved from [Link]

  • Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction - Cambridge University Press & Assessment. (2019, April 11). Retrieved from [Link]

  • Synthesis of New Pyrazolothiazole Derivatives from 4-Thiazolidinones - PMC - NIH. (n.d.). Retrieved from [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. (2023, July 14). Retrieved from [Link]

  • The Nitrogen Rule in Mass Spectrometry - Chemistry Steps. (2025, September 27). Retrieved from [Link]

  • Exploring Pyrazole integrated thiazole molecular hybrids for antitubercular activity. (2025, June 4). Retrieved from [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis - Scientific & Academic Publishing. (n.d.). Retrieved from [Link]

  • d]THIAZOLES AND PYRAZOLO[3,4-c]PYRAZOLES - Farmacia Journal. (2022, February 10). Retrieved from [Link]

  • The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry - MDPI. (2022, May 6). Retrieved from [Link]

  • Asian Journal of Chemistry - 13 C-NMR Studies of Some Heterocyclically Substituted. (n.d.). Retrieved from [Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - Prof. Dr. H.-H. Limbach. (2003, March 4). Retrieved from [Link]

  • 13 C and 15 N NMR chemical shifts of the pyrazoles 14-16 (shifts relative to TMS and nitromethane, respectively) - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

structure-activity relationship of pyrazolo[4,3-d]thiazole analogs

Comparative Structure-Activity Relationship (SAR) Guide: Pyrazolo[4,3-d]thiazole Analogs in Drug Discovery As a Senior Application Scientist specializing in hit-to-lead optimization, I frequently evaluate emerging hetero...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Structure-Activity Relationship (SAR) Guide: Pyrazolo[4,3-d]thiazole Analogs in Drug Discovery

As a Senior Application Scientist specializing in hit-to-lead optimization, I frequently evaluate emerging heterocyclic scaffolds for their developability. The fusion of pyrazole and thiazole rings yields the pyrazolothiazole system—a privileged structural framework characterized by a rigid planar geometry and versatile hydrogen-bond donor/acceptor capabilities[1]. Among its constitutional isomers, the 1H-pyrazolo[4,3-d]thiazole scaffold has recently demonstrated exceptional promise, particularly when functionalized to target multidrug-resistant (MDR) bacterial enzymes such as MurA and DNA gyrase[2][3].

This guide provides an objective, data-driven comparison of pyrazolo[4,3-d]thiazole analogs against standard-of-care alternatives, detailing the structure-activity relationships (SAR) and the self-validating experimental workflows required to evaluate them.

Structural Basis & SAR Causality

The pharmacological efficacy of the pyrazolo[4,3-d]thiazole scaffold is highly dependent on its peripheral functionalization. Rational drug design principles dictate that modifications must enhance both target affinity and membrane permeability.

  • α-Aminophosphonate Functionalization (MurA Inhibition): The introduction of an α-aminophosphonate moiety at the 5-amino position transforms the scaffold into a potent transition-state analog[2]. The phosphonate group mimics the tetrahedral intermediate formed during the MurA-catalyzed transfer of enolpyruvate to UDP-N-acetylglucosamine (UNAG).

  • Steric and Lipophilic Tuning (Diphenyl vs. Diethyl): SAR studies reveal a strict causality between the ester substituents on the phosphonate group and antimicrobial efficacy. Diphenyl α-aminophosphonate derivatives exhibit significantly higher activity than their diethyl counterparts[2]. The bulky, highly lipophilic phenyl rings serve a dual purpose: they enhance penetration through the lipid-rich outer membrane of Gram-negative pathogens and provide stronger hydrophobic/π-π interactions within the MurA active site.

  • Antipyrine Hybridization (DNA Gyrase Inhibition): Fusing the pyrazolo[4,3-d]thiazole core with antipyrine derivatives shifts the target profile toward DNA gyrase. The resulting hybrids demonstrate superior enzyme inhibition compared to fluoroquinolones, driven by enhanced intercalation capabilities[3].

MurA_Inhibition N1 UDP-N-acetylglucosamine (UNAG) N2 MurA Enzyme (Active) N1->N2 Substrate Binding N4 MurA-Inhibitor Complex (Inactive) N2->N4 Inhibitor Binding N5 Enolpyruvyl-UDP-GlcNAc (EP-UNAG) N2->N5 Catalysis (Normal) N3 Pyrazolo[4,3-d]thiazole α-aminophosphonates N3->N2 Competitive Inhibition N4->N5 Blocked N7 Cell Lysis & Death N4->N7 Cell Wall Defect N6 Bacterial Cell Wall Peptidoglycan Synthesis N5->N6 Downstream Pathway

Mechanism of MurA inhibition by pyrazolo[4,3-d]thiazole α-aminophosphonate derivatives.

Comparative Performance Data

To objectively assess the viability of these analogs, we benchmark their enzyme inhibitory concentrations (IC₅₀) and Minimum Inhibitory Concentrations (MIC) against established clinical therapeutics.

Table 1: MurA Inhibition & Antimicrobial Efficacy (MDR Pathogens) Data demonstrates the superiority of diphenyl functionalization over standard-of-care Fosfomycin[2].

Compound / ScaffoldFunctionalizationMurA IC₅₀ (μM)MIC Range (μg/mL)Mechanism of Action
Derivative 5a Pyrazolo[4,3-d]thiazole (Diphenyl)3.8 ± 0.390.06 – 0.25MurA Competitive Inhibition
Derivative 5b Pyrazolo[4,3-d]thiazole (Diphenyl)4.5 ± 0.230.06 – 0.25MurA Competitive Inhibition
Derivative 3/4 Pyrazolo[4,3-d]thiazole (Diethyl)> 15.0> 4.0MurA Competitive Inhibition
Fosfomycin Standard Reference Drug12.7 ± 0.270.5 – 64.0MurA Covalent Inactivation

Table 2: DNA Gyrase Inhibition Efficacy Data highlights the impact of antipyrine hybridization on topoisomerase targeting[3].

CompoundScaffoldS. aureus DNA Gyrase IC₅₀ (μM)Clinical ReferenceReference IC₅₀ (μM)
Compound 7c Pyrazolo[4,3-d]thiazole + Antipyrine0.255 ± 0.10Ciprofloxacin0.331 ± 0.20

Table 3: Scaffold Isomer Comparison General bioactivity profiling between the two primary constitutional isomers[1].

Feature1H-Pyrazolo[4,3-d]thiazole1H-Pyrazolo[3,4-d]thiazole
Primary Targets MurA, DNA Gyrase, VEGFR-2Cyclin-Dependent Kinases (CDKs)
Antimicrobial Potential High (Broad-spectrum, MDR strains)Moderate (Primarily anti-mycobacterial)
Synthetic Accessibility High (One-pot Kabachnik-Fields)Moderate (Multi-step cyclization)

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating critical checkpoints and internal controls.

Protocol A: One-Pot Synthesis via Kabachnik–Fields Reaction

Objective: Synthesize α-aminophosphonate derivatives of 5-amino-1H-pyrazolo[4,3-d]thiazole[2][4].

  • Preparation: In a round-bottom flask, combine a 1:1:1 molar ratio of 5-amino-1H-pyrazolo[4,3-d]thiazole, the appropriate aldehyde, and trialkyl phosphite (e.g., triphenyl phosphite) in dichloromethane (CH₂Cl₂).

  • Catalysis: Add 10 mol% Lithium perchlorate (LiClO₄). Causality: LiClO₄ acts as a mild Lewis acid, activating the aldehyde carbonyl for nucleophilic attack without degrading the sensitive pyrazole ring.

  • Reaction: Stir the mixture at room temperature for 4–6 hours.

  • Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: Hexane/Ethyl Acetate 7:3). The reaction is complete when the starting amine spot disappears and a distinct, lower Rf spot (the product) emerges. If the starting material persists, add an additional 2 mol% catalyst and stir for 1 hour.

  • Purification & Confirmation: Wash the organic layer with water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Validate structural integrity using ¹H and ¹³C NMR (look for the characteristic doublet of the methine proton split by the adjacent phosphorus atom).

Protocol B: In Vitro MurA Enzyme Inhibition Assay

Objective: Quantify the IC₅₀ of synthesized analogs against purified MurA.

  • Assay Setup: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.8), 2 mM DTT, and 0.005% Triton X-100.

  • Incubation: Pre-incubate purified MurA enzyme (10 nM) with varying concentrations of the test compound (0.1 μM to 50 μM) for 15 minutes at 37°C.

  • Initiation: Add substrates UDP-N-acetylglucosamine (UNAG) and phosphoenolpyruvate (PEP) to a final concentration of 1 mM each.

  • Detection: After 30 minutes, terminate the reaction by adding Biomol Green reagent. This colorimetric reagent binds to the inorganic phosphate (Pi) released during the enzymatic transfer of enolpyruvate.

  • Self-Validation Control: Include a Fosfomycin positive control and a vehicle (DMSO) negative control. The assay is only valid if the Fosfomycin IC₅₀ falls within the established historical range (12.0 - 13.5 μM)[2]. Read absorbance at 620 nm and calculate IC₅₀ using non-linear regression.

Protocol C: Antimicrobial Susceptibility (MIC) Assay

Objective: Determine the MIC using standard broth microdilution[1].

  • Inoculum Preparation: Suspend test organisms (e.g., MDR S. aureus, E. coli) in Mueller-Hinton broth to a turbidity matching a 0.5 McFarland standard.

  • Dilution: In a 96-well plate, perform two-fold serial dilutions of the test compounds (ranging from 64 μg/mL down to 0.03 μg/mL).

  • Inoculation & Incubation: Add 10 μL of the bacterial suspension to each well. Incubate at 37°C for 24 hours.

  • Self-Validation Control: Every plate must contain a "Broth Only" well (sterility check) and a "Broth + Inoculum" well (growth check). Furthermore, include an E. coli ATCC 25922 reference strain treated with Ciprofloxacin. The plate is valid only if the reference MIC is 0.004–0.015 μg/mL.

  • Readout: Visually inspect for turbidity. The MIC is recorded as the lowest concentration with no visible growth.

SAR_Workflow S1 Scaffold Design Pyrazolo[4,3-d]thiazole S2 Kabachnik-Fields Reaction (LiClO4 Catalyst) S1->S2 S3 Structural Diversification (Diphenyl vs Diethyl) S2->S3 S4 In Vitro MIC Assays (MDR Pathogens) S3->S4 Phenotypic Screening S5 Enzyme Assays (MurA / DNA Gyrase) S3->S5 Target Validation S6 SAR Optimization Lead Selection S4->S6 S5->S6

Step-by-step experimental workflow for the synthesis and SAR validation of novel analogs.

References

  • Ragab, A., Ibrahim, S. A., Aboul-Magd, D. S., & Baren, M. H. (2023). "One-pot synthesis of pyrazolo[4,3-d]thiazole derivatives containing α-aminophosphonate as potential Mur A inhibitors against MDR pathogens with radiosterilization and molecular modeling simulation." RSC Advances, 13(49), 34756-34771.
  • BenchChem. (2025). "A Comparative Analysis of the Bioactivity of 1H- Pyrazolo[4,3-d]thiazole and 1H-Pyrazolo[3,4-d]thiazole Scaffolds." BenchChem Knowledge Base.
  • Taylor & Francis. (2023). "Design, synthesis, and antimicrobial evaluation of new antipyrine derivatives bearing thiazolopyridazine and pyrazolothiazole scaffolds." Bioorganic & Medicinal Chemistry Letters.

Sources

Comparative

comparing bioactivity of pyrazolo[4,3-d]thiazole vs pyrazolo[3,4-d]pyrimidine

This guide provides an in-depth technical comparison between two privileged scaffolds: Pyrazolo[3,4-d]pyrimidine (the established purine bioisostere) and Pyrazolo[4,3-d]thiazole (the emerging 5,5-fused challenger). Execu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between two privileged scaffolds: Pyrazolo[3,4-d]pyrimidine (the established purine bioisostere) and Pyrazolo[4,3-d]thiazole (the emerging 5,5-fused challenger).

Executive Summary: The Scaffold War

In the landscape of drug discovery, the Pyrazolo[3,4-d]pyrimidine scaffold is widely recognized as a "Gold Standard" ATP bioisostere. Its 5,6-fused system mimics the adenine core of ATP, allowing it to dock seamlessly into the hinge region of various kinases (e.g., Src, BTK, mTOR).[1]

Conversely, Pyrazolo[4,3-d]thiazole represents a "Specialized Challenger."[1] This 5,5-fused heterocyclic system alters the spatial arrangement of hydrogen bond donors/acceptors and introduces a sulfur atom, modulating lipophilicity and metabolic stability.[1] While less potent in broad-spectrum kinase inhibition, it demonstrates superior efficacy in niche applications such as antimicrobial targets (MurA, DNA Gyrase) and specific GPCR modulation (mGluR4) .

Structural & Electronic Analysis

The core difference lies in the ring fusion geometry and heteroatom composition, which dictates binding affinity and solubility.

FeaturePyrazolo[3,4-d]pyrimidine Pyrazolo[4,3-d]thiazole
Ring System 5,6-Fused (Pyrazole + Pyrimidine)5,5-Fused (Pyrazole + Thiazole)
Geometry Planar, mimics Adenine (Purine)Planar, more compact
Electronic Character Electron-deficient pyrimidine ring; High H-bond acceptor potential (N1, N3, N7).[1]Sulfur atom increases lipophilicity; Thiazole N acts as a specific H-bond acceptor.[1]
Key Interaction Bidentate H-bonding with kinase hinge residues (e.g., Glu, Leu).[1]Hydrophobic interactions via Sulfur; Monodentate H-bonding.
Solubility Moderate to High (Polar N atoms)Lower (Sulfur increases LogP)
Bioactivity Comparison: Head-to-Head
A. Oncology: Kinase Inhibition (The Pyrimidine Dominance)

The pyrazolo[3,4-d]pyrimidine scaffold dominates in oncology due to its ability to competitively inhibit ATP binding.

  • Mechanism: Occupies the ATP-binding pocket; the pyrazole NH and pyrimidine N form hydrogen bonds with the hinge region backbone.

  • Key Targets: CDK2, EGFR, VEGFR-2.[1]

  • Data Insight: Derivatives often achieve nanomolar (nM) IC50 values.

B. Antimicrobial & Niche Targets (The Thiazole Niche)

The pyrazolo[4,3-d]thiazole scaffold shines where purine mimics fail, particularly in bacterial enzymes where the binding pocket differs from human kinases.

  • Mechanism: Inhibits MurA (cell wall synthesis) and DNA Gyrase .

  • Key Targets: Staphylococcus aureus DNA Gyrase, E. coli MurA.[1]

  • Data Insight: Thiazole derivatives have shown IC50s superior to Ciprofloxacin in specific assays.[1][2]

Comparative Data Table
Target / Cell LineMetricPyrazolo[3,4-d]pyrimidine (Rep. Cmpd)Pyrazolo[4,3-d]thiazole (Rep. Cmpd)Interpretation
EGFR (Kinase) IC500.034 µM (Cmpd 16) [1]~9.36 µM (Cmpd 10b) [2]Pyrimidine is ~275x more potent for EGFR.
MCF-7 (Breast Cancer) IC500.045 µM [3]15.57 µg/mL (~40 µM) [4]Pyrimidine shows superior cytotoxicity in cancer.
S. aureus DNA Gyrase IC50> 0.5 µM (Typical)0.255 µM [5]Thiazole outperforms (comparable to Ciprofloxacin).[2]
MurA (Bacteria) IC50Inactive/Low Activity3.8 µM [6]Thiazole is a privileged scaffold for MurA.
Visualizing the Mode of Action

The following diagram contrasts the signaling pathways targeted by these two scaffolds.

BioactivityPathways cluster_Cancer Oncology (Human Cells) cluster_Bacteria Antimicrobial (Bacterial Cells) ATP ATP Kinase Kinase (EGFR/CDK2) ATP->Kinase Activates TumorGrowth Tumor Proliferation Kinase->TumorGrowth Signaling Cascade Pyrim Pyrazolo[3,4-d]pyrimidine Pyrim->Kinase Competitive Inhibition (nM Potency) MurA MurA Enzyme CellWall Cell Wall Synthesis MurA->CellWall Essential Step Gyrase DNA Gyrase Gyrase->CellWall DNA Replication Thiaz Pyrazolo[4,3-d]thiazole Thiaz->MurA Inhibition (µM Potency) Thiaz->Gyrase Inhibition (Superior to Cipro)

Figure 1: Mechanistic divergence. Pyrazolo[3,4-d]pyrimidine targets human kinases (ATP competition), while Pyrazolo[4,3-d]thiazole excels in bacterial enzyme inhibition.[1]

Experimental Protocols

To validate these findings, the following protocols are recommended. These are designed to be self-validating systems using positive controls.

Protocol A: Synthesis of Pyrazolo[4,3-d]thiazole Derivatives (One-Pot Method)

Rationale: This method utilizes the Kabachnik–Fields reaction modified for thiazole fusion, ensuring high yield and purity.

  • Reagents: 5-amino-1H-pyrazolo[4,3-d]thiazole (Core), Aldehyde (R-CHO), Trialkyl phosphite, Lithium Perchlorate (LiClO4, Catalyst).[1]

  • Setup: Flame-dried round-bottom flask under Nitrogen atmosphere.

  • Procedure:

    • Dissolve 1.0 eq of 5-amino-1H-pyrazolo[4,3-d]thiazole in anhydrous Dichloromethane (DCM).

    • Add 1.0 eq of Aldehyde and 1.0 eq of Trialkyl phosphite.

    • Add 10 mol% LiClO4.[1]

    • Stir at room temperature for 48 hours.

  • Validation (TLC): Monitor using Ethyl Acetate:Hexane (1:1). The product spot should be distinct from the starting amine (ninhydrin active).

  • Purification: Silica gel column chromatography.

  • Characterization: 1H-NMR (Look for thiazole C-H singlet > 8.0 ppm).

Protocol B: In Vitro Kinase Assay (EGFR/CDK2)

Rationale: A radiometric or fluorescence-based assay to determine IC50.

  • Preparation: Prepare 10 mM stock solutions of test compounds in DMSO.

  • Enzyme Mix: Dilute recombinant EGFR or CDK2/CyclinA in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Substrate: Use Poly(Glu,Tyr) 4:1 peptide or Histone H1.[1]

  • Reaction:

    • Add 5 µL Compound (serial dilutions).

    • Add 10 µL Enzyme mix.[1] Incubate 10 min.

    • Initiate with 10 µL ATP solution (Km concentration) + [γ-33P]ATP (if radiometric).

  • Incubation: 60 min at Room Temperature.

  • Termination: Spot on P81 phosphocellulose paper (radiometric) or add EDTA (fluorescence).

  • Analysis: Measure signal. Plot % Inhibition vs. Log[Concentration] to derive IC50.

    • Control: Staurosporine or Erlotinib must yield IC50 < 100 nM for assay validity.[1]

Synthesis Logic Visualization

The synthetic accessibility often dictates the choice of scaffold. Pyrazolo[3,4-d]pyrimidines are generally easier to diversify at the 4-position (via chlorination/substitution).

SynthesisLogic Pyrazole 5-Aminopyrazole-4-carbonitrile Orthoester Orthoester / Formamide Pyrazole->Orthoester + C1 Source Isothiocyanate Isothiocyanate / Sulfur Source Pyrazole->Isothiocyanate + S Source PyrimCore Pyrazolo[3,4-d]pyrimidine-4-one Orthoester->PyrimCore Ring Closure (5,6-Fusion) Chlorination POCl3 Chlorination PyrimCore->Chlorination FinalPyrim 4-Amino-Pyrazolo[3,4-d]pyrimidine (Kinase Inhibitor) Chlorination->FinalPyrim Nucleophilic Sub. Cyclization Cyclocondensation Isothiocyanate->Cyclization Ring Closure (5,5-Fusion) ThiazCore Pyrazolo[4,3-d]thiazole Cyclization->ThiazCore FinalThiaz Substituted Pyrazolo[4,3-d]thiazole (Antimicrobial) ThiazCore->FinalThiaz Functionalization

Figure 2: Synthetic divergence. The pyrimidine route typically involves a cyclization with a carbon source, while the thiazole route requires sulfur incorporation, often via isothiocyanates.[1]

References
  • Hassaballah, A. I., et al. "Design, synthesis, and anticancer evaluation of new pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors."[1][3] Bioorganic Chemistry, 2020.[1] Link

  • Alamshany, Z. M., et al. "New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition."[1] RSC Advances, 2023.[1][2] Link

  • Eissa, I. H., et al. "Discovery of pyrazolo[3,4-d]pyrimidine... as novel CDK2 inhibitors."[1] RSC Advances, 2022.[1] Link

  • Abdel-azeem, A., et al. "Biological and In Silico Studies of a Novel Pyrazolo[3,4-d]Thiazole Derivatives."[1] Chemistry & Biodiversity, 2025.[1][4][5] Link

  • Altowyan, M. S., et al. "Design, synthesis, and antimicrobial evaluation of new antipyrine derivatives bearing thiazolopyridazine and pyrazolothiazole scaffolds."[1] Journal of Enzyme Inhibition and Medicinal Chemistry, 2023. Link

  • Ibrahim, S. A., et al. "One-pot synthesis of pyrazolo[4,3-d]thiazole derivatives containing α-aminophosphonate as potential Mur A inhibitors."[1][6] RSC Advances, 2023.[1][2] Link

Sources

Validation

Publish Comparison Guide: 1H-Pyrazolo[4,3-d]thiazole-5-carbaldehyde Scaffolds in EGFR Inhibition

This guide provides an in-depth validation of 1H-pyrazolo[4,3-d]thiazole-5-carbaldehyde as a critical pharmacophore precursor for the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. While the aldehyde...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth validation of 1H-pyrazolo[4,3-d]thiazole-5-carbaldehyde as a critical pharmacophore precursor for the development of Epidermal Growth Factor Receptor (EGFR) inhibitors.

While the aldehyde itself serves as the electrophilic "warhead" or synthetic gateway, its validation lies in the potency of the C5-substituted derivatives (hydrazones, Schiff bases, and aminophosphonates) generated from this scaffold.

Status: Validated Lead Precursor / Scaffold Target: EGFR (ErbB1) Tyrosine Kinase Domain Primary Application: Synthesis of ATP-competitive inhibitors for NSCLC (Non-Small Cell Lung Cancer).

Part 1: Executive Technical Summary

The 1H-pyrazolo[4,3-d]thiazole-5-carbaldehyde is not a standalone drug but a privileged scaffold intermediate . Its structural rigidity and specific electronic distribution allow it to mimic the adenine ring of ATP, making it an ideal template for designing Type I and Type II kinase inhibitors.

Why this scaffold matters:

  • Dual-Ring Geometry: The fused pyrazolo-thiazole system provides a planar structure essential for fitting into the narrow ATP-binding cleft of EGFR.

  • C5-Reactivity: The 5-carbaldehyde group is a "diversity point." It allows researchers to rapidly append hydrophobic tails (via condensation reactions) that reach into the hydrophobic back pocket of the enzyme, a requirement for high-affinity binding.

  • Synthetic Versatility: Unlike quinazoline-based inhibitors (e.g., Gefitinib), this scaffold offers a novel chemical space, potentially bypassing common resistance mechanisms like the T790M mutation.

Part 2: Comparative Performance Analysis

This section compares the derivatives synthesized from the 1H-pyrazolo[4,3-d]thiazole-5-carbaldehyde precursor against industry-standard EGFR inhibitors.

Enzymatic Potency (Cell-Free Kinase Assays)

Data aggregated from structure-activity relationship (SAR) studies of pyrazolo-thiazole derivatives.

Compound ClassTargetIC50 (nM)Binding Mode
Pyrazolo[4,3-d]thiazole Hydrazones EGFR (WT)45 - 120 ATP Competitive (Reversible)
Pyrazolo[4,3-d]thiazole Schiff Bases EGFR (T790M)230 - 500 ATP Competitive
Erlotinib (Control) EGFR (WT)20 - 80ATP Competitive (Reversible)
Osimertinib (Control) EGFR (T790M)< 10Covalent (Irreversible)

Interpretation: Derivatives of the subject scaffold exhibit nanomolar potency comparable to first-generation inhibitors (Erlotinib).[1] While less potent than third-generation covalent inhibitors (Osimertinib) against mutants, they represent a viable alternative scaffold for reversible inhibition.

Cellular Cytotoxicity (In Vitro)

Performance in human cancer cell lines dependent on EGFR signaling.

Cell LineTissue OriginMutation StatusGI50 (µM) - Scaffold DerivativeGI50 (µM) - Gefitinib
A549 LungKRAS mut, EGFR WT5.2 - 8.5> 10
HCT-116 ColonKRAS mut7.3 - 9.1> 20
MCF-7 BreastLow EGFR2.8 - 4.515 - 20
HepG2 LiverEGFR WT3.9 - 5.08 - 12

Key Insight: The pyrazolo[4,3-d]thiazole derivatives often show broader cytotoxicity than Gefitinib in lines like MCF-7 and HepG2, suggesting potential multi-kinase inhibitory activity (e.g., targeting VEGFR or HER2 alongside EGFR).

Part 3: Mechanism of Action & Signaling Pathway

The scaffold functions by occupying the ATP-binding hinge region of the EGFR kinase domain. The aldehyde-derived tail extends into the solvent-accessible region or the hydrophobic pocket, preventing ATP phosphorylation and downstream signaling.

EGFR Signaling & Inhibition Pathway[2][3]

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR (ErbB1) Tyrosine Kinase RAS RAS EGFR->RAS Phosphorylation PI3K PI3K EGFR->PI3K Ligand EGF Ligand Ligand->EGFR Activation Scaffold Pyrazolo[4,3-d]thiazole Inhibitor Scaffold->EGFR Competes with ATP (Hinge Binding) Apoptosis Apoptosis Scaffold->Apoptosis Induces ATP ATP ATP->EGFR Blocked RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Mechanism of ATP-competitive inhibition by pyrazolo[4,3-d]thiazole derivatives within the EGFR signaling cascade.

Part 4: Experimental Validation Protocols

To validate this scaffold in your own lab, follow these standardized protocols. These workflows convert the aldehyde precursor into an active inhibitor and test its efficacy.

Workflow 1: Synthesis of Active Derivative (Schiff Base Formation)

The aldehyde must be functionalized to achieve potency.

  • Reactants: 1H-pyrazolo[4,3-d]thiazole-5-carbaldehyde (1.0 eq) + Substituted Aniline/Hydrazine (1.0 eq).

  • Solvent: Absolute Ethanol (EtOH).

  • Catalyst: Glacial Acetic Acid (cat. amount).

  • Condition: Reflux for 3–6 hours.

  • Validation: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the aldehyde spot indicates conversion.

  • Purification: Recrystallization from EtOH/DMF.

Workflow 2: In Vitro Kinase Inhibition Assay (HTRF Method)

Objective: Determine IC50 against EGFR-WT.

  • Reagents:

    • Recombinant EGFR kinase domain (human).

    • Biotinylated poly-Glu-Tyr substrate.

    • ATP (at Km concentration, typically 10 µM).

    • Test Compound (Pyrazolo-thiazole derivative) in DMSO.

  • Protocol:

    • Step 1: Incubate EGFR kinase with the Test Compound for 15 mins at Room Temp (RT).

    • Step 2: Add ATP and Biotin-substrate to initiate the reaction. Incubate for 60 mins at RT.

    • Step 3: Add detection reagents (Europium-cryptate labeled anti-phosphotyrosine antibody + XL665-labeled streptavidin).

    • Step 4: Read Fluorescence Resonance Energy Transfer (FRET) signal.

  • Data Analysis:

    • Plot % Inhibition vs. Log[Compound].

    • Fit curve using non-linear regression (Sigmoidal dose-response) to calculate IC50.

Workflow 3: Western Blot Validation (Cellular)

Objective: Confirm inhibition of EGFR autophosphorylation.

  • Cell Line: A549 (High EGFR expression).

  • Treatment: Serum-starve cells overnight. Treat with compound (0.1, 1, 10 µM) for 2 hours. Stimulate with EGF (50 ng/mL) for 15 mins.

  • Lysis: Harvest cells in RIPA buffer + Phosphatase Inhibitors.

  • Blotting:

    • Primary Ab: Anti-pEGFR (Tyr1068) and Anti-Total EGFR.

    • Control: Anti-β-Actin.

  • Success Criteria: Dose-dependent reduction in pEGFR band intensity without loss of Total EGFR.

Part 5: Validation Logic & Diagram

The following diagram illustrates the logical flow of validating the aldehyde scaffold, from chemical synthesis to biological confirmation.

Validation_Workflow Aldehyde 1H-pyrazolo[4,3-d] thiazole-5-carbaldehyde (Precursor) Synthesis Chemical Derivatization (Condensation) Aldehyde->Synthesis Starting Material Library Inhibitor Library (Hydrazones/Imines) Synthesis->Library Generates Docking In Silico Docking (ATP Pocket Fit) Library->Docking Screen 1 KinaseAssay Kinase Assay (IC50 Determination) Library->KinaseAssay Screen 2 Docking->KinaseAssay Predicts Affinity CellAssay Cell Viability (MTT/Western Blot) KinaseAssay->CellAssay If IC50 < 1µM Decision Lead Candidate Selection CellAssay->Decision Validates Efficacy

Caption: Step-by-step validation workflow for transforming the aldehyde precursor into a confirmed EGFR inhibitor.

References

  • BenchChem Technical Guide. 1H-Pyrazolo[4,3-d]thiazole: A Core Scaffold in Drug Discovery. (2025).[2][3][4] Retrieved from

  • Abdelgawad, M. A., et al. Design, synthesis and antitumor activity of novel pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors.[5] Bioorganic Chemistry (2016). Retrieved from

  • Gaber, A. A., et al. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR T790M. Journal of Enzyme Inhibition and Medicinal Chemistry (2022). Retrieved from

  • Isloor, A. M., et al. Synthesis, characterization and biological activity of some new pyrazole-based thiazolidinones.[6] European Journal of Medicinal Chemistry (2010).[6] (Validates the pyrazole-aldehyde synthetic route).

Sources

Comparative

Publish Comparison Guide: Cross-Reactivity Profiling of Pyrazolo[4,3-d]thiazole Kinase Inhibitors

Executive Summary & Scaffold Analysis The pyrazolo[4,3-d]thiazole scaffold represents a distinct, rigid bicyclic heteroaromatic system designed to function as an ATP-competitive kinase inhibitor. Unlike its more ubiquito...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Analysis

The pyrazolo[4,3-d]thiazole scaffold represents a distinct, rigid bicyclic heteroaromatic system designed to function as an ATP-competitive kinase inhibitor. Unlike its more ubiquitous structural isomer, pyrazolo[3,4-d]pyrimidine (the core of approved drugs like Ibrutinib), the [4,3-d]thiazole variant offers a unique electronic profile and vector orientation for substituents, potentially allowing for novel intellectual property space and differentiated selectivity profiles.

However, the structural homology of this scaffold to the adenine ring of ATP inherently introduces the risk of promiscuity . This guide provides a technical comparison of pyrazolo[4,3-d]thiazole-based inhibitors against standard pyrazolo-pyrimidine alternatives, focusing on cross-reactivity mechanisms, selectivity profiling, and experimental validation.

Scaffold Architecture Comparison
FeaturePyrazolo[4,3-d]thiazole (Focus)Pyrazolo[3,4-d]pyrimidine (Comparator)Pyrazolo[1,5-a]pyrimidine (Comparator)
Core Structure 5:5 Fused System (Pyrazole + Thiazole)5:6 Fused System (Pyrazole + Pyrimidine)5:6 Fused System (Bridgehead Nitrogen)
H-Bond Capacity 3 Nitrogen acceptors, 1 NH donor4 Nitrogen acceptors, 1 NH donor3 Nitrogen acceptors, 0 NH donors (typically)
Primary Targets CDK1/2/5, VEGFR-2, MurA (bacterial)BTK, Src, Lck, EGFRCDK1/2/5/9, TrkA/B/C
Lipophilicity (cLogP) Moderate (Sulfur increases lipophilicity)Low-ModerateModerate
Selectivity Risk High (Due to ATP mimicry & Sulfur interactions)High (Pan-kinase activity common)Moderate (Tunable via C3/C7 substitution)

Comparative Performance: Selectivity & Cross-Reactivity[1]

The critical challenge with pyrazolo[4,3-d]thiazole inhibitors is distinguishing between "on-target" efficacy (e.g., CDK inhibition for cancer) and "off-target" toxicity (e.g., unintended VEGFR-2 or GSK-3


 inhibition).
The "ATP-Mimicry" Trap

Both the subject scaffold and the comparators function by occupying the ATP-binding pocket (Hinge Region).

  • Mechanism: The pyrazole NH typically forms a hydrogen bond with the hinge region backbone (e.g., Leu83 in CDK2).

  • Cross-Reactivity Source: The thiazole sulfur atom in the [4,3-d] system can engage in non-canonical interactions (chalcogen bonding) with gatekeeper residues, leading to unexpected affinity for kinases with accessible Met or Cys gatekeepers.

Quantitative Selectivity Metrics

In a standardized panel of 50 serine/threonine and tyrosine kinases, representative derivatives demonstrate the following profiles:

MetricPyrazolo[4,3-d]thiazole (Lead Cmpd 4a)Pyrazolo[1,5-a]pyrimidine (Dinaciclib Analog)Interpretation
Primary Target IC

12 nM (CDK2)3 nM (CDK2)Comparator is more potent, but subject is viable.
Selectivity Score (S

)
0.350.15Subject is less selective (hits 35% of panel >10µM).
Gini Coefficient 0.420.65Lower Gini indicates broader, less specific inhibition.
Major Off-Targets VEGFR-2, GSK-3

, CLK1
CDK1, CDK5, CDK9Subject shows "Dual-Kinase" potential (CDK/VEGFR).

Critical Insight: While pyrazolo[1,5-a]pyrimidines are often tuned for high CDK isoform selectivity, the pyrazolo[4,3-d]thiazole scaffold frequently exhibits a "poly-pharmacological" profile, inhibiting both cell cycle drivers (CDKs) and angiogenesis drivers (VEGFR). This can be advantageous for multi-modal cancer therapy but requires rigorous toxicity screening.

Mechanism of Action & Pathway Impact

The following Graphviz diagram illustrates the dual-pathway inhibition often observed with this scaffold, highlighting the cross-talk between Cell Cycle regulation (CDK) and Angiogenesis (VEGFR).

SignalingPathway cluster_cycle Cell Cycle Arrest (Primary Mechanism) cluster_angio Angiogenesis (Cross-Reactivity) Inhibitor Pyrazolo[4,3-d]thiazole Inhibitor CDK2 CDK2 / Cyclin E Inhibitor->CDK2 Inhibition (IC50 ~12nM) VEGFR2 VEGFR-2 Inhibitor->VEGFR2 Cross-Reaction (IC50 ~50nM) Rb Rb Protein CDK2->Rb Phosphorylation (Blocked) E2F E2F Transcription Factor Rb->E2F Release (Blocked) S_Phase S-Phase Entry E2F->S_Phase Transcription MAPK MAPK / ERK VEGFR2->MAPK Signaling (Attenuated) Endothelial Endothelial Cell Proliferation MAPK->Endothelial Growth

Caption: Dual-mechanism action showing primary CDK2 inhibition and secondary VEGFR-2 cross-reactivity common in this scaffold class.

Experimental Protocols: Validating Selectivity

To rigorously assess the cross-reactivity of pyrazolo[4,3-d]thiazole derivatives, we recommend a Self-Validating Profiling Workflow . This combines biochemical assays with biophysical confirmation.[1]

Protocol A: High-Throughput Kinase Profiling (Radiometric)

Standard: Gold standard for avoiding fluorescence interference common with sulfur-containing heterocycles.

Materials:

  • 
    -
    
    
    
    P-ATP (Specific activity: 3000 Ci/mmol).
  • Recombinant Kinases (CDK2, VEGFR-2, GSK-3

    
    ).
    
  • Substrate peptides (e.g., Histone H1 for CDKs, Poly(Glu,Tyr) for VEGFR).

  • P81 Phosphocellulose paper.

Methodology:

  • Compound Prep: Dissolve inhibitor in 100% DMSO to 10 mM. Serial dilute (1:3) in Kinase Buffer (20 mM MOPS, pH 7.2, 25 mM

    
    -glycerophosphate, 5 mM EGTA, 1 mM Na
    
    
    
    VO
    
    
    , 1 mM DTT).
  • Reaction Assembly: In a 96-well plate, mix:

    • 5

      
      L diluted compound (or DMSO control).
      
    • 10

      
      L Enzyme/Substrate mix.
      
    • 10

      
      L 
      
      
      
      P-ATP mix (initiation).
  • Incubation: Incubate at 30°C for 30 minutes. Validation Check: Ensure linear reaction velocity (consume <10% ATP).

  • Termination: Spot 20

    
    L onto P81 paper. Wash 3x with 0.75% Phosphoric acid.
    
  • Quantification: Scintillation counting. Calculate % Inhibition relative to DMSO.

Protocol B: Thermal Shift Assay (TSA) for Binding Confirmation

Purpose: Distinguish true binding from aggregation-based false positives (common with hydrophobic thiazoles).

Methodology:

  • Mix: 2

    
    M Recombinant Kinase domain + 5x SYPRO Orange dye in assay buffer.
    
  • Add: Compound at 10

    
    M final concentration.
    
  • Run: RT-PCR instrument (ramp 25°C to 95°C at 1°C/min).

  • Analysis: Calculate

    
     (Melting Temperature Shift).
    
    • Result: A

      
       confirms direct physical binding.
      
    • Cross-Reactivity Check: Run TSA on VEGFR-2. If

      
       is observed, the off-target effect is structural, not an artifact.
      

Synthesis Workflow (Reference)

For researchers needing to synthesize derivatives for testing, the One-Pot Kabachnik-Fields reaction is the most efficient route for functionalizing the [4,3-d] core.

Synthesis Start 5-Amino-1H-pyrazolo [4,3-d]thiazole Reagents Aldehyde + Phosphite (LiClO4 Catalyst) Start->Reagents Process Stir 48h @ RT (DCM Solvent) Reagents->Process Product Alpha-Aminophosphonate Derivative Process->Product

Caption: Efficient one-pot synthesis of functionalized pyrazolo[4,3-d]thiazole derivatives [3].

References

  • Doerflinger, G. C., & Carry, J. C. (2008).[2] Substituted pyrazolo[4,3-d]thiazole derivatives, their preparation, compositions containing them and their use as inhibitors of protein kinases for treating cancer. WO Patent 2008015340A2. Link

  • BenchChem. (2025).[3][4] 1H-Pyrazolo[4,3-d]thiazole: A Core Scaffold in Drug Discovery - A Technical Guide. BenchChem Technical Library. Link

  • Ragab, A., et al. (2023).[5][6] One-pot synthesis of pyrazolo[4,3-d]thiazole derivatives containing α-aminophosphonate as potential MurA inhibitors against MDR pathogens. RSC Advances, 13, 34756-34771.[5][6][7] Link

  • Vicentini, C. B., et al. (1993).[2] A new synthesis of pyrazolo[3,4-d]thiazoles. Heterocycles, 36(4), 857-863.[2] Link

  • Lalan, S. R. (2010). Synthesis and Biological Studies of Pyrazolo[3,4-d]Pyrimidines. Oriental Journal of Chemistry. Link

Sources

Validation

A Researcher's Guide to Validating the Mechanism of Action of 1H-pyrazolo[4,3-d]thiazole-5-carbaldehyde

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is both complex and exacting. The 1H-pyrazolo[4,3-d]thiazole scaffold has...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is both complex and exacting. The 1H-pyrazolo[4,3-d]thiazole scaffold has garnered significant interest in medicinal chemistry, with many of its derivatives showing potential as potent modulators of key biological targets, particularly protein kinases.[1][2] This guide provides a comprehensive, in-depth framework for validating the hypothesized mechanism of action of a specific derivative, 1H-pyrazolo[4,3-d]thiazole-5-carbaldehyde, as a protein kinase inhibitor.

This document is not a rigid protocol but a strategic guide. It emphasizes the "why" behind each experimental choice, ensuring a self-validating and robust approach to mechanistic understanding. We will explore a logical, multi-faceted workflow, from initial target identification and selectivity profiling to target engagement in a cellular context and the subsequent downstream effects on signaling pathways.

Part 1: Initial Target Identification and Kinome-Wide Selectivity Profiling

The first crucial step is to understand the compound's interaction with the human kinome, which comprises over 500 protein kinases.[3] A broad-spectrum screening approach is essential to identify primary targets and flag potential off-target effects that could lead to toxicity or unexpected polypharmacology.[3]

Rationale for Kinome Profiling

Kinome profiling offers a comprehensive view of a compound's selectivity and potency against a large panel of kinases.[4] This is a critical starting point because assuming a narrow mechanism of action without empirical evidence is a significant pitfall in drug development. We will compare our hypothetical compound, which we'll call "PZT-5C," with two well-characterized kinase inhibitors: Staurosporine (a broad-spectrum inhibitor) and a hypothetical highly selective inhibitor, "Compound S".

Experimental Approach: Activity-Based Kinase Profiling

Several platforms offer kinome profiling services. An activity-based assay format that provides kinetic insights is preferable to single-endpoint assays, as it can reveal more about the dynamics of inhibition.[5]

Experimental Protocol: Kinome Profiling
  • Compound Preparation : Prepare stock solutions of PZT-5C, Staurosporine, and Compound S in DMSO.

  • Assay Execution : Submit the compounds to a reputable kinome profiling service (e.g., AssayQuant, Pamgene, MtoZ Biolabs).[4][5][6] Typically, the service will perform the following:

    • A library of purified recombinant kinases is arrayed in a multi-well plate format.[3]

    • The test compounds are added to each well at a fixed concentration (e.g., 1 µM) for initial screening.

    • The kinase reaction is initiated by the addition of ATP and a specific substrate for each kinase.

    • The reaction progress is monitored in real-time to determine the rate of substrate phosphorylation.

    • The percentage of inhibition for each kinase is calculated relative to a DMSO control.

  • Follow-up Dose-Response : For any kinases showing significant inhibition (e.g., >80%) in the initial screen, a follow-up dose-response experiment is performed to determine the IC50 value.

Data Presentation: Comparative Kinome Selectivity

The results can be visualized as a "kinome map" and summarized in a table for clear comparison.

Table 1: Comparative Kinase Inhibition Profile

CompoundPrimary Target(s) (Hypothetical)IC50 (nM)Number of Kinases Inhibited >80% at 1 µM
PZT-5C Kinase X505
Staurosporine Broad Spectrum1-10 (for many kinases)>200
Compound S Kinase Y251

This initial screen provides a critical first look at the compound's potential mechanism of action and its specificity. For PZT-5C, the hypothetical data suggests it is a relatively selective inhibitor of "Kinase X".

Part 2: Confirming Target Engagement in a Cellular Environment

While in vitro kinome profiling is essential, it does not guarantee that a compound will engage its target within the complex milieu of a living cell.[7][8] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify drug-target interaction in a more physiologically relevant context.[9][10][11] The principle of CETSA is that a protein becomes more thermally stable when bound to a ligand.[9][12]

Rationale for CETSA

CETSA provides direct evidence of target engagement in intact cells without the need for compound or protein labeling.[13] This is a crucial validation step to bridge the gap between biochemical assays and cellular activity.[7]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Heat Challenge cluster_lysis Cell Lysis & Fractionation cluster_analysis Analysis cell_culture 1. Culture cells expressing the target kinase treatment 2. Treat cells with PZT-5C or DMSO (vehicle control) cell_culture->treatment heating 3. Heat cell suspensions at a range of temperatures treatment->heating lysis 4. Lyse cells and separate soluble vs. aggregated proteins by centrifugation heating->lysis western_blot 5. Quantify soluble target protein by Western Blot lysis->western_blot

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Experimental Protocol: CETSA for Kinase X
  • Cell Culture : Culture a suitable cell line known to express Kinase X (e.g., a cancer cell line where Kinase X is a known driver).

  • Treatment : Treat the cells with a high concentration of PZT-5C (e.g., 10-20 times the IC50) or DMSO as a vehicle control for 1-2 hours.

  • Heat Challenge : Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler.[9]

  • Lysis and Fractionation : Lyse the cells by freeze-thaw cycles.[9] Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.[9]

  • Protein Analysis : Carefully collect the supernatant (soluble fraction). Determine the protein concentration and analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific for Kinase X.[9][10]

Data Presentation: CETSA Melt Curve

The results are plotted as the percentage of soluble Kinase X remaining at each temperature.

Table 2: Hypothetical CETSA Data for Kinase X

Temperature (°C)% Soluble Kinase X (DMSO)% Soluble Kinase X (PZT-5C)
40100100
4598100
509099
556095
602580
65550
70010

A rightward shift in the melting curve for the PZT-5C-treated cells indicates that the compound has bound to and stabilized Kinase X, providing strong evidence of target engagement in a cellular context.

Part 3: Assessing Downstream Signaling Effects

Confirming target engagement is a critical step, but it's equally important to demonstrate that this engagement leads to a functional consequence. If PZT-5C inhibits Kinase X, we expect to see a change in the phosphorylation status of its downstream substrates.

Rationale for Downstream Pathway Analysis

Analyzing downstream signaling provides a functional readout of the compound's activity and confirms that the observed target engagement translates into a biological effect.[14] Multiplex assays, such as those using Luminex xMAP® technology, are highly efficient for this purpose, allowing for the simultaneous measurement of multiple phosphorylated and total proteins from a single sample.[15]

Signaling Pathway Diagram

Signaling_Pathway PZT_5C 1H-pyrazolo[4,3-d]thiazole- 5-carbaldehyde (PZT-5C) Kinase_X Kinase X PZT_5C->Kinase_X Inhibition Substrate_A Substrate A Kinase_X->Substrate_A Phosphorylation Substrate_B Substrate B Kinase_X->Substrate_B Phosphorylation pSubstrate_A p-Substrate A Substrate_A->pSubstrate_A pSubstrate_B p-Substrate B Substrate_B->pSubstrate_B Cellular_Response Cellular Response (e.g., Proliferation, Survival) pSubstrate_A->Cellular_Response pSubstrate_B->Cellular_Response

Caption: Hypothesized signaling pathway and point of inhibition by PZT-5C.

Experimental Protocol: Multiplex Phosphoprotein Assay
  • Cell Culture and Treatment : Grow the selected cell line and treat with a dose-response of PZT-5C for an appropriate time (e.g., 2 hours). Include a known inhibitor of the pathway as a positive control.

  • Cell Lysis : Lyse the cells using a buffer compatible with the multiplex assay.

  • Multiplex Assay : Use a commercially available multiplex kit (e.g., MILLIPLEX®) that includes beads for total and phosphorylated forms of known substrates of Kinase X (e.g., Substrate A and Substrate B).

  • Data Acquisition and Analysis : Run the samples on a Luminex instrument.[16][17] The data will be reported as Median Fluorescence Intensity (MFI), which is proportional to the amount of analyte. Normalize the phosphoprotein signal to the total protein signal.

Data Presentation: Dose-Dependent Inhibition of Downstream Signaling

Table 3: Effect of PZT-5C on Downstream Substrate Phosphorylation

PZT-5C Conc. (nM)Normalized p-Substrate A Signal (MFI)Normalized p-Substrate B Signal (MFI)
0 (DMSO)50008000
1045007200
5025004100
250500850
1000150200

This data would demonstrate that PZT-5C inhibits the phosphorylation of Kinase X's downstream substrates in a dose-dependent manner, functionally validating its mechanism of action.

Conclusion

Validating the mechanism of action of a novel compound like 1H-pyrazolo[4,3-d]thiazole-5-carbaldehyde requires a systematic and multi-pronged approach. By progressing from broad kinome profiling to specific cellular target engagement and finally to the functional assessment of downstream signaling, researchers can build a robust and compelling case for the compound's mode of action. This guide provides a logical framework and detailed methodologies to confidently establish that PZT-5C acts as a selective inhibitor of a specific kinase, thereby paving the way for its further development as a potential therapeutic agent. This rigorous, self-validating process is fundamental to the principles of modern drug discovery, ensuring that decisions are based on solid, reproducible scientific evidence.

References

  • Pamgene. (n.d.). KinomePro™ – Functional Kinase Activity Profiling. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]

  • CD Biosynsis. (n.d.). Quantitative Kinome Profiling Services. Retrieved from [Link]

  • ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Retrieved from [Link]

  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • PubMed. (n.d.). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Frontiers. (2023, February 23). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Retrieved from [Link]

  • PMC. (n.d.). Determining target engagement in living systems. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2025, September 12). Target Engagement Assays in Early Drug Discovery. Retrieved from [Link]

  • bioRxiv. (2026, February 8). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. Retrieved from [Link]

  • ACS Chemical Biology. (2022, February 4). High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • PMC. (n.d.). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. Retrieved from [Link]

  • Crossfire Oncology. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Retrieved from [Link]

  • PMC - NIH. (n.d.). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Retrieved from [Link]

  • PMC - NIH. (n.d.). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFRT790M. Retrieved from [Link]

  • RSC Publishing. (2023, April 25). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. Retrieved from [Link]

  • PMC - NIH. (n.d.). One-pot synthesis of pyrazolo[4,3-d]thiazole derivatives containing α-aminophosphonate as potential Mur A inhibitors against MDR pathogens with radiosterilization and molecular modeling simulation. Retrieved from [Link]

  • PubMed. (2021, February). Design, synthesis, biological evaluation of 3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehydes as non-purine xanthine oxidase inhibitors. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

1h-Pyrazolo[4,3-d]thiazole-5-carbaldehyde proper disposal procedures

This guide outlines the authoritative disposal and handling procedures for 1H-Pyrazolo[4,3-d]thiazole-5-carbaldehyde . As a specialized heterocyclic aldehyde, this compound presents a dual hazard profile: chemical reacti...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative disposal and handling procedures for 1H-Pyrazolo[4,3-d]thiazole-5-carbaldehyde . As a specialized heterocyclic aldehyde, this compound presents a dual hazard profile: chemical reactivity associated with the aldehyde functionality and toxicological risks inherent to the fused nitrogen-sulfur aromatic system.

The following protocols are designed for researchers and safety officers to ensure compliance with environmental regulations (RCRA/EPA/EU) and to maintain high-integrity laboratory safety standards.

Part 1: Immediate Action & Emergency Response

Status:


Primary Hazard:  Skin/Eye Irritation, Potential Respiratory Sensitization, Environmental Toxicity (NOx/SOx precursor).
ScenarioImmediate Action Protocol
Spill (Solid) Do NOT create dust. Dampen with inert solvent (PEG-400 or water mist) if powder is fine.[1] Scoop into a wide-mouth HDPE jar.
Spill (Liquid) Absorb with vermiculite or chem-pads.[1] Do NOT use paper towels (aldehyde oxidation risk).
Skin Contact Wash with soap and water for 15 min.[2][3][4] Aldehydes can cross-link proteins; immediate dilution is vital.
Fire Use CO2 or Dry Chemical. Warning: Combustion releases Sulfur Oxides (SOx) and Nitrogen Oxides (NOx).

Part 2: Chemical Profile & Hazard Identification

Understanding the molecular structure is the first step in safe disposal. This compound contains a fused pyrazolo-thiazole ring system with a reactive aldehyde handle.[1]

PropertyDescriptionDisposal Implication
Functional Group Aldehyde (-CHO)Reactivity: Susceptible to autoxidation.[1] Incompatible with strong oxidizers and strong bases.
Core Structure Pyrazolo[4,3-d]thiazoleIncineration: High Nitrogen/Sulfur content requires incineration with scrubbers to prevent acid rain precursors.[1]
GHS Classification Skin Irrit. 2, Eye Irrit.[2][3][5] 2A, STOT SE 3Handling: Double nitrile gloves and fume hood mandatory during waste transfer.
Waste Code (Est.) Non-listed (Process Knowledge)Classify as "Hazardous Waste - Toxic Organic Solid/Liquid" .

Part 3: Disposal Workflow & Decision Logic

The following decision tree dictates the flow of waste material from the bench to the final waste stream.

DisposalWorkflow Start Waste Generation (1H-Pyrazolo[4,3-d]thiazole-5-carbaldehyde) StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste (Powder, Contaminated PPE) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Mother Liquors, Solvents) StateCheck->LiquidWaste Solution Segregation Segregation Check (Isolate from Oxidizers) SolidWaste->Segregation LiquidWaste->Segregation Container Primary Container (Amber Glass or HDPE) Segregation->Container Passed Labeling Labeling 'Hazardous Waste - Toxic Organic' Container->Labeling FinalDisp Final Disposal Method High-Temp Incineration (w/ Scrubber) Labeling->FinalDisp

Figure 1: Operational workflow for the segregation and packaging of pyrazolo-thiazole waste streams.

Part 4: Step-by-Step Disposal Protocols

Protocol A: Routine Solid Waste (Pure Compound & PPE)

Use this for expired shelf samples, weighing boats, and contaminated gloves.

  • Segregation: Ensure no oxidizing agents (e.g., permanganates, nitrates) are present in the solid waste bin. Aldehydes can react exothermically with oxidizers.

  • Primary Containment: Place the solid material into a clear, sealable polyethylene bag (Zip-lock type) or a wide-mouth HDPE jar.

    • Why? Double containment prevents dust inhalation risks for waste handlers.

  • Secondary Containment: Place the primary container into the lab's designated "Solid Hazardous Waste" drum.

  • Labeling: Tag with the full chemical name. Do not use abbreviations. Add the hazard check: "Toxic" and "Irritant".

Protocol B: Liquid Waste (Reaction Mixtures)

Use this for mother liquors or cleaning solvents containing the compound.

  • Compatibility Check: Verify the solvent stream is compatible.

    • Compatible: Dichloromethane, Ethyl Acetate, Methanol, DMSO.

    • INCOMPATIBLE: Peroxides, Nitric Acid, Perchloric Acid.

  • pH Adjustment: Ensure the waste solution is Neutral (pH 6-8).

    • Why? Acidic conditions can catalyze polymerization of the aldehyde; basic conditions can induce aldol condensation. Neutral pH maintains stability during storage.

  • Collection: Pour into an Amber Glass solvent waste bottle.

    • Why Amber? Protects the aldehyde group from UV-induced radical degradation.[1]

  • Venting: Use a vented cap if the waste contains volatile solvents, but ensure the cap prevents liquid escape.

Protocol C: Chemical Deactivation (Spill Cleanup Only)

For emergency neutralization of spills before disposal. Do NOT use this for routine disposal without EHS approval.

  • Preparation: Prepare a 5% aqueous solution of Sodium Bisulfite (

    
    ).
    
  • Application: Gently pour the bisulfite solution over the spill.

    • Mechanism:[1][6] The bisulfite forms a water-soluble adduct with the aldehyde (Bisulfite Addition), significantly reducing its volatility and reactivity.

    • 
      [1]
      
  • Cleanup: Absorb the resulting slurry with clay or vermiculite.

  • Disposal: Treat the absorbed material as solid chemical waste (Protocol A).

Part 5: Regulatory & Compliance Framework

Adherence to these codes ensures your facility remains compliant with federal and international standards.

Regulatory BodyClassification/CodeRequirement
US EPA (RCRA) Not Listed (P/U) Classify by characteristic.[1] If flammable solvent used: D001 . If toxic: Process Knowledge .
EU Waste Framework 16 05 06 *"Laboratory chemicals consisting of or containing hazardous substances, including mixtures of laboratory chemicals."
DOT (Transport) UN 2811 Toxic Solid, Organic, N.O.S. (1H-Pyrazolo[4,3-d]thiazole-5-carbaldehyde).[1]

Professional Disposal Recommendation: This compound must be sent to a licensed TSDF (Treatment, Storage, and Disposal Facility) . The mandatory destruction method is High-Temperature Incineration equipped with secondary combustion chambers and scrubbers to capture Sulfur (


) and Nitrogen (

) byproducts. Do not drain dispose.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[7]

  • PubChem. (n.d.). 1H-Pyrazolo[4,3-d]thiazole Compound Summary. National Library of Medicine.

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Laws and Regulations.

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.